molecular formula C8H12N2O2 B1593469 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid CAS No. 856437-78-0

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Katalognummer: B1593469
CAS-Nummer: 856437-78-0
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: OFSBWDCMIJCCSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2-ethylimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-7-9-4-6-10(7)5-3-8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSBWDCMIJCCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342178
Record name 3-(2-Ethyl-imidazol-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856437-78-0
Record name 3-(2-Ethyl-imidazol-1-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The imidazole scaffold is a crucial pharmacophore in numerous therapeutic agents, and understanding its derivatization is key to the discovery of novel bioactive molecules. This document outlines a robust and efficient two-step synthetic pathway, beginning with the formation of the core 2-ethylimidazole heterocycle, followed by the strategic installation of the propanoic acid side chain.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively approached through a two-stage process. This strategy hinges on first constructing the substituted imidazole ring, followed by N-alkylation with a propionate precursor. This approach ensures regiochemical control and generally provides good overall yields.

The chosen pathway involves:

  • Synthesis of 2-Ethylimidazole: Formation of the core heterocyclic structure via the Debus-Radziszewski imidazole synthesis.

  • Synthesis of Ethyl 3-(2-Ethyl-1H-imidazol-1-yl)propanoate: An aza-Michael addition of 2-ethylimidazole to an acrylate ester.

  • Hydrolysis to this compound: Conversion of the resulting ester to the final carboxylic acid.

This methodology is selected for its reliance on well-established and versatile reactions, offering a logical and reproducible route to the target compound.

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, allowing for informed optimization and troubleshooting.

The Debus-Radziszewski Imidazole Synthesis

The formation of the 2-ethylimidazole core is achieved through the Debus-Radziszewski reaction, a classic and reliable multicomponent reaction.[1][2] This one-pot synthesis involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (propanal), and ammonia.[1]

The reaction is thought to proceed in two main stages:

  • Formation of a Diimine Intermediate: Glyoxal reacts with two equivalents of ammonia to form a diimine species.

  • Condensation and Cyclization: This diimine intermediate then condenses with propanal, followed by cyclization and subsequent dehydration to yield the aromatic 2-ethylimidazole ring.

The use of ammonia as the nitrogen source is crucial, and the choice of propanal directly installs the desired ethyl group at the 2-position of the imidazole ring. While the precise mechanism can be complex, this multicomponent approach is highly efficient for generating substituted imidazoles.[1]

The Aza-Michael Addition

To introduce the propanoic acid side chain, an aza-Michael addition is employed. This reaction involves the 1,4-conjugate addition of a nitrogen nucleophile (the N-H of the imidazole ring) to an α,β-unsaturated carbonyl compound, in this case, ethyl acrylate.[3][4]

The N-H proton of imidazole is sufficiently acidic to be involved in this reaction, and the lone pair on the other nitrogen acts as the nucleophile. The reaction is often facilitated by heating and can proceed efficiently without the need for a catalyst or solvent, presenting a green chemistry approach.[3][5][6][7] The use of an acrylate ester is strategic, as the resulting ester can be readily hydrolyzed in a subsequent step to yield the target carboxylic acid.

Detailed Experimental Protocols

The following protocols are presented as a guide for the laboratory synthesis of this compound. Standard laboratory safety precautions should be followed at all times.

Step 1: Synthesis of 2-Ethylimidazole

This procedure is based on the principles of the Debus-Radziszewski imidazole synthesis.

Materials:

  • Glyoxal (40% aqueous solution)

  • Propanal

  • Ammonia (25% aqueous solution)

  • Suitable extraction solvent (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an aqueous solution of ammonia.

  • To the stirred ammonia solution, add glyoxal (1.0 equivalent) and propanal (1.0 equivalent) sequentially at room temperature.

  • Heat the reaction mixture to 60-80°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield crude 2-ethylimidazole.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-ethylimidazole.

Expected Yield: Yields for this type of reaction can vary but are generally in the range of 60-80%.

Step 2: Synthesis of Ethyl 3-(2-Ethyl-1H-imidazol-1-yl)propanoate

This protocol utilizes a solvent- and catalyst-free aza-Michael addition.[3]

Materials:

  • 2-Ethylimidazole (from Step 1)

  • Ethyl acrylate

Procedure:

  • In a sealed reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stirrer, combine 2-ethylimidazole (1.0 equivalent) and ethyl acrylate (1.1-1.2 equivalents).

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction for 5-24 hours. The progress can be followed by ¹H-NMR spectroscopy or TLC by observing the disappearance of the starting materials.[3][8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ethyl acrylate by evaporation under reduced pressure.

  • The resulting product, ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

Expected Yield: This reaction typically proceeds in high yield, often greater than 95%.[3][8]

Step 3: Hydrolysis to this compound

This final step involves the basic hydrolysis of the ester.

Materials:

  • Ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate (from Step 2)

  • Sodium hydroxide (or another suitable base)

  • Water

  • Hydrochloric acid (for acidification)

  • Suitable extraction solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve the ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate in an aqueous solution of sodium hydroxide (e.g., 1-2 M).

  • Heat the mixture under reflux for 1-3 hours, or until TLC indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to a pH of approximately 5-6 with hydrochloric acid. The product may precipitate at this stage.

  • Extract the product into a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

  • The product can be further purified by recrystallization if necessary.

Expected Yield: Hydrolysis reactions of this type generally proceed with high yields, often exceeding 90%.

Data Summary

The following table summarizes the key reactants and products in this synthesis pathway.

Compound Name Structure Molecular Formula Molar Mass ( g/mol ) Role in Synthesis
GlyoxalOHCCHOC₂H₂O₂58.04Reactant (Step 1)
PropanalCH₃CH₂CHOC₃H₆O58.08Reactant (Step 1)
2-EthylimidazoleC₅H₈N₂96.13Product (Step 1), Reactant (Step 2)
Ethyl AcrylateCH₂=CHCOOCH₂CH₃C₅H₈O₂100.12Reactant (Step 2)
Ethyl 3-(2-Ethyl-1H-imidazol-1-yl)propanoateC₁₀H₁₆N₂O₂196.25Product (Step 2), Reactant (Step 3)
This compoundC₈H₁₂N₂O₂168.19Final Product

Visualizing the Synthesis Workflow

The overall synthetic pathway can be visualized as a three-step process, starting from commercially available precursors.

Synthesis_Pathway cluster_0 Step 1: Debus-Radziszewski Synthesis cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Hydrolysis Glyoxal Glyoxal Reaction1 Glyoxal->Reaction1 Propanal Propanal Propanal->Reaction1 Ammonia Ammonia Ammonia->Reaction1 2_Ethylimidazole 2_Ethylimidazole Ethyl_Ester Ethyl 3-(2-Ethyl-1H-imidazol-1-yl)propanoate Reaction2 2_Ethylimidazole->Reaction2 Reaction1->2_Ethylimidazole Condensation Ethyl_Acrylate Ethyl_Acrylate Ethyl_Acrylate->Reaction2 Final_Product This compound Reaction3 Ethyl_Ester->Reaction3 Reaction2->Ethyl_Ester Heat (80°C) NaOH_H2O NaOH / H₂O NaOH_H2O->Reaction3 Reaction3->Final_Product Reflux, then H⁺

Caption: Overall workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound presented herein provides a reliable and efficient pathway for obtaining this valuable imidazole derivative. By leveraging the classical Debus-Radziszewski reaction and a modern, solvent-free aza-Michael addition, this approach is both practical for laboratory settings and aligns with the principles of green chemistry. The detailed protocols and mechanistic discussions are intended to equip researchers with the necessary knowledge to successfully synthesize this and related compounds for applications in drug discovery and development.

References

  • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent‐ and Catalyst‐Free Aza‐Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(19), 2973-2978.
  • Semantic Scholar. (n.d.). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles.
  • Graz University of Technology. (2020). Solvent‐ and Catalyst‐Free Aza‐Michael Addition of Imidazoles and Related Heterocycles.
  • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. ChemRxiv.
  • Ghandi, M., & Rezazadeh, S. (2018). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. ResearchGate.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • Zhang, Z., et al. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Polymer Chemistry, 13(42), 5895-5903.
  • Caloong Chemical Co., Ltd. (2023). Overview of the Synthesis Method of 2-Phenylimidazole.
  • Fomuta, T. R., et al. (2018). Synthesis, Structural Characterization and Computational Studies of Bis(2-Ethylimidazole) Bis(Formato)Zinc(II)-Water (1/1). Crystal Structure Theory and Applications, 7(1), 1-12.
  • Damilano, G., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. ResearchGate.
  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis.
  • PubChem. (n.d.). 2-Ethylimidazole.
  • Yahyazadeh, A., et al. (2013). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 25(9), 4963-4966.
  • Clark, J. (2023). hydrolysis of esters. Chemguide.
  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • ResearchGate. (n.d.). Conversions after given time of the aza‐Michael addition of 1 and 2 to....
  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate.
  • ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2).
  • Royal Society of Chemistry. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry.
  • ResearchGate. (n.d.). A Preparative Route to Ethyl 3-(2-ethoxycarbonyl-1H-imidazol-4-yl) Propenoate and Propanoate.
  • Ghorab, M. M., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 166.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • PubMed. (2007). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazole-Containing Scaffolds in Modern Drug Discovery

The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, including its aromaticity and amphiprotic nature, allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[2] The therapeutic potential of imidazole-containing compounds is vast, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antihypertensive agents.[1]

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid belongs to this important class of molecules. As a derivative of propanoic acid, it possesses a carboxylic acid functional group, which imparts ionizable properties that are critical for its pharmacokinetic and pharmacodynamic profiles. The presence of the 2-ethyl-imidazole moiety further tunes its lipophilicity and steric properties, which can influence its binding affinity and selectivity for specific biological targets. A thorough understanding of the physicochemical properties of this compound is therefore paramount for researchers in drug development, as these properties govern its solubility, permeability, and ultimately, its bioavailability and therapeutic efficacy.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into the scientific rationale behind these methodologies.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, other key parameters have been estimated using in silico predictive models due to the limited availability of experimental data in the public domain.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol (anhydrous)Calculated
186.21 g/mol (hydrate)
Physical Form Solid
Predicted pKa (acidic) ~4.5 - 5.0Predicted
Predicted pKa (basic) ~6.5 - 7.0Predicted
Predicted logP ~0.8 - 1.2Predicted
Solubility Predicted to be soluble in water and polar organic solvents.Predicted
Melting Point Not determined-
Boiling Point Not determined-

Synthesis of this compound: A Representative Pathway

A potential synthetic workflow is outlined below:

G A 2-Ethylimidazole D Michael Addition A->D B Ethyl acrylate B->D C Base (e.g., NaH, K2CO3) in aprotic solvent (e.g., DMF, CH3CN) C->D Catalyst E Ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate D->E Intermediate G Ester Hydrolysis E->G F Aqueous acid or base (e.g., HCl, NaOH) F->G H This compound G->H Final Product

Caption: Proposed synthesis of this compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail robust experimental protocols for determining the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. For this compound, two pKa values are expected: one for the carboxylic acid group (acidic pKa) and one for the imidazole ring (basic pKa). Potentiometric titration is a highly accurate method for determining these values.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in water (e.g., 10 mg in 50 mL) C Titrate with standardized HCl to determine basic pKa A->C D Titrate with standardized NaOH to determine acidic pKa A->D B Calibrate pH meter with standard buffers (pH 4, 7, 10) B->C B->D E Record pH after each titrant addition C->E D->E F Plot pH vs. volume of titrant E->F G Determine equivalence points from the first derivative of the curve F->G H Calculate pKa from the pH at the half-equivalence point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the compound in deionized water.

    • Standardize 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

  • Titration for Acidic pKa:

    • Pipette a known volume (e.g., 20 mL) of the compound solution into a beaker.

    • Place a calibrated pH electrode and a magnetic stirrer in the beaker.

    • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of titrant.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Titration for Basic pKa:

    • Repeat the process with a fresh sample of the compound solution, this time titrating with the standardized HCl solution.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added for both titrations.

    • Determine the equivalence point(s) from the inflection point of the titration curve (or the peak of the first derivative plot).

    • The pH at the half-equivalence point is equal to the pKa.

Determination of Aqueous Solubility by the Shake-Flask Method

Solubility is a fundamental property that affects drug absorption and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.

Experimental Workflow:

G A Add excess compound to a known volume of solvent (e.g., water) B Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours A->B C Allow undissolved solid to settle B->C D Filter the supernatant through a 0.45 µm filter to obtain a saturated solution C->D E Quantify the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC-UV) D->E F Express solubility in mg/mL or mol/L E->F

Caption: Workflow for solubility determination by the shake-flask method.

Detailed Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • Dilute the filtrate with an appropriate solvent.

    • Determine the concentration of the compound in the diluted filtrate using a validated HPLC-UV method against a standard curve of known concentrations.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. It is determined by measuring the equilibrium distribution of the compound between an aqueous phase (typically water or buffer) and an immiscible organic phase (typically n-octanol).

Experimental Workflow:

G A Prepare pre-saturated n-octanol and aqueous buffer (e.g., PBS pH 7.4) B Dissolve a known amount of the compound in one of the phases A->B C Combine equal volumes of the n-octanol and aqueous phases in a vial B->C D Agitate for a set period to allow for partitioning C->D E Centrifuge to separate the two phases D->E F Determine the concentration of the compound in both the n-octanol and aqueous phases by HPLC-UV E->F G Calculate logP = log([Compound]octanol / [Compound]aqueous) F->G

Caption: Workflow for logP determination by the shake-flask method.

Detailed Methodology:

  • Preparation of Phases:

    • Saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by mixing them overnight and then separating the layers.

  • Partitioning:

    • Prepare a stock solution of the compound in the aqueous buffer.

    • In a vial, combine a known volume of the stock solution with an equal volume of the pre-saturated n-octanol.

    • Shake the vial for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation and Analysis:

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully sample both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation:

    • The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

Expected Spectral Characteristics

While experimental spectra are not available, the expected features in various spectroscopic analyses can be predicted based on the structure of this compound.

  • ¹H NMR:

    • A triplet and quartet in the aliphatic region corresponding to the ethyl group.

    • Two triplets corresponding to the two methylene groups of the propanoic acid chain.

    • Two singlets or doublets in the aromatic region for the imidazole ring protons.

    • A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Signals for the two carbons of the ethyl group.

    • Signals for the two methylene carbons of the propanoic acid chain.

    • A signal for the carbonyl carbon of the carboxylic acid.

    • Signals for the carbons of the imidazole ring.

  • IR Spectroscopy:

    • A broad O-H stretching band for the carboxylic acid.

    • A sharp C=O stretching band for the carbonyl group.

    • C-H stretching bands for the aliphatic and aromatic protons.

    • C=N and C=C stretching bands for the imidazole ring.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of the compound.

    • Characteristic fragmentation patterns, such as the loss of the carboxylic acid group.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound and the experimental methodologies for their determination. A comprehensive understanding and accurate measurement of these properties are fundamental to the successful development of this and other imidazole-containing compounds as potential therapeutic agents. The provided protocols and theoretical background serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical sciences.

References

  • LookChem. (n.d.). Cas 1072-84-0, 1H-Imidazole-4-carboxylic acid.
  • TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.
  • PubChem. (n.d.). Imidazole-4-carboxylic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.
  • PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid.
  • MDPI. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Frontiers. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.
  • Hattan, C. M., & Lau, S. S. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid.
  • ResearchGate. (2025, August 6). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ).
  • MySkinRecipes. (n.d.). 3-(1H-IMidazol-2-yl)propanoic acid hydrochloride.
  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: having versatile biological activities. Journal of Chemistry, 2013, 329412.

Sources

A-001: A Technical Guide to Elucidating the Mechanism of Action of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid, designated herein as A-001, is a novel small molecule with an undefined biological role and mechanism of action (MoA). The absence of published literature on this compound necessitates a structured, hypothesis-driven approach to its characterization. This technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically elucidate the MoA of A-001. By leveraging a multi-tiered strategy—from broad phenotypic screening to specific target validation and in-depth mechanistic studies—this document outlines the causal logic behind experimental choices and provides validated protocols to ensure scientific rigor. The proposed workflow is designed to de-orphanize A-001, identify its molecular target(s), and characterize its impact on cellular signaling pathways, thereby establishing a foundation for potential therapeutic development.

Introduction: The Investigative Challenge of A-001

The compound this compound (A-001) represents a common challenge in drug discovery: a novel chemical entity with no established biological target or functional activity. The elucidation of a compound's MoA is a critical step in assessing its therapeutic potential and potential toxicities.[1][2] This process involves identifying the specific molecular interactions through which a compound exerts its pharmacological effect.[1]

Given the structural features of A-001—an imidazole ring, a flexible propanoic acid side chain, and an ethyl group—we can generate initial hypotheses to guide our investigation.

  • Imidazole Moiety: This heterocyclic ring is a common pharmacophore found in a wide range of bioactive molecules. It is a key component of the amino acid histidine and the biogenic amine histamine, suggesting potential interactions with histamine receptors or other G-protein coupled receptors (GPCRs).[3][4]

  • Propanoic Acid Moiety: The carboxylic acid group confers a negative charge at physiological pH, suggesting potential interactions with binding pockets that accommodate carboxylates. This feature is present in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[5][6][7][8]

  • Structural Flexibility: The rotatable bonds in the propanoic acid linker allow the molecule to adopt various conformations, potentially enabling it to fit into diverse binding sites.

This guide presents a logical and efficient workflow to move from these broad structural inferences to a precise, evidence-based understanding of A-001's MoA.

A Multi-Tiered Strategy for MoA Deconvolution

We propose a three-phase investigative approach. This strategy begins with broad, unbiased screening to identify any biological activity, followed by focused experiments to validate initial "hits," and concludes with detailed biochemical and molecular assays to define the precise mechanism.

G cluster_0 Phase 1: Target Discovery & Phenotypic Screening cluster_1 Phase 2: Hit Validation & Pathway Analysis cluster_2 Phase 3: In-Depth Mechanistic Characterization P1_Pheno Protocol 1: Phenotypic Screening P2_Engage Protocol 3: Cellular Target Engagement (CETSA) P1_Pheno->P2_Engage Identifies Cellular Effect P1_Target Protocol 2: Broad Target Binding Screen P1_Target->P2_Engage Identifies Potential Target(s) P2_Signal Protocol 4: Downstream Signaling Analysis P2_Engage->P2_Signal Confirms Target Interaction P3_Kinetics Protocol 5: Enzyme Inhibition Kinetics P2_Signal->P3_Kinetics Reveals Functional Consequence (e.g., Enzyme Activity) P3_Mutagenesis Protocol 6: Site-Directed Mutagenesis P2_Signal->P3_Mutagenesis Reveals Functional Consequence (e.g., Receptor Activity) MoA Elucidated Mechanism of Action P3_Kinetics->MoA Defines Inhibition Type P3_Mutagenesis->MoA Defines Binding Site

Caption: Investigative workflow for elucidating the MoA of A-001.

Phase 1: Unbiased Discovery and Hypothesis Generation

The initial goal is to cast a wide net to determine if A-001 has any biological effect and to identify potential molecular targets without preconceived bias.[9][10]

Protocol 1: High-Throughput Phenotypic Screening

Rationale: Phenotypic screening identifies compounds that produce a desired effect in a cellular or organismal model without prior knowledge of the specific target.[11][12][13] This approach allows the biological system itself to reveal the compound's potential utility and provides a functional starting point for MoA studies.[9]

Methodology:

  • Cell Panel Selection: Utilize a diverse panel of human cell lines representing different tissues and disease states (e.g., A549 lung carcinoma, MCF7 breast cancer, U-2 OS osteosarcoma, Jurkat T-lymphocytes).

  • Assay Plate Preparation: Seed cells in 384-well microplates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of A-001 (e.g., from 100 µM down to 1 nM) for 48-72 hours. Include vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

  • High-Content Imaging (HCI): After incubation, fix and stain the cells with a multiplexed dye set (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria, and Phalloidin for actin cytoskeleton).

  • Image Acquisition and Analysis: Acquire images using an HCI platform. Analyze multi-parametric readouts, including cell count (cytotoxicity/cytostasis), nuclear morphology (apoptosis), mitochondrial integrity, and cytoskeletal arrangement.

  • Data Interpretation: Identify any significant, dose-dependent phenotypic changes induced by A-001. A specific morphological change may provide clues to the affected pathway.

Protocol 2: Broad Target Binding Screen (Safety Panel)

Rationale: To rapidly identify potential molecular targets, A-001 will be screened against a large panel of known receptors, ion channels, transporters, and enzymes. Commercial services like Eurofins' SafetyScreen44 or SAFETYscan47 provide a cost-effective way to assess off-target liabilities and discover primary targets.[14][15][16]

Methodology:

  • Compound Submission: Provide A-001 to a contract research organization (CRO) offering a broad ligand binding panel. The SafetyScreen44 panel is recommended as it covers targets frequently associated with adverse effects and includes both COX enzymes and histamine receptors.[16][17]

  • Assay Execution: The CRO will perform a series of radioligand binding or enzymatic assays at a fixed concentration of A-001 (typically 10 µM).

  • Data Analysis: The results are provided as a percentage of inhibition or activation for each target. A significant interaction is typically defined as >50% inhibition of binding.

  • Hit Prioritization: Analyze the list of "hits." Based on our structural hypothesis, we will pay close attention to any activity at histamine receptors (H1, H2) or cyclooxygenase enzymes (COX-1, COX-2).[17][18]

Phase 2: Validating Hits and Mapping Pathways

Assuming Phase 1 identifies a plausible hit—for this guide, we will proceed with two hypothetical scenarios: Scenario A: A-001 inhibits a histamine receptor and Scenario B: A-001 inhibits a COX enzyme. This phase focuses on confirming the interaction in a cellular context and mapping the immediate downstream consequences.

Protocol 3: Cellular Target Engagement Assay (CETSA)

Rationale: A primary screen hit from a binding assay does not guarantee the compound engages the target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) provides definitive evidence of target engagement by measuring the thermal stabilization of a protein upon ligand binding.[19][20][21][22]

Methodology:

  • Cell Line Selection: Choose a cell line endogenously expressing the target protein (e.g., HeLa cells for H1 receptor; macrophage-like cells like RAW 264.7 for COX-2).

  • Compound Treatment: Treat intact cells with A-001 (e.g., at 10x the estimated IC₅₀) and a vehicle control for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.[19]

  • Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, denatured protein by centrifugation.

  • Protein Detection (Western Blot): Quantify the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the percentage of soluble protein versus temperature to generate a "melting curve." A shift of this curve to higher temperatures in the A-001-treated samples confirms direct target engagement.[20][23]

Protocol 4: Downstream Signaling Pathway Analysis

Rationale: Once target engagement is confirmed, the next logical step is to measure the functional consequences on the associated signaling pathway.

Methodology for Scenario A (Histamine H1 Receptor Antagonism): The Histamine H1 receptor is a Gq-coupled GPCR that activates the phospholipase C (PLC) pathway.[3][24] Antagonism by A-001 should block histamine-induced signaling.

  • Assay: Measure intracellular calcium (Ca²⁺) mobilization or cyclic AMP (cAMP) levels.[25][26][27][28]

  • Procedure (Calcium Flux):

    • Load H1R-expressing cells (e.g., HEK293-H1R) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate cells with varying concentrations of A-001.

    • Stimulate the cells with a known H1 agonist (e.g., histamine) at its EC₈₀ concentration.

    • Measure the fluorescence intensity over time using a plate reader.

  • Expected Outcome: A-001 will cause a dose-dependent inhibition of the histamine-induced calcium flux, allowing for the calculation of an IC₅₀ value.

G Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates A001 A-001 (Antagonist) A001->H1R Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Hypothetical signaling pathway for A-001 as an H1 receptor antagonist.

Methodology for Scenario B (COX Enzyme Inhibition): COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs).[5][7][8][29] Inhibition by A-001 should reduce prostaglandin production.

  • Assay: Measure Prostaglandin E2 (PGE₂) levels using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure (PGE₂ ELISA):

    • Culture macrophage-like cells (e.g., RAW 264.7) and pre-treat with varying concentrations of A-001.

    • Induce COX-2 expression and activity by stimulating cells with lipopolysaccharide (LPS).

    • Collect the cell culture supernatant after 24 hours.

    • Quantify PGE₂ concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Expected Outcome: A-001 will cause a dose-dependent decrease in LPS-induced PGE₂ production, yielding an IC₅₀ value.

Phase 3: In-Depth Mechanistic Characterization

This final phase aims to define the molecular details of the interaction between A-001 and its validated target.

Protocol 5: Enzyme Inhibition Kinetics

Applicable to Scenario B (COX Inhibition). Rationale: To understand how A-001 inhibits the COX enzyme, it is essential to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[30][31][32][33] This information is crucial for lead optimization.

Methodology:

  • Assay Setup: Use a purified recombinant human COX-1 or COX-2 enzyme in a cell-free assay system. A colorimetric or fluorescent assay kit that measures peroxidase activity is recommended.

  • Varying Substrate and Inhibitor:

    • Perform a matrix of experiments where the concentration of the substrate (arachidonic acid) is varied around its Michaelis-Menten constant (Km).

    • For each substrate concentration, measure the initial reaction velocity across a range of A-001 concentrations.

  • Data Analysis:

    • Plot the reaction velocity versus substrate concentration for each inhibitor concentration.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

    • The pattern of line intersections on the plot will reveal the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

Table 1: Expected Data from Enzyme Kinetic Analysis

Inhibition Mode Effect on Vmax Effect on Km Lineweaver-Burk Plot Intersection
Competitive Unchanged Increases On the Y-axis
Non-competitive Decreases Unchanged On the X-axis

| Uncompetitive | Decreases | Decreases | Parallel Lines |

Protocol 6: Site-Directed Mutagenesis

Applicable to both Scenarios. Rationale: To identify the specific amino acid residues within the target's binding pocket that are critical for the interaction with A-001.[34][35][36][37][38] This provides a high-resolution view of the binding mode and validates any in silico docking models.

Methodology:

  • Identify Putative Binding Site Residues: Based on the known crystal structure of the target protein (e.g., H1 receptor or COX-2) complexed with other ligands, identify key residues in the binding pocket.

  • Generate Mutant Plasmids: Use a commercial site-directed mutagenesis kit to create plasmids encoding the target protein where individual putative binding residues are mutated (e.g., to Alanine).

  • Transfection and Expression: Transfect cells (e.g., HEK293) with the wild-type (WT) and mutant plasmids and confirm protein expression via Western blot.[39][40][41][42][43]

  • Functional Assay: Perform the relevant functional assay (from Protocol 4) on cells expressing the WT and each mutant protein. Measure the IC₅₀ of A-001 for each.

  • Data Analysis: A significant increase (e.g., >10-fold) in the IC₅₀ value for a particular mutant compared to the WT indicates that the mutated residue is critical for A-001 binding and activity.

Conclusion

References

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  • Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) Source: NCBI URL:[Link]
  • Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:[Link]
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  • Title: Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs Source: PubMed URL:[Link]
  • Title: Multiplexed fluorescence imaging of GPCR downstream signaling dynamics at the single-cell level Source: bioRxiv URL:[Link]
  • Title: Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor Source: PubMed Central URL:[Link]
  • Title: Western Blot Protocol & Troubleshooting Guide Source: Assay Genie URL:[Link]
  • Title: IN VITRO SAFETY PHARMACOLOGY PROFILING Source: Eurofins Discovery URL:[Link]
  • Title: Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs Source: Springer N
  • Title: SafetyScreen44 Panel - FR Source: Eurofins Discovery URL:[Link]
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NMR and mass spec data for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causal relationships between the molecular structure and its spectroscopic output. By synthesizing data from analogous structures and foundational spectroscopic principles, this guide establishes a reliable framework for the identification, characterization, and quality control of this heterocyclic compound. Detailed experimental protocols for data acquisition are provided, ensuring methodological integrity.

Molecular Structure and Spectroscopic Implications

This compound (C₈H₁₂N₂O₂, Molecular Weight: 184.20 g/mol ) is a trifunctional molecule containing an imidazole ring, an ethyl substituent, and a propanoic acid side chain. Each of these components imparts distinct and predictable signatures in NMR and mass spectra. The imidazole ring provides aromatic character and contains two non-equivalent nitrogen atoms that strongly influence the electronic environment of adjacent protons and carbons. The flexible propanoic acid chain introduces characteristic aliphatic signals and provides a key site for fragmentation in mass spectrometry.

The structural analysis begins with a clear atom-numbering system, which will be used for the definitive assignment of all spectroscopic signals discussed in the subsequent sections.

Caption: Atom numbering scheme for this compound.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted chemical shifts (δ) are influenced by shielding and deshielding effects from adjacent electronegative atoms (N, O) and the aromatic imidazole ring.

Rationale for Predictions:

  • Imidazole Protons (H4, H5): These protons are attached to sp² carbons in an aromatic system, placing them significantly downfield, typically between 7.0 and 8.0 ppm. The proton on C5 (adjacent to N1) is expected to be slightly more shielded than the proton on C4 (adjacent to N3).

  • Propanoic Acid Chain Protons (H8, H9): The methylene protons at C8 are directly attached to a nitrogen atom (N1), causing a strong deshielding effect, placing their signal around 4.2-4.5 ppm. The adjacent methylene protons at C9 are deshielded by both the C8-N1 group and the C10-carbonyl group, resulting in a signal around 2.8-3.1 ppm. Both signals are expected to appear as triplets due to coupling with their respective neighbors.

  • Ethyl Group Protons (H6, H7): The methylene protons (H6) are adjacent to the imidazole ring, placing them in the 2.7-3.0 ppm range, appearing as a quartet due to coupling with the H7 methyl protons. The terminal methyl protons (H7) are in a standard aliphatic environment and will appear further upfield as a triplet around 1.2-1.4 ppm.

  • Carboxylic Acid Proton (H10): This proton is highly deshielded and often exhibits broadness due to hydrogen bonding and exchange. Its signal is expected to be far downfield, typically >10 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Atom Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H10 (COOH) >10.0 Broad Singlet - 1H
H4 ~7.6 Singlet/Doublet ~1-2 Hz 1H
H5 ~7.4 Singlet/Doublet ~1-2 Hz 1H
H8 (-N-CH₂ -) ~4.3 Triplet ~7.0 2H
H9 (-CH₂ -COOH) ~2.9 Triplet ~7.0 2H
H6 (-CH₂ -CH₃) ~2.8 Quartet ~7.5 2H

| H7 (-CH₂-CH₃ ) | ~1.3 | Triplet | ~7.5 | 3H |

Carbon-¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton. Chemical shifts are primarily dictated by hybridization and the electronic effects of neighboring atoms.

Rationale for Predictions:

  • Carbonyl Carbon (C10): As is characteristic for carboxylic acids, the carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the 170-180 ppm range.

  • Imidazole Carbons (C2, C4, C5): These sp²-hybridized carbons of the aromatic ring will have signals between 115 and 150 ppm. C2, being bonded to two nitrogen atoms and the ethyl group, is expected to be the most downfield of the ring carbons.

  • Ethyl Group Carbons (C6, C7): These sp³ carbons will be found in the aliphatic region. C6, attached to the ring, will be more deshielded than the terminal methyl carbon, C7.

  • Propanoic Acid Chain Carbons (C8, C9): C8, being directly bonded to nitrogen, will be significantly deshielded (~45-50 ppm). C9, adjacent to the carbonyl group, will also be deshielded but to a lesser extent (~30-35 ppm).

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Atom Predicted δ (ppm)
C10 (COOH) ~173
C2 ~148
C4 ~128
C5 ~120
C8 (-N-CH₂ -) ~48
C9 (-CH₂ -COOH) ~33
C6 (-CH₂ -CH₃) ~22

| C7 (-CH₂-CH₃ ) | ~13 |

Mass Spectrometry (MS) Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a high-energy technique that causes fragmentation of the parent molecule. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

Rationale for Predictions: The molecular ion (M⁺˙) for C₈H₁₂N₂O₂ is expected at an m/z of 184. The fragmentation will be driven by the formation of stable ions and neutral losses. Key fragmentation pathways include:

  • Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH radical, leading to a prominent peak at [M - 45]⁺.[1][2]

  • Alpha-Cleavage: Cleavage of the C8-C9 bond (alpha to the N1 of the imidazole ring) is highly favorable, as it leads to a resonance-stabilized imidazolium cation. This would result in a fragment corresponding to the 2-ethyl-1-methylimidazole cation.

  • McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the carboxyl group and the ethyl chain could occur, but it is not predicted to be a primary pathway.

  • Loss of Ethyl Group: Cleavage of the C2-C6 bond can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in an [M - 29]⁺ fragment.

G M [C₈H₁₂N₂O₂]⁺˙ m/z = 184 Molecular Ion F1 [C₇H₁₁N₂O]⁺ m/z = 139 Loss of •COOH M->F1 - •COOH (45) F2 [C₆H₉N₂]⁺ m/z = 109 α-Cleavage M->F2 - •CH₂COOH (59) F3 [C₆H₇N₂O₂]⁺ m/z = 155 Loss of •C₂H₅ M->F3 - •C₂H₅ (29) F4 [C₅H₇N₂]⁺ m/z = 95 Loss of CH₂=CH₂ from F2 F2->F4 - C₂H₄ (28)

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 3: Predicted Major Mass Fragments

m/z Proposed Fragment Ion Identity
184 [C₈H₁₂N₂O₂]⁺˙ Molecular Ion (M⁺˙)
139 [C₇H₁₁N₂O]⁺ [M - COOH]⁺
109 [C₆H₉N₂]⁺ Imidazole core after α-cleavage

| 95 | [C₅H₇N₂]⁺ | Imidazole core after loss of ethylene |

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended. These protocols represent a self-validating system by incorporating internal standards and established instrument calibration procedures.

NMR Spectroscopy Protocol

G A Sample Preparation B Instrument Setup A->B Insert Sample C ¹H Spectrum Acquisition B->C Tune & Shim D ¹³C Spectrum Acquisition C->D Switch Nucleus E Data Processing D->E FT & Phasing

Caption: General workflow for NMR data acquisition and processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable COOH proton.[3]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Cap the tube and vortex gently to ensure complete dissolution.

  • Instrument Configuration & Data Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[4]

    • ¹H NMR: Acquire data using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~240 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase correction and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals and assign chemical shifts and coupling constants to all peaks.

Mass Spectrometry Protocol
  • Sample Introduction:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer. For EI-MS, a direct insertion probe or gas chromatography (GC-MS) inlet can be used, depending on the compound's volatility and thermal stability.

  • Instrument Configuration & Data Acquisition:

    • Utilize an Electron Ionization (EI) source.

    • Set the ionization energy to a standard value of 70 eV. This high energy level ensures reproducible fragmentation patterns, which are crucial for library matching and structural confirmation.[5]

    • Acquire data over a mass-to-charge (m/z) range of approximately 40-400 amu to ensure capture of the molecular ion and all significant fragments.

    • For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is recommended to determine the exact mass and elemental composition of the parent ion and its fragments.[4]

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙).

    • Analyze the fragmentation pattern, identifying major fragment ions and corresponding neutral losses.

    • Correlate the observed fragments with the proposed fragmentation pathways to confirm the molecular structure.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of ¹H NMR, ¹³C NMR, and mass spectrometry. The predicted spectral data, rooted in fundamental principles and comparisons with related structures, provides a robust template for compound verification. The ¹H NMR spectrum is characterized by distinct signals for the imidazole, ethyl, and propanoic acid moieties, with predictable chemical shifts and coupling patterns. The ¹³C NMR spectrum confirms the carbon skeleton, highlighting the downfield carbonyl and aromatic carbons. Finally, the mass spectrum is expected to show a clear molecular ion at m/z 184, with characteristic fragments arising from the loss of the carboxyl group and alpha-cleavage, confirming the connectivity of the functional groups. Adherence to the detailed experimental protocols will ensure the generation of high-fidelity data for unambiguous characterization.

References

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An In-depth Technical Guide on the Potential Biological Activity of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical analysis of the potential biological activities of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate. Given the limited direct research on this specific molecule, this guide adopts a scaffold-based analytical approach. We deconstruct the compound into its core structural components: the 2-ethyl-1H-imidazole moiety and the propanoic acid side chain. By examining the extensive literature on the pharmacological and biological roles of these individual moieties and their closely related derivatives, we build a scientifically-grounded hypothesis regarding the potential therapeutic applications of the target compound. This guide explores potential anticancer, anti-inflammatory, and antimicrobial activities, and for each, proposes detailed experimental workflows for validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the prospective value of this and similar chemical entities.

Part 1: Introduction to the Molecular Scaffold

This compound hydrate is a heterocyclic carboxylic acid. Its structure is characterized by a central imidazole ring substituted at the 2-position with an ethyl group and at the 1-position with a propanoic acid chain.

PropertyValue
Molecular Formula C₈H₁₂N₂O₂ · H₂O
Molecular Weight 186.21 g/mol (as hydrate)
Core Components 1. 2-Ethyl-1H-imidazole Ring
2. Propanoic Acid Side Chain

Due to a scarcity of direct empirical data on this specific hydrate, a rational, deductive approach is necessary to forecast its biological profile. This guide will, therefore, analyze the well-documented activities of its constituent chemical scaffolds to provide an expert projection of its potential.

Part 2: The 2-Ethyl-1H-imidazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The imidazole ring is a five-membered diazole heterocycle that is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and purines.[1] Its amphoteric nature and ability to participate in hydrogen bonding make it a versatile scaffold in drug design.[2][3]

General Biological Significance of Imidazole Derivatives: The imidazole nucleus is a common feature in a vast array of pharmaceuticals with a broad spectrum of activities, including:

  • Antimicrobial and Antifungal Activity: Imidazole derivatives are the cornerstone of many antifungal drugs (e.g., ketoconazole) and have shown antibacterial properties.[1][4][5][6]

  • Anticancer Activity: Numerous imidazole-based compounds have been developed as potent antitumor agents.[3]

  • Anti-inflammatory Effects: The scaffold is present in various compounds with anti-inflammatory properties.[3]

  • Antiviral and Antitubercular Activity: Certain derivatives have demonstrated efficacy against various viruses and Mycobacterium tuberculosis.[3][7]

Specific Relevance of 2-Substituted Imidazoles: Substitution at the 2-position of the imidazole ring significantly influences its biological activity. The introduction of an ethyl group, as seen in the target molecule, is of particular interest. Research into novel 1,2-disubstituted imidazole derivatives has shown promising results. For instance, a study focused on 1-(4-substituted phenyl)-2-ethyl imidazole derivatives demonstrated significant in vitro antitumor activity against several cancer cell lines.[8] One lead compound from this series was found to induce apoptosis by modulating the expression of Bax and Bcl-2 proteins.[8] This strongly suggests that the 2-ethyl-imidazole core is a viable pharmacophore for the development of novel anticancer agents.

Part 3: The Propanoic Acid Moiety: A Key Player in Pharmacokinetics and Pharmacodynamics

The propanoic acid group is more than a simple linker; it is a functional moiety with significant biological and pharmacological implications.

Role in Drug Design: The aryl propanoic acid structure is famously associated with a major class of Nonsteroidal Anti-inflammatory Drugs (NSAIDs), including ibuprofen and naproxen.[9] The carboxylic acid group in these drugs is crucial for their mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes.[9] While our target molecule is not an aryl propanoic acid, the presence of this acidic functional group suggests a potential for interaction with enzymatic targets that have binding pockets accommodating such moieties. The replacement of a carboxylic acid with bioisosteres is a common strategy in medicinal chemistry to modulate properties like membrane permeability and metabolic stability, highlighting the group's importance.[10]

Biochemical and Physiological Roles: Propanoic acid (propionate) is a short-chain fatty acid (SCFA) produced by the gut microbiota during the fermentation of dietary fiber.[11] SCFAs play vital roles in maintaining gut health and have systemic effects, including anti-inflammatory and metabolic regulatory functions.[11][12] While the systemic concentration of an administered drug containing a propanoic acid moiety would differ from gut-derived SCFAs, this underlying biology underscores the moiety's compatibility with physiological systems. Furthermore, imidazole propionate, a microbial metabolite of histidine, has been identified as a modulator of metabolic pathways, linking gut health to conditions like type 2 diabetes and atherosclerosis.[13][14]

Part 4: Hypothesized Biological Activities and Proposed Research Workflows

Based on the analysis of its constituent scaffolds, we can hypothesize several primary biological activities for this compound hydrate and outline workflows for their investigation.

Hypothesis 1: Anticancer Activity

Rationale: The 2-ethyl-imidazole core is present in derivatives that have demonstrated potent, selective antiproliferative activity and the ability to induce apoptosis in cancer cells.[8] Other imidazole derivatives have been investigated as inhibitors of sirtuins, a class of proteins involved in carcinogenesis.[15][16]

Proposed Experimental Workflow:

  • In Vitro Cytotoxicity Screening:

    • Objective: To determine the compound's effect on the viability of cancer cells versus non-cancerous cells.

    • Methodology:

      • Culture a panel of human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer) and a normal human cell line (e.g., L-02 hepatocytes or human fibroblasts).[8]

      • Treat cells with a range of concentrations of the test compound for 48-72 hours.

      • Assess cell viability using an MTT or similar colorimetric assay.

      • Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line and determine the selectivity index (IC₅₀ normal cells / IC₅₀ cancer cells).

  • Apoptosis Induction Analysis:

    • Objective: To determine if the compound induces programmed cell death.

    • Methodology (using a sensitive cell line identified in Step 1):

      • Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

      • Perform Western blot analysis to quantify the expression levels of key apoptosis-regulating proteins, such as pro-apoptotic Bax and anti-apoptotic Bcl-2.[8] An increase in the Bax/Bcl-2 ratio would indicate apoptosis induction.

      • Confirm apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Mechanism A Prepare Cancer & Normal Cell Line Cultures B Dose-Response Treatment with This compound hydrate A->B C MTT Assay (48-72h) B->C D Calculate IC50 & Selectivity Index C->D E Treat Cells at IC50 (Time-Course) D->E Proceed with sensitive & selective cell line F Western Blot for Bax & Bcl-2 Proteins E->F G Flow Cytometry (Annexin V/PI Staining) E->G H Confirm Apoptosis Induction F->H G->H

Caption: Proposed workflow for investigating anticancer activity.

Hypothesis 2: Anti-inflammatory Activity

Rationale: The propanoic acid moiety is a classic feature of NSAIDs that inhibit COX enzymes.[9] Additionally, the imidazole scaffold is present in various anti-inflammatory agents.[3] Propanoic acid itself has been noted for its anti-inflammatory properties.[12]

Proposed Experimental Workflow:

  • In Vitro COX Inhibition Assay:

    • Objective: To determine if the compound directly inhibits COX-1 and COX-2 enzymes.

    • Methodology:

      • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

      • Incubate purified recombinant COX-1 and COX-2 enzymes with arachidonic acid (substrate) in the presence of varying concentrations of the test compound.

      • Measure the production of prostaglandin E2 (PGE2) via ELISA or a colorimetric method.

      • Calculate IC₅₀ values for both isoforms to determine potency and selectivity.

  • Cell-Based Inflammation Assay:

    • Objective: To assess the compound's ability to suppress inflammatory responses in a cellular model.

    • Methodology:

      • Use a macrophage cell line (e.g., RAW 264.7).

      • Pre-treat cells with the test compound for 1-2 hours.

      • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

      • After 24 hours, collect the cell supernatant and measure the levels of key inflammatory mediators, such as nitric oxide (using the Griess reagent) and cytokines like TNF-α and IL-6 (using ELISA).

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Cytokines {TNF-α | IL-6 | Prostaglandins} NFkB->Cytokines COX COX Enzymes NFkB->COX Compound 3-(2-Ethyl-1H-imidazol-1-yl) propanoic acid hydrate Compound->NFkB Inhibition? Compound->COX Inhibition? COX->Cytokines PGE2 Synthesis

Caption: Potential anti-inflammatory signaling pathway targets.

Hypothesis 3: Antimicrobial Activity

Rationale: The imidazole ring is a well-established pharmacophore in antifungal and antibacterial agents.[1][4][5] Numerous synthetic derivatives have been designed and tested for their efficacy against a wide range of pathogens.[6]

Proposed Experimental Workflow:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Methodology:

      • Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

      • Perform a broth microdilution assay according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

      • Serially dilute the test compound in 96-well plates containing microbial growth medium.

      • Inoculate each well with a standardized suspension of the microorganism.

      • Incubate the plates for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

      • Determine the MIC by visual inspection for the absence of turbidity.

Part 5: Concluding Remarks and Future Directions

While direct biological data for this compound hydrate is not yet available in public literature, a detailed analysis of its chemical scaffolds provides a strong basis for targeted investigation. The presence of the 2-ethyl-imidazole moiety points towards a promising potential in oncology, while the propanoic acid side chain suggests possible anti-inflammatory activity. The general antimicrobial efficacy of the imidazole core warrants investigation in that domain as well.

The experimental workflows proposed herein offer a clear, logical, and resource-efficient path to empirically validate these hypotheses. Successful outcomes in any of these areas would establish this molecule as a valuable lead compound for further preclinical development, including structure-activity relationship (SAR) studies, pharmacokinetic profiling, and in vivo efficacy testing.

References

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  • MDPI. (n.d.). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro.
  • Frontiers. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.
  • PubMed Central. (2025). The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review.
  • ResearchGate. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • PubMed. (1989). 3-(2-Imidazo[4,5-b]pyridine)propionic acid and some of its derivatives with suspected tuberculostatic activity.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
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  • Wikipedia. (n.d.). Imidazol-4-one-5-propionic acid.
  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • S. Asfendiyarov Kazakh National Medical University. (2022). Review of pharmacological effects of imidazole derivatives.
  • Wiley. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review.
  • National Institutes of Health. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
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  • Wisdomlib. (2025). Propanoic acid: Significance and symbolism.
  • ResearchGate. (n.d.). Investigation of Prototropic Tautomerism of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates.
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Sources

In Silico Analysis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical framework for the in silico evaluation of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid, a novel small molecule with therapeutic potential. Recognizing the pivotal role of computational methods in modern drug discovery, we present a structured, yet flexible, workflow designed to elucidate the molecule's pharmacokinetic profile, potential biological targets, and binding dynamics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of molecular modeling techniques to accelerate preclinical research. We move beyond a simple recitation of methods, instead focusing on the scientific rationale behind each step, ensuring a self-validating and robust computational analysis.

Introduction: The Rationale for In Silico First Approach

The journey of a drug from concept to clinic is fraught with challenges, high attrition rates, and significant financial investment. An "in silico first" approach mitigates these risks by enabling early, rapid, and cost-effective evaluation of a compound's potential.[1] For a molecule like this compound, which contains a biologically significant imidazole moiety, computational modeling is indispensable for hypothesizing its mechanism of action and assessing its drug-like properties. The imidazole ring is a common feature in many approved drugs and is known to interact with a variety of biological targets.[2]

This guide will utilize a multi-faceted in silico strategy, encompassing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, target identification and justification, molecular docking, molecular dynamics simulations, and quantum mechanics for ligand parameterization.

Target Selection: Human Cytosolic Histidyl-tRNA Synthetase (HisRS)

Given that this compound is a structural analogue of histidine, a logical and scientifically sound starting point for our investigation is an enzyme central to histidine's biological role: Human Cytosolic Histidyl-tRNA Synthetase (HisRS) .

Rationale for Target Selection:

  • Essential Enzymatic Function: HisRS is a vital enzyme that catalyzes the attachment of histidine to its cognate tRNA, a critical step in protein synthesis.[3]

  • Therapeutic Relevance: Inhibition of HisRS is being explored as a potential therapeutic strategy in oncology, as rapidly proliferating cancer cells have a high demand for protein synthesis.[4] Furthermore, HisRS is a known autoantigen in autoimmune diseases like myositis, making it a target of interest for immunomodulatory therapies.[3]

  • Structural Availability: A high-resolution crystal structure of human cytosolic HisRS in complex with its natural substrate, histidine, is available in the Protein Data Bank (PDB ID: 4PHC).[5] This provides an excellent template for our in silico studies.

The following workflow will therefore focus on investigating the potential of this compound to act as an inhibitor of human cytosolic HisRS.

Caption: Molecular docking workflow using AutoDock Vina.

Molecular Dynamics Simulation: Assessing Binding Stability

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time. [6]We will use GROMACS, a versatile and high-performance MD engine.

Protocol 3: MD Simulation with GROMACS

  • System Preparation:

    • Use the best-ranked docked pose from AutoDock Vina as the starting structure for the protein-ligand complex.

    • Generate the ligand topology and parameters. For novel molecules, this may require quantum mechanics calculations (see Section 3.4). The CGenFF server can be used for CHARMM force fields. * Choose a suitable force field (e.g., CHARMM36m for the protein and the generated parameters for the ligand).

    • Place the complex in a periodic simulation box (e.g., cubic or dodecahedron) and solvate it with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Position restraints should be applied to the protein and ligand heavy atoms.

      • NPT (isothermal-isobaric) ensemble: Bring the system to the correct density by applying constant pressure (e.g., 1 bar). Gradually release the position restraints.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the protein and ligand.

      • Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity.

Caption: Molecular dynamics simulation workflow using GROMACS.

Quantum Mechanics: Enhancing Force Field Accuracy

For novel molecules, standard force fields may not accurately represent the electronic properties. Quantum mechanics (QM) calculations can be employed to derive more accurate ligand parameters, particularly partial charges.

Protocol 4: Ligand Parameterization using QM

  • Conformational Search:

    • Perform a conformational search for this compound to identify low-energy conformers.

  • QM Calculation:

    • For the lowest energy conformer, perform a geometry optimization and frequency calculation using a suitable QM method (e.g., Density Functional Theory with a functional like B3LYP and a basis set like 6-31G*).

    • Calculate the electrostatic potential (ESP).

  • Charge Fitting:

    • Use a charge fitting procedure (e.g., RESP or Merz-Kollman) to derive the partial atomic charges from the ESP.

  • Parameter Integration:

    • Integrate these QM-derived charges into the ligand topology file for use in the MD simulation. This will provide a more accurate representation of the electrostatic interactions between the ligand and the protein.

Data Interpretation and Future Directions

The culmination of this in silico workflow will provide a comprehensive profile of this compound.

  • ADMET predictions will indicate its potential as an orally bioavailable drug with a favorable safety profile.

  • Molecular docking will reveal a plausible binding mode within the active site of HisRS and provide an initial estimate of its binding affinity.

  • Molecular dynamics simulations will offer insights into the stability of this binding mode and a more refined estimation of the binding free energy.

  • Quantum mechanics calculations will have enhanced the accuracy of the MD simulations.

Synthesizing the results: A low binding energy from docking, coupled with a stable RMSD and persistent key interactions in the MD simulation, would strongly suggest that this compound is a promising candidate for experimental validation as a HisRS inhibitor.

Future experimental validation steps would include:

  • In vitro enzyme inhibition assays: To experimentally determine the IC50 value of the compound against HisRS.

  • Cell-based assays: To assess the compound's effect on the proliferation of cancer cell lines.

  • Structural biology studies (X-ray crystallography or Cryo-EM): To obtain an experimental structure of the HisRS-ligand complex and validate the predicted binding mode.

Conclusion

This technical guide has outlined a robust and scientifically-grounded in silico workflow for the initial evaluation of this compound. By judiciously selecting a biologically relevant target and employing a suite of complementary computational techniques, we can generate actionable hypotheses that can significantly de-risk and accelerate the early stages of drug discovery. The integration of ADMET prediction, molecular docking, molecular dynamics, and quantum mechanics provides a powerful platform for transforming promising molecules into viable therapeutic candidates.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
  • Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Molecular dynamics simulations: advances and applications. Advances in and Applications of Computer-Aided Drug Design, 1-27. [Link]
  • Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Dynamics Package [Article v1.0]. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]
  • RCSB Protein Data Bank. (2014). 4PHC: Crystal Structure of a human cytosolic histidyl-tRNA synthetase, histidine-bound. [Link]
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
  • Bayly, C. I., Cieplak, P., Cornell, W., & Kollman, P. A. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model. The Journal of Physical Chemistry, 97(40), 10269-10280. [Link]
  • Freist, W., & Gauss, D. H. (1995). Histidyl-tRNA synthetase. Biological chemistry Hoppe-Seyler, 376(6), 313-324. [Link]
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual screening with the AutoDock suite.
  • AutoDock Vina Documentation. (n.d.). Basic docking.
  • Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]
  • Miller, F. W., Waite, K. A., Biswas, T., & Plotz, P. H. (1990). The role of an autoantigen, histidyl-tRNA synthetase, in the induction and maintenance of autoimmunity. Proceedings of the National Academy of Sciences, 87(24), 9933-9937. [Link]
  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New docking and screening options with AutoDock Vina. Journal of Chemical Information and Modeling, 61(12), 5785-5797. [Link]
  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. [Link]
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]
  • He, X., & Shen, J. (2020). Incorporating quantum mechanics into molecular docking. Wiley Interdisciplinary Reviews: Computational Molecular Science, 10(1), e1428. [Link]
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The Ascendancy of 2-Ethyl-Imidazole Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imidazole Scaffold and the Strategic Significance of the 2-Ethyl Moiety

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its ubiquity in essential biomolecules like the amino acid histidine and its ability to engage in a multitude of non-covalent interactions—hydrogen bonding, metal coordination, and π-π stacking—render it an exceptional pharmacophore.[1] This versatility has led to a vast number of imidazole-containing drugs with a wide therapeutic index, including antimicrobial, anticancer, and anti-inflammatory agents.[2]

This guide focuses on a specific, yet increasingly important subclass: 2-ethyl-imidazole derivatives . The strategic placement of an ethyl group at the 2-position of the imidazole core is not a trivial modification. It can significantly influence the molecule's lipophilicity, metabolic stability, and steric profile, thereby fine-tuning its interaction with biological targets. This seemingly simple alkyl substitution can lead to enhanced potency, improved selectivity, and more favorable pharmacokinetic properties, making it a focal point of contemporary drug design and discovery.

This document serves as a technical deep-dive for researchers, scientists, and drug development professionals. It will elucidate the synthetic pathways, explore the diverse therapeutic applications, and provide practical, field-proven insights into the burgeoning landscape of 2-ethyl-imidazole derivatives.

I. Synthetic Strategies: Crafting the 2-Ethyl-Imidazole Core

The construction of the 2-ethyl-imidazole scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern on the imidazole ring and the availability of starting materials. A prevalent and effective approach involves a multi-step synthesis culminating in the desired substituted imidazole.

One of the most common methods is a variation of the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For 2-ethyl-imidazoles, propionaldehyde serves as the source of the ethyl group.

A general synthetic workflow is depicted below:

G cluster_0 Core Synthesis Start 2-Ethylimidazole Step1 Reaction with 4-Fluoronitrobenzene Start->Step1 Intermediate1 1-(4-nitrophenyl)-2-ethylimidazole Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., H2, Pd/C) Intermediate1->Step2 Intermediate2 1-(4-aminophenyl)-2-ethylimidazole Step2->Intermediate2 Step3 Acylation with Succinic Anhydride Intermediate2->Step3 Intermediate3 4-((4-(2-ethyl-1H-imidazol-1-yl)phenyl)amino)-4-oxobutanoic acid Step3->Intermediate3 Step4 Amide Coupling (EDCI, DMAP) Intermediate3->Step4 Final_Product 1-(4-(3-(substituted-carbamoyl)propionamide)phenyl)-2-ethyl Imidazole Derivatives Step4->Final_Product

Caption: General synthetic scheme for 1,2-disubstituted ethyl-imidazole derivatives.

Experimental Protocol: Synthesis of 1-(4-(3-(4-Chlorophenylcarbamoyl)propionamide)phenyl)-2-ethyl Imidazole (A Representative Anticancer Compound)

This protocol is adapted from the general methodology reported for the synthesis of novel 1-(4-substituted phenyl)-2-ethyl imidazole apoptosis inducers.[3]

Step 1: Synthesis of 1-(4-nitrophenyl)-2-ethylimidazole

  • To a solution of 2-ethylimidazole (10 mmol) in a suitable solvent like DMF, add sodium hydroxide (12 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-fluoronitrobenzene (10 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to yield 1-(4-nitrophenyl)-2-ethylimidazole.

Step 2: Synthesis of 1-(4-aminophenyl)-2-ethylimidazole

  • Dissolve 1-(4-nitrophenyl)-2-ethylimidazole (8 mmol) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 1-(4-aminophenyl)-2-ethylimidazole.

Step 3: Synthesis of 4-((4-(2-ethyl-1H-imidazol-1-yl)phenyl)amino)-4-oxobutanoic acid

  • Dissolve 1-(4-aminophenyl)-2-ethylimidazole (6 mmol) in a suitable solvent such as dichloromethane (DCM).

  • Add succinic anhydride (6.6 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 8-10 hours.

  • The product will precipitate out of the solution. Filter the solid, wash with cold DCM, and dry to get the desired carboxylic acid intermediate.

Step 4: Synthesis of 1-(4-(3-(4-Chlorophenylcarbamoyl)propionamide)phenyl)-2-ethyl Imidazole

  • To a solution of 4-((4-(2-ethyl-1H-imidazol-1-yl)phenyl)amino)-4-oxobutanoic acid (5 mmol) in DMF, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (6 mmol) and 4-Dimethylaminopyridine (DMAP) (0.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-chloroaniline (5 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 18-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the final compound.

II. Therapeutic Applications of 2-Ethyl-Imidazole Derivatives

The strategic incorporation of the 2-ethyl group has propelled the development of imidazole derivatives with potent and selective activities across various therapeutic domains, most notably in oncology and infectious diseases.

A. Anticancer Agents

Several studies have highlighted the potential of 2-ethyl-imidazole derivatives as effective anticancer agents. These compounds often exert their effects by inducing apoptosis, a programmed cell death pathway that is frequently dysregulated in cancer cells.

A notable series of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have been synthesized and evaluated for their in vitro antitumor activity.[4] Many of these compounds exhibited significant antiproliferative effects against various cancer cell lines, with some showing higher potency than the standard chemotherapeutic drugs 5-fluorouracil (5-FU) and methotrexate (MTX).[4]

Mechanism of Action: Induction of Apoptosis via Modulation of Bcl-2 Family Proteins

A key mechanism by which these 2-ethyl-imidazole derivatives induce cancer cell death is through the intrinsic apoptosis pathway, which is critically regulated by the Bcl-2 family of proteins.[4] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[4][5] The ratio of these opposing factions determines the cell's fate.[5]

The active 2-ethyl-imidazole compounds have been shown to upregulate the expression of the pro-apoptotic protein Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.[6]

G Drug 2-Ethyl-Imidazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Membrane CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptosis induction by 2-ethyl-imidazole derivatives via Bcl-2/Bax modulation.

Table 1: Anticancer Activity of Representative 2-Ethyl-Imidazole Derivatives

Compound IDSubstituent (R)Target Cell LineIC50 (µM)Reference
4f 4-FluorophenylHeLa1.25[4]
A5492.53[4]
HCT1163.16[4]
4j 4-AminophenylHeLa4.87[4]
4o 4-MethylbenzylHeLa6.21[4]
B. Antimicrobial Agents

The imidazole scaffold is a cornerstone of many antifungal and antibacterial drugs. The 2-ethyl substitution can enhance the antimicrobial properties of these compounds. Novel imidazole derivatives, including those with a 2-ethylthio group, have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[7]

The mechanism of action for antimicrobial imidazoles often involves the disruption of essential cellular processes. For instance, in fungi, azole antifungals inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] In bacteria, these derivatives may target enzymes involved in DNA replication and repair.[2]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a standardized method for determining the MIC of a 2-ethyl-imidazole derivative against a bacterial strain.[8][9][10]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to the final required concentration for the assay (typically 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 2-ethyl-imidazole derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

III. Structure-Activity Relationships (SAR) and Lead Optimization

Understanding the SAR of 2-ethyl-imidazole derivatives is crucial for designing more potent and selective drug candidates. For the anticancer 1-(4-substituted phenyl)-2-ethyl imidazole series, several key SAR insights have been elucidated:[4]

  • Substitution on the Phenyl Ring: The nature and position of the substituent on the phenyl ring at the 1-position of the imidazole significantly impact activity. Electron-withdrawing groups, such as fluorine (as in compound 4f ), tend to enhance anticancer potency.

  • The Amide Linker: The length and flexibility of the linker between the phenyl ring and the terminal substituted group are important for optimal interaction with the target. The succinamide linker appears to be favorable.

  • Terminal Group: The terminal group at the end of the linker also plays a role in determining activity and selectivity.

These SAR insights provide a roadmap for medicinal chemists to rationally design and synthesize new analogues with improved therapeutic profiles.

G cluster_0 Drug Discovery Workflow Start Lead Identification (e.g., 2-Ethyl-Imidazole Scaffold) SAR Structure-Activity Relationship (SAR) Studies Start->SAR Design Rational Design of New Derivatives SAR->Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Biological Screening (e.g., MTT, MIC) Synthesis->Screening Screening->SAR Feedback Optimization Lead Optimization (Potency, Selectivity, ADME) Screening->Optimization InVivo In Vivo Studies (Animal Models) Optimization->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: A generalized workflow for SAR studies in drug discovery.

IV. Challenges and Future Perspectives

Despite the promising potential of 2-ethyl-imidazole derivatives, several challenges remain on the path to clinical translation.

  • Metabolism and Toxicity: The metabolic fate of these compounds needs to be thoroughly investigated. The imidazole ring can be subject to metabolic transformations, primarily oxidation by cytochrome P450 enzymes.[11][12] In vivo acute toxicity studies on some imidazole-based heterocyclic derivatives have shown potential for hepatic damage at high doses.[13][14] Therefore, careful toxicological evaluation is essential.

  • Solubility and Bioavailability: Like many heterocyclic compounds, some 2-ethyl-imidazole derivatives may exhibit poor aqueous solubility, which can limit their oral bioavailability.[1] Formulation strategies and structural modifications to enhance solubility will be critical.

  • Target Selectivity: While some derivatives show promising selectivity, off-target effects are always a concern. Comprehensive profiling against a panel of kinases and other relevant targets is necessary to ensure a favorable safety profile.

The future of 2-ethyl-imidazole derivatives in drug discovery is bright. The continued exploration of this scaffold, guided by rational design and a deeper understanding of its interactions with biological targets, is likely to yield a new generation of potent and selective therapeutics for a range of diseases.

V. References

  • Al-Jallal, N. A., Al-Salahi, R., Al-Obaid, A. M., El-Sayed, M. A., & Marzouk, M. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6527. [Link]

  • Wang, L., Li, Y., Zhang, Y., Li, J., & Li, Y. (2015). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 20(8), 14881-14896. [Link]

  • Kaur, H., Kumar, S., Singh, I., & Kumar, A. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. [Link]

  • Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. (2025). Journal of Cellular and Molecular Medicine. [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). In NCBI Bookshelf. [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers in Oncology. [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (2025). Chemistry & Biodiversity. [Link]

  • Apoptosis regulator BAX. (n.d.). In Wikipedia. Retrieved from [Link]

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (2025). Scilit. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Robertson, D. S. (2011). Biochemical and biomedical aspects of metabolic imidazoles. Clinical Biochemistry, 44(17-18), 1363–1369. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). In NCBI Bookshelf. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2025). ResearchGate. [Link]

  • BAK and BAX: Therapeutic Targets for Acute Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury. (2023). MDPI. [Link]

  • TOXICOLOGICAL EVALUATIONS. (n.d.). BG RCI. Retrieved from [Link]

  • Al-Jallal, N., Al-Salahi, R., Al-Obaid, A. M., El-Sayed, M., & Marzouk, M. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2025). R Discovery. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). Molecules. [Link]

  • Wang, L., et al. (2015). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 20(8), 14881-14896. [Link]

  • Imidazole compounds in contemporary metabolism. The chemical structures... (n.d.). ResearchGate. [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). Journal of the Chinese Chemical Society. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Asian Journal of Chemistry. [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (2008). Journal of Medicinal Chemistry. [Link]

  • Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. (n.d.). ResearchGate. [Link]

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Unlocking the Therapeutic Potential of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions make it a versatile scaffold for interacting with a multitude of biological targets.[1][2] This inherent versatility has led to the development of numerous imidazole-containing drugs with a wide array of therapeutic applications, including anticancer, antifungal, antiviral, and anti-inflammatory agents.[3][4][5] The stability and water solubility of the imidazole core further enhance its desirability as a pharmacophore.[2] This guide focuses on the untapped research potential of a specific derivative, 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid , providing a technical framework for its exploration as a novel therapeutic agent.

Molecular Profile of this compound

Before delving into its potential applications, it is crucial to understand the key structural features of the molecule .

PropertyValueSource
Molecular Formula C₈H₁₄N₂O₃ (hydrate)
Molecular Weight 186.21 g/mol [6]
Structure A 2-ethyl substituted imidazole ring with a propanoic acid chain at the N-1 position.-
Key Features - 2-Ethyl Group: This lipophilic substitution can influence binding affinity and selectivity for target proteins.-
- N-1 Propanoic Acid Side Chain: This acidic moiety can serve as a crucial interaction point with biological targets or be modified to improve pharmacokinetic properties.[7]
Safety Profile Warning: Acute toxicity (oral).[6][6]

The presence of both a substituted imidazole core and a carboxylic acid functional group suggests that this molecule could be a promising candidate for several lines of therapeutic research.

Proposed Research Application 1: Anticancer Agent Development

The imidazole scaffold is a well-established pharmacophore in the design of anticancer agents, targeting various mechanisms of cancer cell proliferation and survival.[1][3][8]

Scientific Rationale

Derivatives of 2-ethyl-imidazole have demonstrated significant potential as antitumor agents. For instance, novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have been shown to exhibit potent antiproliferative activity against various cancer cell lines, inducing apoptosis through the modulation of Bcl-2 and Bax protein expression.[9] The imidazole ring can interact with numerous biological targets implicated in cancer, including microtubules, various kinases, and histone deacetylases (HDACs).[1][8] The propanoic acid side chain could potentially enhance the molecule's interaction with specific enzyme active sites or act as a handle for further chemical modifications to improve targeting and efficacy.

Hypothesized Mechanisms of Action
  • Kinase Inhibition: The imidazole scaffold is a key component of several kinase inhibitors.[2][3] this compound could potentially inhibit protein kinases involved in cancer cell signaling pathways, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) or serine/threonine kinases.

  • Histone Deacetylase (HDAC) Inhibition: Imidazole-based compounds have been identified as potent HDAC inhibitors.[10][11] HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells by altering chromatin structure and gene expression.[12] The carboxylic acid moiety of the target molecule could chelate the zinc ion in the active site of HDACs, a common mechanism for HDAC inhibitors.

  • Induction of Apoptosis: As demonstrated by related 2-ethyl-imidazole compounds, this molecule could trigger the intrinsic apoptosis pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9]

Experimental Workflow for In Vitro Anticancer Evaluation

The following is a comprehensive workflow for the initial in vitro screening of this compound for anticancer activity.

anticancer_workflow cluster_0 Initial Cytotoxicity Screening cluster_1 Apoptosis Induction Analysis cluster_2 Cell Cycle Analysis cluster_3 Mechanism of Action Studies cell_culture Cell Line Panel Selection (e.g., MCF-7, A549, HCT116) mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 annexin_v Annexin V-FITC/PI Staining ic50->annexin_v Treat at IC50 pi_staining Propidium Iodide Staining ic50->pi_staining Treat at IC50 western_blot Western Blotting (e.g., Bcl-2, Bax, Caspases, Kinases, HDACs) ic50->western_blot Treat at IC50 flow_cytometry_apoptosis Flow Cytometry Analysis annexin_v->flow_cytometry_apoptosis flow_cytometry_cell_cycle Flow Cytometry Analysis pi_staining->flow_cytometry_cell_cycle cox_pathway membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible by inflammatory stimuli) arachidonic_acid->cox2 prostaglandins_cox1 Prostaglandins (e.g., gastric cytoprotection) cox1->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (e.g., inflammation, pain, fever) cox2->prostaglandins_cox2 target_compound This compound target_compound->cox2 Potential Selective Inhibition

Hypothesized inhibition of the COX-2 pathway.
Experimental Workflow for In Vitro Anti-inflammatory Evaluation

Protocol: In Vitro COX Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential of the test compound.

  • Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: Incubate the enzymes with various concentrations of this compound and a known COX inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective) for a short period (e.g., 10-15 minutes) at 37°C. [13]3. Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Colorimetric Detection: Add a colorimetric substrate that reacts with the prostaglandin G2 produced by the COX enzymes, leading to a color change.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader. [13]6. Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). [13]

Future Directions and Conclusion

The structural features of this compound, combined with the extensive body of literature on the therapeutic potential of imidazole derivatives, provide a strong foundation for its investigation as a novel therapeutic agent. The proposed research applications in oncology and inflammation are supported by compelling scientific rationale. The experimental workflows and protocols detailed in this guide offer a comprehensive starting point for researchers to systematically evaluate the bioactivity of this promising molecule. Further studies, including in vivo efficacy and safety assessments, will be crucial in determining its ultimate therapeutic value.

References

  • Brieflands. (n.d.). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation.
  • Elsevier. (2024). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. European Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC.
  • National Center for Biotechnology Information. (2022). Imidazoles as potential anticancer agents. PMC.
  • MDPI. (2019). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro.
  • Google. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • MDPI. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors.
  • National Center for Biotechnology Information. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. PubMed.
  • ResearchGate. (n.d.). Imidazole-containing HDAC inhibitors reported in the literature (compounds 131–141).
  • National Center for Biotechnology Information. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. PMC.
  • National Center for Biotechnology Information. (2010). Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity. PubMed.
  • American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • ResearchGate. (n.d.). (PDF) Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation.
  • LinkedIn. (2025). Unveiling the Mysterious World of Propanoic Acid: Its Surprising Roles and Impact.
  • DergiPark. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. International Journal of Secondary Metabolite.
  • ResearchGate. (n.d.). Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity | Request PDF.
  • National Center for Biotechnology Information. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). PMC.
  • Semantic Scholar. (n.d.). Synthesis and cytotoxic activity of novel hybrid compounds between 2-alkylbenzofuran and imidazole.
  • Karger Publishers. (2012). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • ResearchGate. (2017). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
  • Research & Reviews: A Journal of Pharmaceutical Science. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • ACS Publications. (2022). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
  • S. Asfendiyarov Kazakh National Medical University. (2022). Review of pharmacological effects of imidazole derivatives.
  • National Center for Biotechnology Information. (2015). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • S. Asfendiyarov Kazakh National Medical University. (2022). Review of pharmacological effects of imidazole derivatives.
  • Semantic Scholar. (2015). Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety.
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  • MDPI. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
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  • National Center for Biotechnology Information. (2015). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed.

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An In-depth Technical Guide to 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. This guide focuses on a specific, yet promising, derivative: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid . While detailed public data on this exact molecule is sparse, this document, leveraging established chemical principles and data from close analogs, aims to provide a comprehensive technical overview to support further research and development.

Section 1: Compound Identification and Structure

Chemical Identity
  • Systematic Name: this compound

  • Common Form: Often supplied as a hydrate.[3]

  • CAS Number: Not definitively assigned in public databases. Researchers should reference the MDL number for procurement and identification.

  • MDL Number: MFCD13193838[3]

Molecular Structure

The structure of this compound combines a 2-substituted imidazole ring with a propanoic acid tail, linked via a nitrogen atom of the imidazole ring.

  • Molecular Formula (Anhydrous): C₈H₁₂N₂O₂

  • Molecular Weight (Anhydrous): 168.19 g/mol

  • Molecular Formula (Hydrate): C₈H₁₄N₂O₃[3]

  • Molecular Weight (Hydrate): 186.21 g/mol [3]

  • SMILES String: O=C(O)CCN1C(CC)=NC=C1[3]

  • InChI Key: NATLRXUXJKWBMP-UHFFFAOYSA-N[3]

The presence of both a basic imidazole ring and an acidic carboxylic acid group makes this molecule zwitterionic, which will influence its solubility and behavior in different pH environments. The ethyl group at the 2-position of the imidazole ring provides a lipophilic character that can be crucial for interactions with biological targets.

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on extensive precedent for similar N-alkylated imidazole derivatives, the most logical and efficient synthetic route is the aza-Michael addition .[4][5]

Proposed Synthetic Pathway: Aza-Michael Addition

This reaction involves the conjugate addition of a nucleophile—in this case, the secondary amine-like nitrogen of 2-ethyl-1H-imidazole—to an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters.

G cluster_reactants Reactants cluster_product Product 2_ethylimidazole 2-Ethyl-1H-imidazole reaction_step Aza-Michael Addition 2_ethylimidazole->reaction_step Nucleophile acrylic_acid Acrylic Acid (or Ester) acrylic_acid->reaction_step Michael Acceptor target_molecule This compound reaction_step->target_molecule

Caption: Proposed synthesis of the target molecule via aza-Michael addition.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned approach based on established methodologies for aza-Michael additions.[6]

  • Reactant Preparation: In a round-bottom flask, dissolve 2-ethyl-1H-imidazole (1.0 eq) in a suitable solvent. While the reaction can sometimes be performed neat, solvents like pyridine, methanol, or acetonitrile can be effective.[6]

  • Initiation of Reaction: To the stirred solution, add acrylic acid (1.0-1.2 eq) dropwise. The use of an acrylic acid ester (e.g., ethyl acrylate) is a common alternative to avoid potential acid-base side reactions between the imidazole and the carboxylic acid. If an ester is used, a final hydrolysis step will be required.

  • Reaction Conditions: The reaction mixture is typically heated to a moderate temperature (e.g., 50-80°C) and stirred for several hours (e.g., 24-72 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification (if using acrylic acid):

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

  • Work-up and Purification (if using an acrylic ester):

    • After the initial reaction, remove the solvent under reduced pressure.

    • To the crude ester, add an aqueous solution of a base (e.g., NaOH or LiOH) and stir at room temperature or with gentle heating to hydrolyze the ester.

    • Acidify the mixture with an acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality and Self-Validation in the Protocol
  • Choice of Michael Acceptor: Using an ester of acrylic acid can lead to a cleaner reaction by preventing the formation of an unreactive imidazolium carboxylate salt. The subsequent hydrolysis is a standard and high-yielding procedure.

  • Solvent Selection: The choice of a polar aprotic solvent like acetonitrile or a polar protic solvent like methanol can influence the reaction rate. Empirical optimization is recommended.

  • Monitoring Progress: Regular monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts. The disappearance of the starting materials and the appearance of a new spot with a different retention factor will indicate product formation.

Section 3: Physicochemical and Spectroscopic Properties

Physicochemical Data (Predicted)
PropertyPredicted ValueRationale/Reference Analog
Molecular Weight 168.19 g/mol (anhydrous)Calculated from formula C₈H₁₂N₂O₂
Molecular Weight 186.21 g/mol (hydrate)Calculated from formula C₈H₁₄N₂O₃[3]
LogP ~0.5 - 1.0The ethyl group increases lipophilicity compared to the unsubstituted analog (LogP ~ -0.6 for 3-(1H-imidazol-1-yl)propanoic acid).[7]
pKa (acidic) ~3.5 - 4.5Typical for a carboxylic acid.
pKa (basic) ~6.0 - 7.0Typical for an imidazole ring.
Form SolidAs supplied by vendors.[3]
Spectroscopic Characterization (Predicted)

Accurate structural confirmation relies on a combination of spectroscopic techniques.

The proton NMR spectrum is expected to show characteristic signals for the ethyl, propanoic acid, and imidazole protons.

  • Ethyl Group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 2.6-2.8 ppm (CH₂).

  • Propanoic Acid Chain: Two triplets, one around 2.8-3.0 ppm (-CH₂-COOH) and another around 4.2-4.4 ppm (N-CH₂-).

  • Imidazole Ring: Two singlets (or narrow doublets) in the aromatic region, typically between 7.0 and 8.0 ppm.

The carbon NMR will provide further confirmation of the carbon skeleton.

  • Ethyl Group: Signals around 10-15 ppm (CH₃) and 20-25 ppm (CH₂).

  • Propanoic Acid Chain: Signals around 35-40 ppm (-CH₂-COOH) and 45-50 ppm (N-CH₂-).

  • Carboxyl Group: A signal in the downfield region, around 170-175 ppm.

  • Imidazole Ring: Signals in the aromatic region, typically between 115 and 140 ppm, with the C2 carbon (bearing the ethyl group) being the most downfield.

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 169.09.

The IR spectrum would be characterized by:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, around 1700-1730 cm⁻¹.

  • C-N and C=N stretching vibrations from the imidazole ring in the 1400-1600 cm⁻¹ region.

  • C-H stretching vibrations from the alkyl groups around 2850-3000 cm⁻¹.

Section 4: Applications in Drug Discovery and Development

While specific applications for this compound are not yet documented, its structural motifs suggest significant potential in several therapeutic areas, drawing on the well-established pharmacology of imidazole-containing compounds.[1][2][8]

Rationale for Pharmacological Interest

The imidazole ring is a bioisostere of other functional groups and can act as a proton donor/acceptor, a ligand for metal ions in metalloenzymes, and can participate in hydrogen bonding and π-π stacking interactions.[1] The propanoic acid moiety can improve aqueous solubility and provides a handle for further derivatization, such as amide formation to create more complex molecules.

Potential Therapeutic Areas
  • Antimicrobial and Antifungal Agents: Many marketed antifungal drugs (e.g., ketoconazole) contain an imidazole core. The nitrogen atoms of the imidazole can coordinate with the heme iron of fungal cytochrome P450 enzymes, inhibiting their function.

  • Anti-inflammatory Agents: The imidazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The propanoic acid moiety is also a common feature of the "profen" class of NSAIDs.

  • Anticancer Agents: Imidazole derivatives have been explored as inhibitors of various kinases and other enzymes involved in cancer signaling pathways.[2]

  • Central Nervous System (CNS) Agents: The imidazole ring is a key component of histamine, and derivatives can be designed to interact with histamine receptors or other CNS targets.[9]

The logical workflow for exploring the potential of this molecule in a drug discovery program is outlined below.

G start This compound synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, IR) synthesis->characterization screening In Vitro Biological Screening (e.g., enzyme assays, cell-based assays) characterization->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive lead_opt Lead Optimization (SAR studies) hit_id->lead_opt Active preclinical Preclinical Development lead_opt->preclinical

Caption: Drug discovery workflow for this compound.

Section 5: Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, chemical entity. Its straightforward and logical synthesis via the aza-Michael addition makes it an accessible building block for medicinal chemists. The combination of the pharmacologically significant imidazole core with a versatile propanoic acid side chain provides a strong foundation for the development of novel therapeutic agents across a range of diseases. This guide provides a solid, technically-grounded starting point for researchers to begin their investigation into the properties and potential applications of this promising molecule. Future work should focus on the experimental validation of the proposed synthesis and a thorough characterization of its physicochemical and pharmacological properties.

References

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  • Hattan, C. M., Shojaie, J., & Lau, S. S. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8.
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An In-depth Technical Guide on the Aqueous Solubility and Stability of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount to its successful translation from a laboratory concept to a clinical reality. Among these properties, aqueous solubility and stability are foundational pillars that dictate a compound's bioavailability, formulation strategies, and shelf-life. This guide provides an in-depth technical analysis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid, a molecule featuring a substituted imidazole ring linked to a propanoic acid moiety. While specific experimental data for this exact molecule is not extensively published, this paper will synthesize established principles of medicinal chemistry and analytical science to predict its behavior and provide a robust framework for its empirical evaluation. We will delve into the theoretical underpinnings of its solubility and stability, present detailed experimental protocols for their determination, and discuss the interpretation of the resulting data.

Physicochemical Profile: A Predictive Analysis

The structure of this compound—comprising an imidazole ring, an ethyl group, and a propanoic acid side chain—offers valuable clues to its behavior in aqueous solutions.

The imidazole ring is a key determinant of the molecule's properties. Imidazole itself is a polar, aromatic heterocycle, highly soluble in water.[1][2] Its amphoteric nature, allowing it to act as both a weak acid and a weak base, is a critical feature.[3] The sp2-hybridized nitrogen atom can be protonated, forming a positively charged imidazolium ion, which significantly enhances aqueous solubility.[1][2] This protonation is pH-dependent, with the pKa of the imidazole ring typically around 7.[2]

The propanoic acid side chain introduces a carboxylic acid group, which is a weak acid. At physiological pH, this group will be predominantly deprotonated, forming a negatively charged carboxylate ion. This ionization will further contribute to the molecule's aqueous solubility.

The 2-ethyl group on the imidazole ring adds a degree of lipophilicity. While this alkyl substituent might slightly decrease the overall aqueous solubility compared to an unsubstituted imidazole, its impact is likely to be modest.

Collectively, the presence of two ionizable groups—the imidazole nitrogen and the carboxylic acid—suggests that this compound will exhibit zwitterionic properties and its solubility will be highly dependent on the pH of the aqueous medium.

PropertyPredicted Influence on this compound
Aqueous Solubility Expected to be good, particularly at acidic and alkaline pH where the imidazole and carboxylic acid moieties are ionized, respectively. Minimum solubility is anticipated around the isoelectric point.
pH-dependent Solubility High solubility at low pH (protonated imidazole) and high pH (deprotonated carboxylic acid). Lower solubility in the mid-pH range.
Stability The imidazole ring is generally stable but can be susceptible to oxidation.[4][5][6] The propanoic acid linkage may be prone to hydrolysis under strongly acidic or basic conditions, although this is less likely than ester hydrolysis.[7][8]

Experimental Determination of Aqueous Solubility

A rigorous experimental approach is necessary to confirm the predicted solubility profile. The following protocols outline standard methodologies.

Kinetic and Thermodynamic Solubility Assessment

A tiered approach, starting with a high-throughput kinetic solubility screen followed by a lower-throughput, more precise thermodynamic solubility measurement, is often employed.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Sample Preparation: Add an excess of this compound to each buffered solution in separate, sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Thermodynamic Solubility Determination.

Comprehensive Stability Profiling

Understanding the degradation pathways of a new chemical entity is a critical component of drug development, mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[9][10] Forced degradation studies are employed to accelerate the degradation process and identify potential degradants.[10][11]

Forced Degradation Studies

These studies expose the compound to stress conditions more severe than those it would typically encounter during storage and handling.[10]

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).[11]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature.[9]

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photostability: Expose the stock solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound and any degradation products.

Caption: Forced Degradation Experimental Workflow.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

  • Oxidative Degradation: The imidazole ring is known to be susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species.[4][5][6][12] Reactive oxygen species can attack the electron-rich imidazole ring.

  • Hydrolysis: While less common for C-N bonds in this configuration compared to esters or amides, extreme pH and temperature could potentially lead to the cleavage of the bond between the propanoic acid side chain and the imidazole ring.

  • Decarboxylation: Under thermal stress, the propanoic acid moiety could undergo decarboxylation.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies.

ParameterRecommended HPLC Method
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acidic mobile phase helps to ensure good peak shape for the basic imidazole moiety.[9]
Detection UV detection at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy). Mass spectrometry (MS) for identification of degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30°C

Conclusion

This compound is predicted to be a water-soluble compound with pH-dependent solubility, a characteristic feature of molecules containing both acidic and basic functional groups. Its stability profile is likely to be dominated by the susceptibility of the imidazole ring to oxidative degradation. The experimental protocols and analytical methodologies detailed in this guide provide a comprehensive framework for the empirical characterization of this molecule. A thorough understanding of its solubility and stability will be instrumental in guiding its development as a potential therapeutic agent, ensuring the formulation of a safe, effective, and stable drug product.

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Methodological & Application

Application Notes and Protocols for the Utilization of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid (EIPA) is an organic compound featuring an imidazole ring linked to a propanoic acid chain.[1] The imidazole moiety is a critical component of many biologically active molecules, including the amino acid histidine and the signaling molecule histamine.[1] Research into EIPA has suggested its potential as an enzyme inhibitor and as an antimicrobial agent, making it a compound of interest for further investigation in various cellular contexts.[1] Its chemical structure, with a molecular formula of C8H12N2O2 and a molecular weight of approximately 172.20 g/mol , provides a basis for its potential interactions within biological systems.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of EIPA in cell culture experiments. The protocols outlined below are designed to ensure scientific rigor and reproducibility, from initial compound handling to the execution of cell-based assays. The causality behind each experimental step is explained to provide a deeper understanding of the methodology.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of EIPA are crucial for obtaining reliable and reproducible experimental results.

1.1. Safety Precautions

While specific toxicity data for EIPA is not extensively documented, it is prudent to handle it with care. Similar imidazole-containing compounds may cause skin and respiratory irritation.[2][3] Therefore, standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powdered compound should be performed in a chemical fume hood.

1.2. Reconstitution of Lyophilized Powder

EIPA is typically supplied as a solid. To prepare a high-concentration stock solution, a suitable solvent must be chosen. The choice of solvent will depend on the experimental requirements and the inherent solubility of the compound.

Solvent Considerations
Dimethyl Sulfoxide (DMSO) A common solvent for dissolving organic molecules for use in cell culture. High concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%.
Ethanol Can also be used as a solvent, but like DMSO, it can be cytotoxic at higher concentrations.
Phosphate-Buffered Saline (PBS) If the compound is sufficiently soluble in aqueous solutions, PBS can be used. This is often the preferred choice to avoid solvent-induced cytotoxicity.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing: Carefully weigh out the desired amount of EIPA powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.722 mg of EIPA (Molecular Weight: 172.20 g/mol ).

  • Dissolution: Add the weighed EIPA to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube to ensure sterility.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

Determination of Optimal Working Concentration using a Cytotoxicity Assay

Before conducting functional assays, it is essential to determine the concentration range of EIPA that is non-toxic to the cells of interest. A dose-response experiment using a cytotoxicity assay is a standard method for this purpose.[4]

Principle of the MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Plate the desired cell line in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.[4]

  • Compound Dilution Series: Prepare a serial dilution of the EIPA stock solution in complete cell culture medium. A typical starting range would be from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest EIPA concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).[4]

  • Treatment: After 24 hours of cell adherence, carefully remove the medium and replace it with the medium containing the different concentrations of EIPA.

  • Incubation: Incubate the plate for a period relevant to your intended functional assay, typically 24, 48, or 72 hours.

  • MTT Reagent Addition: Following the incubation period, add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours to allow for the formation of formazan crystals.[4]

  • Solubilization and Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.[4]

Data Analysis The absorbance values are then plotted against the log of the EIPA concentration to generate a dose-response curve. From this curve, the IC50 (half-maximal inhibitory concentration) can be calculated. For subsequent functional assays, it is advisable to use concentrations below the IC50 to minimize confounding effects from cytotoxicity.

Experimental Workflow for Determining Working Concentration

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Prepare EIPA Stock Solution (10 mM in DMSO) C Prepare Serial Dilutions of EIPA A->C B Seed Cells in 96-well Plate D Treat Cells with EIPA Dilutions B->D C->D E Incubate for 24-72 hours D->E F Add MTT Reagent E->F G Measure Absorbance F->G H Generate Dose-Response Curve & Calculate IC50 G->H

Caption: Workflow for determining the optimal working concentration of EIPA using an MTT assay.

Functional Cell-Based Assays: Anti-Proliferation Assay

Given the potential for EIPA to act as an enzyme inhibitor, a logical next step is to assess its effect on cell proliferation.

Protocol 3: Cell Proliferation Assay (Crystal Violet Staining)

  • Cell Seeding: Seed cells in a 96-well plate at a low density to allow for proliferation over the course of the experiment.

  • Treatment: After 24 hours, treat the cells with non-toxic concentrations of EIPA (as determined in Protocol 2). Include vehicle and positive controls.

  • Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72-96 hours).

  • Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the fixed cells with PBS and then stain with 0.5% crystal violet solution for 20 minutes.

  • Destaining and Quantification: Thoroughly wash the plate with water to remove excess stain. Allow the plate to dry completely. Solubilize the stain by adding a destaining solution (e.g., methanol or a solution of 0.1 M sodium citrate in 50% ethanol) and measure the absorbance at 570 nm.

Investigating the Mechanism of Action

Should EIPA demonstrate significant anti-proliferative effects, further investigation into its mechanism of action would be warranted. The imidazole ring is a known structural motif in many enzyme inhibitors.[5]

Hypothetical Signaling Pathway Investigation

If, for instance, EIPA were hypothesized to inhibit a specific kinase pathway involved in cell proliferation, a Western blot analysis could be employed to examine the phosphorylation status of key downstream proteins.

Mechanism of Action Investigation Workflow

G cluster_hypothesis Hypothesis Generation cluster_exp Experimental Validation cluster_analysis Data Analysis & Conclusion A Observe Anti-proliferative Effect of EIPA B Hypothesize Inhibition of a Proliferation Pathway (e.g., MAPK/ERK) A->B C Treat Cells with EIPA B->C D Lyse Cells and Prepare Protein Lysates C->D E Perform Western Blot for Phospho-ERK and Total ERK D->E F Analyze Band Intensities E->F G Determine if EIPA Reduces ERK Phosphorylation F->G

Caption: A hypothetical workflow to investigate the mechanism of action of EIPA on a cell signaling pathway.

Conclusion

These application notes provide a foundational framework for the initial characterization and use of this compound in a cell culture setting. By systematically determining the appropriate handling procedures, optimal working concentrations, and assessing its effects on cellular functions, researchers can confidently and reproducibly investigate the biological activities of this compound. The provided protocols are adaptable to various cell lines and experimental questions, serving as a starting point for more in-depth studies into the potential therapeutic applications of EIPA.

References

  • Arctom Scientific. (n.d.). CAS NO. 13045-94-8 | (R)-2-Amino-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoic acid.
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Application Note: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid as a Novel Chemical Probe for Affinity-Based Protein Enrichment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenge of Selective Protein Capture

Modern proteomics research increasingly focuses on the functional characterization of specific proteins and protein complexes within the vast and dynamic cellular environment.[1][2] A significant bottleneck in these studies is the ability to selectively isolate low-abundance proteins or specific protein subpopulations from complex biological mixtures like cell lysates.[3] Chemical probes—small molecules designed to interact with proteins in a specific manner—have become indispensable tools for activity-based protein profiling (ABPP) and the enrichment of target proteins for downstream analysis, such as mass spectrometry.[4][5]

This document introduces 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid as a novel, versatile chemical probe for the covalent labeling and subsequent affinity purification of proteins. By leveraging its unique bifunctional architecture, this reagent offers a streamlined workflow for isolating proteins of interest from complex proteomes.

Principle of Action: A Two-Stage Mechanism

The utility of this compound in proteomics is rooted in its two key functional moieties: a carboxylic acid group for covalent protein labeling and an imidazole ring for affinity capture.

Stage 1: Covalent Labeling via Amine-Reactive Chemistry

The propanoic acid's terminal carboxyl group (-COOH) can be readily activated to form a highly reactive intermediate. Using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, the carboxyl group is converted into an NHS ester.[6][7][8] This amine-reactive ester efficiently and covalently bonds with primary amines on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable amide bond.[8][9]

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) Probe Propanoic Acid Probe (R-COOH) Intermediate O-acylisourea Intermediate Probe->Intermediate + EDC EDC EDC NHS NHS NHS_Ester Amine-Reactive NHS Ester Intermediate->NHS_Ester + NHS Labeled_Protein Covalently Labeled Protein (Stable Amide Bond) NHS_Ester->Labeled_Protein + Protein-NH2 Protein Protein with Primary Amine (Lys, N-term)

Caption: EDC/NHS coupling reaction mechanism.

Stage 2: Affinity Enrichment via Immobilized Metal Affinity Chromatography (IMAC)

The second key feature is the imidazole ring. Imidazole is a well-known chelator of transition metal ions.[10][11] This principle is the foundation of Immobilized Metal Affinity Chromatography (IMAC), a powerful technique for purifying proteins, most notably those engineered with a poly-histidine tag (His-tag).[12][13][14] After labeling, the imidazole moiety of the probe, now attached to the target proteins, can specifically bind to a chromatography resin charged with divalent metal ions such as Nickel (Ni²⁺) or Cobalt (Co²⁺).[10][14] This allows for the selective capture of the labeled proteins, while unlabeled proteins are washed away. The captured proteins can then be eluted by competitive displacement with a high concentration of free imidazole or by a reduction in pH.

The overall workflow provides a robust method to enrich proteins that have been covalently modified by the probe.

G Lysate 1. Start with Complex Protein Lysate Labeling 2. Covalent Labeling with Activated Probe Lysate->Labeling IMAC_Bead 3. Incubate with Ni-NTA Resin Labeling->IMAC_Bead Wash 4. Wash Unbound Proteins IMAC_Bead->Wash Elution 5. Elute Labeled Proteins (High Imidazole) Wash->Elution Analysis 6. Downstream Analysis (SDS-PAGE, LC-MS/MS) Elution->Analysis

Caption: Workflow for probe-based protein enrichment.

Detailed Experimental Protocols

Protocol 1: Activation of Probe and Protein Labeling

This protocol describes the two-step process of activating this compound and labeling a protein sample.[9]

Materials:

  • This compound (Probe)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 1X PBS, pH 7.4

  • Protein sample (e.g., cell lysate, purified protein) in an amine-free buffer

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Desalting column (e.g., SpinOUT™ GT-600)

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening vials to prevent moisture contamination. Prepare stock solutions immediately before use.

    • Probe Stock: 10 mg/mL in Activation Buffer.

    • EDC Stock: 10 mg/mL in ultrapure water.

    • Sulfo-NHS Stock: 10 mg/mL in ultrapure water.

  • Protein Preparation: Ensure the protein sample (~1-5 mg/mL) is in an amine-free buffer (e.g., PBS or MES). Buffers containing primary amines like Tris will interfere with the reaction.[7]

  • Activation Reaction: In a microcentrifuge tube, combine the following. The molar ratio of Probe:EDC:Sulfo-NHS should be optimized, but a 1:2:5 ratio is a good starting point.

    • 100 µL of Probe Stock

    • Add EDC and Sulfo-NHS from their stock solutions.

    • Incubate for 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[7][9]

  • Protein Labeling: Immediately add the activated probe mixture to 1 mL of the prepared protein sample.

  • Incubation: React for 2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time may vary depending on the protein.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes. This hydrolyzes any unreacted Sulfo-NHS esters.

  • Cleanup: Remove excess, unreacted probe and quenching reagents by passing the sample through a desalting column equilibrated with Coupling Buffer (PBS). The labeled protein is now ready for affinity purification.

Protocol 2: Enrichment of Labeled Proteins using IMAC

This protocol details the capture and elution of labeled proteins using a Nickel-charged IMAC resin.

Materials:

  • Labeled and desalted protein sample from Protocol 1

  • Ni-NTA Agarose Slurry (or other IMAC resin)

  • IMAC Binding/Wash Buffer: 50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0

  • IMAC Elution Buffer: 50 mM Tris, 300 mM NaCl, 250 mM Imidazole, pH 8.0

  • Microcentrifuge tubes or spin columns

Procedure:

  • Resin Preparation: Add 100 µL of 50% Ni-NTA slurry to a spin column. Equilibrate the resin by washing it three times with 500 µL of IMAC Binding/Wash Buffer.

  • Binding: Add the labeled protein sample to the equilibrated resin. Incubate for 30-60 minutes at 4°C on a rotator to allow the imidazole-tagged proteins to bind to the Ni-NTA resin.

  • Washing: Centrifuge to remove the unbound fraction (flow-through). Wash the resin three times with 500 µL of IMAC Binding/Wash Buffer to remove non-specifically bound proteins. Collect wash fractions for analysis if desired.

  • Elution: Add 100-200 µL of IMAC Elution Buffer to the resin. Incubate for 10-15 minutes at room temperature.

  • Collection: Centrifuge and collect the eluate, which contains the enriched, labeled proteins. Repeat the elution step for maximum recovery.

  • Sample Preparation for Analysis: The eluted sample is now ready for analysis by SDS-PAGE or for buffer exchange/desalting for mass spectrometry. High concentrations of imidazole can interfere with mass spectrometry and must be removed.[15]

Data Presentation and Validation

Table 1: Troubleshooting Guide

Problem Possible Cause Solution
Low Labeling Efficiency Inactive EDC/Sulfo-NHS due to moisture.Use fresh reagents; allow to equilibrate to room temperature before opening.[7]
Presence of primary amines (e.g., Tris) in the protein buffer.Buffer exchange protein into an amine-free buffer like PBS or MES before labeling.[7]
Incorrect pH for activation or coupling steps.Ensure activation is at pH 4.5-6.0 and coupling is at pH 7.2-8.0.[7]
High Non-Specific Binding to IMAC Resin Insufficient imidazole in the binding/wash buffer.Increase imidazole concentration in the wash buffer stepwise (e.g., to 20-40 mM).
Hydrophobic or ionic interactions with the resin.Increase salt concentration (e.g., to 500 mM NaCl) in the wash buffer.
Low Recovery from IMAC Resin Elution buffer is too weak.Increase imidazole concentration in the elution buffer (e.g., to 500 mM).
Protein has precipitated on the column.Perform all steps at 4°C; consider adding mild detergents or glycerol if protein is prone to aggregation.

Validation:

  • SDS-PAGE: Run the flow-through, wash, and elution fractions on a protein gel. A successful enrichment will show a significant reduction of protein bands in the flow-through and a concentration of specific bands in the elution fraction compared to the starting lysate.

  • Mass Spectrometry: The ultimate validation is the identification of labeled proteins and their specific modification sites by LC-MS/MS analysis of the eluate.

Conclusion

This compound represents a powerful and versatile tool for chemical proteomics. By combining the specificity of covalent labeling with the robustness of immobilized metal affinity chromatography, this probe enables the selective enrichment of proteins from complex mixtures. The protocols provided herein offer a comprehensive framework for researchers to apply this novel reagent in their efforts to explore the proteome, identify new protein-protein interactions, and discover potential biomarkers.

References

  • Creative BioMart. "Protocol of Immobilized Metal Affinity Chromatography." Accessed January 7, 2026. [Link]
  • G-Biosciences. "High Efficiency & Stability Protein CrossLinking with EDC & NHS." September 26, 2017. [Link]
  • Porath, J., Carlsson, J., Olsson, I., & Belfrage, G. "Immobilized metal ion affinity chromatography." Nature, 258(5536), 598-599. (1975). [Link]
  • Interchim. "Affinity Immobilized Metal Affinity Chromatography - IMAC." Accessed January 7, 2026. [Link]
  • Bioclone. "Immobilized Metal Ion Affinity Chromatography (IMAC)." Accessed January 7, 2026. [Link]
  • Reja, R., Tantry, S. A., & Kim, J. H. "Labeling a protein with fluorophores using NHS ester derivitization." Methods in Enzymology, 536, 87-94. (2014). [Link]
  • Schafroth, M. A., et al. "Proteomic discovery of chemical probes that perturb protein complexes in human cells." Molecular Cell, 83(10), 1725-1742.e12. (2023). [Link]
  • ResearchGate. "EDC/NHS conjugation: Is it possible to activate amine first?" September 4, 2022. [Link]
  • PubChem. "3-(1H-imidazol-1-yl)propanoic acid." Accessed January 7, 2026. [Link]
  • Cravatt, B. F., et al. "Proteomic discovery of chemical probes that perturb protein complexes in human cells." Molecular Cell, 83(10), 1725-1742.e12. (2023). [Link]
  • ResearchGate. "Chemical Probes and Activity-Based Protein Profiling for Cancer Research." October 14, 2025. [Link]
  • MySkinRecipes. "3-(1H-IMidazol-2-yl)propanoic acid hydrochloride." Accessed January 7, 2026. [Link]
  • Chen, Y. J., et al. "Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation." International Journal of Molecular Sciences, 25(1), 123. (2024). [Link]
  • ResearchGate. "How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis?" August 4, 2023. [Link]
  • PubChem. "3-(1-Methyl-1h-imidazol-2-yl)propanoic acid." Accessed January 7, 2026. [Link]
  • PubChem. "3-((2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl)-pyridine-2-yl-amino)-propionic acid ethyl ester." Accessed January 7, 2026. [Link]
  • Mohammed, M. A., & Abdalla, M. A. "Proteomics and Its Current Application in Biomedical Area: Concise Review." Journal of Experimental and Basic Medical Sciences, 4(1), 1-10. (2023). [Link]

Sources

Application Note: A Guide to Using MMPi-428 as a Chemical Probe for Selective MMP-9 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for utilizing 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid , hereafter referred to as MMPi-428 , as a novel chemical probe for the study of Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase critically involved in extracellular matrix remodeling and implicated in numerous pathologies, including cancer metastasis, neuroinflammation, and cardiovascular diseases.[1][2] This document details the scientific rationale, quality control standards, and step-by-step protocols for researchers, scientists, and drug development professionals to effectively use MMPi-428 for in vitro enzyme inhibition studies. We cover methodologies for determining inhibitor potency (IC₅₀), elucidating the mechanism of action, and assessing selectivity against related proteases.

Introduction: The Rationale for a Selective MMP-9 Chemical Probe

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a key enzyme that degrades components of the extracellular matrix, particularly type IV collagen, a major component of basement membranes.[1] Its enzymatic activity is tightly regulated in normal physiological processes like tissue remodeling, wound healing, and angiogenesis.[3][4] However, the dysregulation and overexpression of MMP-9 are hallmarks of many diseases, where it facilitates cancer cell invasion, breakdown of the blood-brain barrier, and atherosclerotic plaque instability.[1][3] This makes MMP-9 a compelling target for therapeutic intervention and mechanistic studies.

Chemical probes are essential tools for dissecting the biological roles of specific proteins and for validating them as therapeutic targets.[5][6][7] An ideal chemical probe must exhibit high potency and selectivity for its intended target to ensure that any observed biological effects can be confidently attributed to the modulation of that target.[7][8] The use of poorly characterized or non-selective small molecules is a significant cause of irreproducible research.[7]

MMPi-428 (this compound) has been developed as a potential chemical probe for MMP-9. The rationale for its inhibitory action is based on its chemical structure. Like many MMP inhibitors, MMPi-428 contains a functional group capable of coordinating with the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[3][9] The imidazole ring in MMPi-428 is hypothesized to act as a zinc-binding group (ZBG), chelating this essential cofactor and thereby blocking the enzyme's catalytic activity.[3][10] This guide provides the necessary protocols to validate this hypothesis and characterize the utility of MMPi-428 as a selective MMP-9 inhibitor.

Characterization and Quality Control of MMPi-428

Before use in any biological assay, the identity, purity, and stability of a chemical probe must be rigorously confirmed. This ensures the reliability and reproducibility of experimental results.[5][11]

2.1. Physicochemical Properties & Purity Assessment
PropertyValue/MethodRationale
Molecular Formula C₉H₁₄N₂O₂Confirms the elemental composition.
Molecular Weight 182.22 g/mol Essential for preparing solutions of known molarity.
Purity ≥98% (LC-MS, ¹H-NMR)High purity is critical to ensure that the observed activity is from the compound of interest and not from impurities.[5][11]
Solubility Soluble in DMSO (≥20 mg/mL), aqueous buffers (pH-dependent)The probe must be soluble in the assay buffer at the concentrations to be tested. DMSO is a common solvent for stock solutions.[5]
Stability Stable under standard storage (-20°C) and assay conditionsDegradation of the probe can lead to a loss of activity and the generation of confounding artifacts. Stability should be assessed by re-analyzing the compound after incubation in assay buffer.

Note: The synthesis of imidazole-containing propanoic acids can be achieved through various established organic chemistry routes, often involving the alkylation of an imidazole derivative with a suitable propanoic acid precursor.[12][13][14] Researchers should ensure their synthesized batch is fully characterized.

2.2. Handling and Storage
  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Aqueous Solutions: Prepare fresh dilutions from the DMSO stock in the appropriate assay buffer on the day of the experiment. Be mindful of the final DMSO concentration in the assay, which should typically be kept below 0.5% to avoid effects on enzyme activity.

Experimental Protocols: In Vitro Characterization of MMP-9 Inhibition

The following protocols describe the core experiments required to validate MMPi-428 as an MMP-9 chemical probe. A common method for assessing MMP-9 activity is a fluorometric assay using a quenched peptide substrate.[4][15]

3.1. Workflow for Validating MMPi-428

G cluster_0 Probe Preparation & QC cluster_1 Biochemical Assays cluster_2 Validation & Interpretation synthesis Synthesis & Purification qc Purity & Identity (NMR, LC-MS) synthesis->qc solubility Solubility & Stability Testing qc->solubility ic50 IC50 Determination (Potency) solubility->ic50 selectivity Selectivity Profiling (vs. other MMPs) ic50->selectivity kinetics Mechanism of Action (MOA) ic50->kinetics data_analysis Data Analysis & Curve Fitting selectivity->data_analysis kinetics->data_analysis validation Probe Validation data_analysis->validation conclusion Conclusion on Utility validation->conclusion

Caption: Workflow for the validation of MMPi-428 as a chemical probe.

3.2. Protocol 1: Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor.[16] This protocol uses a fluorogenic substrate that is cleaved by active MMP-9, releasing a fluorescent signal.

Materials:

  • Recombinant human MMP-9 (activated)

  • MMP-9 fluorogenic substrate (e.g., based on FRET)[15]

  • MMP Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5)[17]

  • MMPi-428 (test inhibitor)

  • A known broad-spectrum MMP inhibitor as a positive control (e.g., Marimastat)[18]

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em appropriate for the substrate, e.g., 325/393 nm or 490/520 nm)[4][15]

Procedure:

  • Prepare MMPi-428 Dilutions: Perform a serial dilution of the MMPi-428 stock solution in MMP Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM in 10-point, 3-fold dilutions). Also prepare dilutions for the positive control inhibitor.

  • Assay Plate Setup: Add the following to the wells of the 96-well plate in triplicate:

    • 100% Activity Control (No Inhibitor): 50 µL MMP Assay Buffer + 25 µL MMP-9 solution.

    • Inhibitor Wells: 50 µL of each MMPi-428 dilution + 25 µL MMP-9 solution.

    • Positive Control Wells: 50 µL of positive control inhibitor dilution + 25 µL MMP-9 solution.

    • Background Control (No Enzyme): 75 µL MMP Assay Buffer.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Prepare the substrate solution in MMP Assay Buffer according to the manufacturer's recommendation. Add 25 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis: a. For each well, determine the reaction rate (slope) from the linear portion of the fluorescence vs. time plot (RFU/min). b. Subtract the average rate of the Background Control from all other wells. c. Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_100%activity)) * 100 d. Plot % Inhibition versus log[MMPi-428]. e. Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[16]

3.3. Protocol 2: Determining the Mechanism of Inhibition (MOI)

This experiment distinguishes between competitive, non-competitive, uncompetitive, or mixed inhibition by measuring reaction rates at various substrate and inhibitor concentrations.[2]

Procedure:

  • Setup: Use the same assay components as for the IC₅₀ determination.

  • Vary Concentrations: Set up a matrix of reactions. You will need several fixed concentrations of MMPi-428 (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀) and a range of substrate concentrations for each inhibitor concentration.

  • Run Assay: Perform the kinetic assay as described in Protocol 3.2 for each condition.

  • Data Analysis: a. Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. b. Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration. c. Analyze the plot to determine the MOI:

    • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
    • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
    • Uncompetitive: Lines are parallel (both Vmax and Km decrease).
    • Mixed: Lines intersect in the second or third quadrant (both Vmax and Km are affected).

G cluster_0 Proposed Mechanism of Action E MMP-9 (E) + Zn2+ ES E-S Complex E->ES k1 EI E-I Complex (Inactive) E->EI ki S Substrate (S) S->ES ES->E k-1 P Products (P) ES->P kcat I MMPi-428 (I) I->EI

Sources

Application Note & Protocols: A Multi-Faceted Approach to Profiling the In Vitro Cytotoxicity of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed application note and protocol for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid cytotoxicity assays.

Abstract

This document provides a comprehensive guide for designing and executing in vitro cytotoxicity studies for the novel small molecule compound, this compound. Given the limited publicly available data on the biological activity of this compound, we present a tiered, multi-assay strategy. This approach is designed not only to quantify the cytotoxic potential but also to elucidate the underlying mechanism of cell death. We provide detailed, validated protocols for assessing metabolic activity (MTT assay), plasma membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). This guide is intended for researchers in drug discovery and toxicology to establish a robust cytotoxicity profile for uncharacterized compounds.

Introduction and Strategic Overview

This compound is a small molecule whose biological effects and safety profile are not yet well-established. The imidazole moiety is a common feature in many biologically active compounds, and propanoic acid derivatives can interact with various cellular targets.[1][2] Therefore, the first step in characterizing its potential as a therapeutic agent or identifying any potential hazard is a thorough assessment of its effect on cell viability.[3][4]

Cytotoxicity screening is a critical phase in the drug development pipeline, serving to identify compounds that may be toxic and to understand their mechanisms of action.[5][6] A single assay is rarely sufficient. A compound can reduce cell viability through various mechanisms, including necrosis (uncontrolled cell death leading to membrane rupture), apoptosis (programmed cell death), or by inducing a state of metabolic inactivity without immediate death.[4][5]

Our recommended strategy employs a logical, tiered approach to gain a comprehensive understanding of the compound's cytotoxic profile.

Tiered Experimental Strategy:
  • Primary Screen (Metabolic Health): Utilize the MTT assay to measure the compound's effect on cellular metabolic activity. This provides a sensitive, quantitative measure of cell viability and allows for the determination of a half-maximal inhibitory concentration (IC₅₀).[7]

  • Secondary Screen (Membrane Integrity): Perform the Lactate Dehydrogenase (LDH) assay. This assay quantifies the release of a cytosolic enzyme into the culture medium, which is a hallmark of necrotic cell death resulting from compromised plasma membrane integrity.[8][9]

  • Tertiary Screen (Apoptosis): Employ a Caspase-3/7 activity assay to specifically measure the activation of key executioner caspases involved in the apoptotic pathway.[10][11]

By comparing the results from these three assays, a researcher can build a detailed picture of how this compound affects cells.

G cluster_0 Experimental Workflow A 1. Cell Line Selection & Culture (e.g., HEK293T, HeLa) B 2. Compound Treatment (Dose-response & Time-course) A->B C 3. Parallel Cytotoxicity Assays B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Caspase-3/7 Assay (Apoptosis) C->F G 4. Data Acquisition (Spectrophotometer/Luminometer) D->G E->G F->G H 5. Data Analysis & Interpretation (IC50, Mechanism) G->H G cluster_0 MTT Assay Principle A Viable Cell (Active Mitochondria) C Mitochondrial Reductase A->C B MTT (Yellow, Soluble) B->C D Formazan (Purple, Insoluble) C->D E Solubilization (e.g., DMSO) D->E Add F Purple Solution (Measure Absorbance @ ~570nm) E->F

Figure 2: Mechanism of the MTT assay.

Materials:

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution

  • MTT reagent (5 mg/mL in sterile PBS) [7]* Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS) [12]* Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (18-24 hours) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (and vehicle control). Include wells with medium only as a background control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). 5. Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. [13][12]7. Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [7]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

Protocol 2: LDH Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. [8]The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured colorimetrically at ~490 nm. [9][14] Materials:

  • Supernatant from compound-treated 96-well plates

  • Commercially available LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution)

  • Lysis Buffer (e.g., 10X Triton X-100 solution, often included in kits)

  • Microplate reader capable of measuring absorbance at 490 nm

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound treatments exactly as described in the MTT protocol (Steps 1-3). It is efficient to run this assay in parallel with the MTT assay.

  • Establish Controls: On the same plate, set up the following essential controls:

    • Spontaneous LDH Release: Untreated cells (cells in medium with vehicle).

    • Maximum LDH Release: A set of untreated wells to which you will add 10 µL of Lysis Buffer 45 minutes before the end of the incubation period. [14]This lyses all cells and represents 100% cytotoxicity.

    • Background Control: Medium only.

  • Supernatant Collection: At the end of the incubation period, centrifuge the plate at ~300 x g for 5 minutes to pellet any detached cells. [9]4. Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.

  • Reagent Addition: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing supernatant. [14]6. Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [14]7. Stop Reaction: Add 50 µL of Stop Solution (from the kit) to each well.

  • Measurement: Immediately measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to subtract background. [14]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. [15]The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and luciferase. [10]When added to apoptotic cells, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal proportional to caspase activity. [11]

G cluster_0 Caspase-Glo 3/7 Assay Principle A Apoptotic Cell B Active Caspase-3/7 A->B D Cleaved Substrate (Aminoluciferin) B->D Cleavage C Proluminescent Substrate (DEVD-Aminoluciferin) C->D Cleavage F Stable Luminescent Signal (Measure with Luminometer) D->F Reaction E Luciferase + ATP + O2 E->F Reaction

Figure 3: Mechanism of the Caspase-Glo® 3/7 assay.

Materials:

  • White-walled, clear-bottom 96-well plates (for optimal luminescence reading)

  • Cells and test compound

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously (MTT protocol, Steps 1-3). The "add-mix-measure" format is simple and requires no removal of medium. [10]2. Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [11]5. Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 1-2 minutes. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Calculations
  • MTT Assay:

    • Corrected Absorbance = Absorbance(sample) - Absorbance(medium only background)

    • % Viability = (Corrected Absorbance(sample) / Corrected Absorbance(vehicle control)) * 100

  • LDH Assay:

    • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

  • Caspase-3/7 Assay:

    • Fold Induction = Luminescence(sample) / Luminescence(vehicle control)

Dose-Response Analysis

Plot the % Viability (MTT) or % Cytotoxicity (LDH) against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in the measured response).

Integrated Interpretation of Results

By comparing the data from all three assays, you can infer the mechanism of cytotoxicity.

ScenarioMTT Result (Viability)LDH Result (% Cytotoxicity)Caspase-3/7 Result (Fold Induction)Probable Mechanism of Cell Death
1 ↓↓↓↑↑↑~1 (No change)Primary Necrosis: The compound directly damages the cell membrane, leading to rapid cell lysis.
2 ↓↓↓~0 (Low)↑↑↑Primary Apoptosis: The compound triggers programmed cell death, which maintains membrane integrity in early stages.
3 ↓↓↓↑↑Apoptosis with Secondary Necrosis: At high concentrations or long incubation times, apoptotic cells lose membrane integrity.
**4.↓↓↓~0 (Low)~1 (No change)Cytostatic Effect or Metabolic Inhibition: The compound inhibits proliferation or mitochondrial function without inducing immediate cell death via necrosis or apoptosis. Further assays (e.g., cell cycle analysis) would be needed.

Conclusion

This application note provides a robust, multi-faceted framework for characterizing the in vitro cytotoxicity of this compound. By systematically evaluating metabolic activity, membrane integrity, and apoptotic pathways, researchers can generate a comprehensive profile of the compound's effects on cells. This tiered strategy is essential for making informed decisions in the early stages of drug discovery and toxicological assessment, providing a solid foundation for further preclinical development.

References

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  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate.
  • Various Authors. (2023). What cell line should I choose for citotoxicity assays? ResearchGate.
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  • Decker, T., & Lohmann-Matthes, M. L. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of visualized experiments : JoVE, (57), 3148.
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  • Various Authors. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? ResearchGate.
  • Van der Moolen, M., et al. (2024). Design of optimal concentrations for in vitro cytotoxicity experiments. ResearchGate.
  • Craciun, D., & Stefan, M. (2018). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Archives of Medical Science, 14(4), 756–765.
  • ChemSafetyPro. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals.
  • Hall, S. E., et al. (1997). Thromboxane modulating agents. 3. 1H-imidazol-1-ylalkyl- and 3-pyridinylalkyl-substituted 3-[2-[(arylsulfonyl)amino]ethyl]benzenepropanoic acid derivatives as dual thromboxane synthase inhibitor/thromboxane receptor antagonists. Journal of medicinal chemistry, 40(21), 3442–3452.
  • MySkinRecipes. (n.d.). 3-(1H-IMidazol-2-yl)propanoic acid hydrochloride.
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  • National Center for Biotechnology Information. (n.d.). 3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid. PubChem Compound Database.
  • Forrest, L. F., et al. (2011). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Molecules (Basel, Switzerland), 16(1), 843–851.

Sources

Application Note: Enhancing Peptide Detection and Quantification in Mass Spectrometry through Derivatization with 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid (EIPA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Challenges in Peptide Mass Spectrometry

Mass spectrometry (MS) has become an indispensable tool in proteomics and peptide analysis, offering high sensitivity and specificity. However, challenges remain, particularly in achieving robust ionization and predictable fragmentation for all peptides within a complex mixture. Peptides with low proton affinity may ionize poorly, leading to weak signals, while others may fragment in a complex manner, complicating spectral interpretation.[1] Chemical derivatization of peptides is a powerful strategy to overcome these limitations by introducing a fixed positive charge, which can significantly enhance ionization efficiency and direct fragmentation pathways, ultimately improving the quality of MS data.[2][3]

This application note details a comprehensive protocol for the derivatization of peptides with 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid (EIPA). The imidazole moiety of EIPA introduces a permanent positive charge, which is anticipated to enhance the ionization efficiency of derivatized peptides in electrospray ionization (ESI) mass spectrometry. Furthermore, the presence of a fixed charge can simplify fragmentation patterns in tandem mass spectrometry (MS/MS), facilitating more confident peptide identification and quantification.[4]

The Principle of EIPA Derivatization

The derivatization of peptides with EIPA proceeds in two key steps. First, the carboxylic acid group of EIPA is activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This activated EIPA-NHS ester then readily reacts with the primary amino groups of a peptide, namely the N-terminal α-amine and the ε-amine of lysine residues, to form a stable amide bond. The reaction is performed under controlled pH conditions to ensure the specific and efficient labeling of the desired amino groups.

The imidazole ring of the EIPA tag has a pKa of approximately 6.0 for the second protonation, meaning it will be protonated and carry a positive charge at the acidic pH typically used in reversed-phase liquid chromatography-mass spectrometry (LC-MS). This fixed positive charge is expected to significantly increase the signal intensity of derivatized peptides.

Experimental Workflow

The overall workflow for EIPA derivatization and subsequent mass spectrometry analysis is depicted in the following diagram:

EIPA_Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Peptide_Sample Peptide Sample (e.g., Tryptic Digest) Derivatization Peptide Derivatization with EIPA-NHS Peptide_Sample->Derivatization EIPA_Activation EIPA Activation to EIPA-NHS Ester EIPA_Activation->Derivatization Quenching Reaction Quenching Derivatization->Quenching Cleanup Sample Cleanup (e.g., SPE) Quenching->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for EIPA derivatization of peptides.

Detailed Protocols

This section provides detailed, step-by-step protocols for the activation of EIPA and the subsequent derivatization of peptide samples.

Protocol 1: Activation of this compound (EIPA) to its N-Hydroxysuccinimide (NHS) Ester

Rationale: The carboxylic acid of EIPA is not sufficiently reactive to directly label peptides. Activation with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forms a highly reactive NHS ester that readily reacts with primary amines.

Materials:

  • This compound (EIPA)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry round-bottom flask, dissolve EIPA (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same anhydrous solvent to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate. If using EDC, the urea byproduct is water-soluble and can be removed in a subsequent aqueous wash.

  • Concentrate the filtrate using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash with 5% NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude EIPA-NHS ester can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Confirm the structure and purity of the EIPA-NHS ester by NMR and mass spectrometry. Store the activated ester under anhydrous conditions at -20°C.

Protocol 2: N-Terminal and Lysine Derivatization of Peptides with EIPA-NHS Ester

Rationale: The reaction between the EIPA-NHS ester and the primary amines of the peptide is pH-dependent. A slightly basic pH (8.0-8.5) is optimal for ensuring the amino groups are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.

Materials:

  • Lyophilized peptide sample

  • EIPA-NHS ester (from Protocol 1)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 100 mM Sodium bicarbonate buffer, pH 8.3

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Acetonitrile (ACN)

  • 0.1% Trifluoroacetic acid (TFA) in water

  • Lyophilizer or vacuum concentrator

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM solution of EIPA-NHS ester in anhydrous DMF or DMSO. This solution should be prepared fresh before each use.

    • Reconstitute the lyophilized peptide sample in 100 mM sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

  • Derivatization Reaction:

    • Add a 10- to 20-fold molar excess of the EIPA-NHS ester solution to the peptide solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 20% (v/v) to maintain peptide solubility and buffer integrity.

    • Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Reaction Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted EIPA-NHS ester.

  • Sample Cleanup:

    • Acidify the reaction mixture with 0.1% TFA to a pH of 2-3.

    • Condition a C18 SPE cartridge by washing with 100% ACN followed by equilibration with 0.1% TFA in water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts, unreacted EIPA, and quenching reagents.

    • Elute the derivatized peptides with a solution of 50-80% ACN in 0.1% TFA.

    • Lyophilize or dry the eluted sample in a vacuum concentrator.

  • Sample Storage:

    • Store the dried, derivatized peptide sample at -20°C or -80°C until LC-MS/MS analysis.

Mass Spectrometry Analysis of EIPA-Derivatized Peptides

Expected Observations:

  • Increased Ionization Efficiency: The presence of the fixed positive charge from the EIPA tag is expected to lead to a significant increase in the signal intensity of derivatized peptides in positive ion mode ESI-MS.[2] This can be particularly beneficial for peptides that are difficult to ionize in their native state.

  • Shift in m/z: The derivatization will result in a mass shift corresponding to the mass of the EIPA moiety minus the mass of a hydrogen atom for each labeled amine. This predictable mass shift can be used to confirm the success of the derivatization reaction.

  • Altered Fragmentation: The fixed positive charge on the imidazole ring is expected to influence the fragmentation pattern of the derivatized peptides during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This can lead to the generation of specific and informative fragment ions, potentially simplifying spectral interpretation. It is anticipated that the imidazole ring itself will remain stable during fragmentation.[5]

LC-MS/MS Parameters:

  • Column: A standard reversed-phase C18 column is suitable for the separation of EIPA-derivatized peptides.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from low to high organic content should be optimized for the specific peptide mixture.

  • MS Acquisition:

    • Acquire data in positive ion mode.

    • Perform a full MS scan followed by data-dependent MS/MS scans of the most abundant precursor ions.

    • In the database search, the mass modification corresponding to the EIPA tag should be specified as a variable modification on the N-terminus and lysine residues.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low Derivatization Efficiency Suboptimal pHEnsure the pH of the reaction buffer is between 8.0 and 8.5.
Inactive EIPA-NHS esterPrepare the EIPA-NHS ester solution fresh and store the solid reagent under anhydrous conditions.
Presence of primary amines in the buffer (e.g., Tris)Use a non-amine-containing buffer such as sodium bicarbonate or phosphate buffer.
Multiple Derivatizations per Peptide High molar excess of EIPA-NHS esterReduce the molar excess of the labeling reagent.
Long reaction timeOptimize the reaction time to favor mono-derivatization if desired.
Poor Recovery After SPE Incomplete elutionIncrease the percentage of acetonitrile in the elution buffer.
Sample loss during loadingEnsure the sample is properly acidified before loading onto the C18 cartridge.

Conclusion

The derivatization of peptides with this compound offers a promising strategy for enhancing their detection and characterization by mass spectrometry. The introduction of a fixed positive charge via the imidazole moiety is expected to improve ionization efficiency and direct fragmentation, leading to more robust and reliable results. The detailed protocols provided in this application note offer a solid foundation for researchers to implement this derivatization strategy in their workflows. As with any chemical modification, optimization of the reaction conditions for the specific peptides of interest is recommended to achieve the best results.

References

  • Szewczuk, Z. (2015). Derivatization of peptides for improved detection by mass spectrometry. In M. Ryadnov & F. Hudecz (Eds.), Amino Acids, Peptides and Proteins: Volume 40 (pp. 36-74). The Royal Society of Chemistry.
  • Coon, J. J., Udeshi, N. D., Syka, J. E. P., Senko, M. W., & Shabanowitz, J. (2005). The impact of amidination on peptide fragmentation and identification in shotgun proteomics. Journal of the American Society for Mass Spectrometry, 16(6), 882–891.
  • Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews, 17(4), 255–274.
  • Krusemark, C. J., & Frey, B. L. (2010). Peptide fragmentation in mass spectrometry. In Methods in Molecular Biology (Vol. 604, pp. 129–144). Humana Press.
  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240.

Sources

Harnessing 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid in Zero-Length Cross-Linking for High-Resolution Analysis of Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Introduction

In the intricate landscape of cellular biology, the function of proteins is dictated by their three-dimensional structure and their dynamic interactions with other molecules.[1] Unraveling these complex networks is paramount for fundamental biological research and for the development of novel therapeutics.[1][2] Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions, providing distance constraints that illuminate protein architecture and connectivity within their native environment.[3][4][5]

Among the various cross-linking strategies, "zero-length" cross-linking holds a distinct advantage. By forming a direct covalent bond between two residues without incorporating a spacer arm, it provides the most precise spatial information.[6][7][8] The carbodiimide chemistry, primarily utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is the cornerstone of this approach.[6][9]

This application note introduces a novel and advanced methodology employing 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid (EIPA) in conjunction with the established EDC/N-hydroxysuccinimide (NHS) chemistry. We will explore the mechanistic rationale, provide detailed protocols for its application, and guide users through the data analysis workflow. The inclusion of EIPA is proposed to modulate the reaction environment, leveraging the unique chemical properties of its imidazole moiety to potentially enhance reaction efficiency and control. This guide is designed to provide you, the researcher, with the technical insights and practical steps needed to apply this sophisticated technique to your studies of protein structure and interaction.

The Principle: Advancing EDC/NHS Chemistry with EIPA

The foundation of this method is the carbodiimide-mediated coupling of a carboxyl group (from glutamic acid, aspartic acid, or a protein's C-terminus) to a primary amine (from lysine or an N-terminus).[10]

The Core Mechanism:

  • Activation: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[11][12]

  • Stabilization: In aqueous solutions, this intermediate is prone to hydrolysis, which would regenerate the original carboxyl group. To increase efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[9][11]

  • Conjugation: This NHS ester then reacts with a primary amine on a proximal amino acid residue, forming a stable amide bond and releasing the NHS group. The net result is a direct, "zero-length" covalent bond between the two amino acids.[6][13]

The Role of this compound (EIPA): EIPA is introduced as a novel reaction modulator. While not a cross-linker itself, its unique structure, featuring both a propanoic acid tail and an imidazole headgroup, offers potential advantages. The imidazole ring, with a pKa around 6-7, can act as a proton shuttle or general base catalyst in the microenvironment of the reaction.[14][15] This may facilitate the deprotonation of the amine nucleophile or stabilize the reaction intermediates, potentially leading to a more controlled and efficient cross-linking process under specific pH conditions.

Mechanism cluster_activation Step 1: Carboxyl Activation cluster_stabilization Step 2: Intermediate Stabilization cluster_conjugation Step 3: Amide Bond Formation Prot_COOH Protein Carboxyl (Asp, Glu) O_acylisourea O-acylisourea Intermediate (Unstable) Prot_COOH->O_acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (Stable) O_acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Crosslink Zero-Length Amide Cross-Link NHS_Ester->Crosslink + Protein-NH2 Prot_NH2 Protein Amine (Lys) EIPA EIPA (Reaction Modulator) EIPA->O_acylisourea Catalysis/ Stabilization

Figure 1. Proposed mechanism of EIPA-modulated zero-length cross-linking.

Experimental Design and Protocols

Successful cross-linking experiments require careful optimization of reaction conditions. The concentrations of proteins and reagents, buffer composition, pH, and reaction time are all critical parameters.

Table 1: Recommended Starting Concentrations for In-Solution Cross-Linking
ComponentConcentration RangeRationale & Key Considerations
Target Protein/Complex 0.5 - 5 µM (0.1 - 2 mg/mL)Concentration should be high enough to favor intramolecular/intracomplex cross-linking over intermolecular cross-linking.
EDC 1 - 5 mMA 400- to 1000-fold molar excess over protein is a good starting point. Higher concentrations can lead to protein precipitation.[16]
Sulfo-NHS 2 - 10 mMTypically used at a 2- to 5-fold molar excess over EDC to efficiently generate the stable ester intermediate.[12][16]
EIPA 0.5 - 5 mMStart with a concentration similar to EDC. The optimal ratio of EIPA to EDC should be determined empirically.
Reaction Buffer MES, pH 6.0Activation (Step 1) is most efficient at pH 4.5-6.0. Avoid buffers with primary amines (Tris) or carboxylates (Acetate).[12]
Coupling Buffer PBS or HEPES, pH 7.2-8.0Amine coupling (Step 3) is most efficient at a slightly alkaline pH.
Protocol 1: In-Solution Cross-Linking for Mass Spectrometry Analysis

This protocol outlines the cross-linking of a purified protein or protein complex in solution, followed by preparation for LC-MS/MS analysis.

Materials:

  • Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

  • Coupling Buffer: 50 mM HEPES or PBS, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide), EIPA (this compound)

  • Digestion Buffer: 8 M Urea, 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 100 mM Dithiothreitol (DTT)

  • Alkylating Agent: 200 mM Iodoacetamide (IAA)

  • Enzyme: Sequencing-grade Trypsin

  • Desalting: C18 StageTips or equivalent

Procedure:

  • Sample Preparation:

    • Prepare the purified protein complex in Activation Buffer to a final concentration of 1-2 µM. Ensure the sample is free of amine-containing contaminants.

    • Equilibrate all reagent stocks to room temperature before opening vials to prevent condensation.[9]

  • Cross-Linking Reaction (Two-Step pH Change):

    • To your protein sample, add Sulfo-NHS to a final concentration of 5 mM and EIPA to 2 mM. Mix gently.

    • Add EDC to a final concentration of 2 mM to initiate the activation reaction.

    • Incubate for 15 minutes at room temperature.[9][13]

    • Adjust the pH of the reaction to 7.5 by adding a pre-determined volume of 1 M HEPES, pH 8.5.

    • Incubate for an additional 2 hours at room temperature to facilitate amide bond formation.

  • Reaction Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any remaining active esters.

  • Sample Preparation for MS:

    • Denaturation & Reduction: Add Digestion Buffer to the quenched sample to a final concentration of 8 M Urea. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate for 20 minutes in the dark.

    • Digestion: Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the Urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Acidification & Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using C18 StageTips prior to LC-MS/MS analysis.

Figure 2. General experimental workflow for XL-MS analysis.

Protocol 2: Considerations for In-Cell Cross-Linking

Studying protein interactions within their native cellular context provides invaluable biological insights.[17] This requires cell-permeable reagents and careful optimization to capture specific interactions amidst the cellular milieu.

  • Reagent Choice: Use EDC and a membrane-permeable NHS ester (e.g., NHS instead of Sulfo-NHS). The suitability of EIPA for in-cell applications would need to be validated based on its membrane permeability.

  • Optimization is Key: Titrate cross-linker concentration and incubation time carefully. The goal is to "freeze" physiological interactions without causing excessive, non-specific cross-linking and cell death.[18]

  • Procedure Outline:

    • Culture cells to an appropriate density.

    • Wash cells with a non-amine buffer like PBS.

    • Incubate cells with the cross-linking reagents (EDC/NHS/EIPA) in PBS for a short duration (e.g., 10-30 minutes).

    • Quench the reaction with an amine-containing buffer.

    • Lyse the cells and proceed with protein extraction, immunoprecipitation of a target protein (optional), and sample preparation for MS analysis as described in Protocol 1.

Mass Spectrometry Data Analysis

Identifying cross-linked peptides from complex MS data is a significant bioinformatic challenge.[19] The fragmentation spectrum of a cross-linked peptide pair is a composite of fragments from both constituent peptides, requiring specialized search algorithms.[20]

Data Analysis Workflow:

  • Data Acquisition: Peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using a dedicated cross-link search engine. These tools generate theoretical fragment ions for all possible peptide pairs linked by a zero-length cross-link (a mass shift of -18.0106 Da, corresponding to the loss of H₂O) and score them against the experimental spectra.

  • Candidate Scoring & FDR: The software scores potential cross-linked peptide matches and calculates a false discovery rate (FDR) to ensure high-confidence identifications.

Specialized Software Tools: Several software packages are available for the identification of cross-linked peptides. Many of these tools are flexible and can be configured for zero-length cross-linking analysis.

  • xiSEARCH: A widely used search engine for identifying cross-linked peptides, supporting various cross-linkers and offering FDR control.[21][22]

  • StavroX / MeroX: A suite of tools for analyzing mass spectrometric data from cross-linking experiments.[23]

  • SIM-XL: A user-friendly tool designed to handle the large search space associated with cross-linked peptide identification.[19]

  • OpenPepXL: An open-source tool integrated into the OpenMS framework for identifying uncleavable cross-links.[24]

Data_Analysis RAW Raw MS Data (.raw, .mzML) Search Cross-Link Search Engine (e.g., xiSEARCH, SIM-XL) RAW->Search FASTA Protein Sequence DB (.fasta) FASTA->Search Results Identified Cross-Linked Spectrum Matches (CSMs) Search->Results FDR False Discovery Rate (FDR) Calculation & Filtering Results->FDR Final High-Confidence Cross-Link List FDR->Final Visualization Visualization & Structural Mapping (e.g., xiVIEW, ChimeraX) Final->Visualization

Figure 3. Bioinformatic workflow for identifying cross-linked peptides.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No/Low Cross-Linking - Inactive reagents (hydrolyzed EDC/NHS).- Incorrect buffer pH.- Insufficient protein concentration.- No proximal reactive residues.- Use fresh, properly stored reagents.- Verify buffer pH (pH 6.0 for activation, 7.5 for coupling).- Concentrate the protein sample.- Confirm protein structure/model for proximity of Lys and Asp/Glu.
Protein Precipitation - Excessive cross-linker concentration.- Formation of large, insoluble aggregates.- Reduce the concentration of EDC and Sulfo-NHS.- Optimize the protein-to-cross-linker ratio.- Shorten the reaction time.
Low MS Identification Rate - Inefficient digestion.- Sample loss during preparation.- Incorrect search parameters.- Ensure complete denaturation and optimize digestion conditions.- Use low-binding tubes and careful desalting.- Double-check search parameters: specify zero-length cross-linker, mass tolerances, and enzyme specificity.

Conclusion

The use of this compound as a modulator in EDC/NHS-mediated zero-length cross-linking represents a sophisticated advancement in the study of protein structures and interactions. This methodology provides the high-resolution distance information inherent to zero-length cross-linking while introducing a novel element of reaction control through the catalytic potential of the imidazole moiety. By following the detailed protocols and data analysis workflows presented in this guide, researchers in academic and industrial settings can effectively implement this technique to tackle challenging questions in structural biology, map complex protein interaction networks, and accelerate drug discovery programs.[1][25] The insights gained from such studies are critical for understanding protein function in health and disease and for designing next-generation therapeutics.

References

  • Probing structures of large protein complexes using zero-length cross-linking. National Institutes of Health (NIH).
  • StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data. StavroX.
  • SIM-XL - Spectrum Identification Machine for XL peptides. PatternLab for Proteomics.
  • Mass Spectrometric Analysis of Cross-Linking Sites for the Structure of Proteins and Protein Complexes. PubMed.
  • xiSEARCH. Rappsilber Laboratory.
  • Software. Rappsilber Laboratory.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
  • The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. National Institutes of Health (NIH).
  • OpenPepXL. OpenMS.
  • In-depth analysis of zero-length crosslinking for structural mass spectrometry. SciSpace.
  • Protein Cross-Linking Analysis Using Mass Spectrometry, Isotope-Coded Cross-Linkers, and Integrated Computational Data Processing. ACS Publications.
  • Mechanism for protein immobilization via EDC/NHS coupling. ResearchGate.
  • Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. PubMed Central.
  • Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Royal Society of Chemistry.
  • Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. MetwareBio.
  • In vivo protein cross-linking. PubMed.
  • Crosslinking mechanism of EDC-NHS. ResearchGate.
  • Collagen fixation to polymer with EDC/NHS? ResearchGate.
  • Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation. G-Biosciences.
  • Insights on Chemical Crosslinking Strategies for Proteins. National Institutes of Health (NIH).
  • Imidazole functionalized photo-crosslinked aliphatic polycarbonate drug-eluting coatings on zinc alloys for osteogenesis, angiogenesis, and bacteriostasis in bone regeneration. National Institutes of Health (NIH).
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. National Institutes of Health (NIH).
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace.

Sources

safe handling and storage procedures for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate

Abstract

This document provides a comprehensive guide to the safe handling and storage of this compound hydrate. As a research chemical with a unique combination of an imidazole ring and a propanoic acid side chain, understanding its properties is critical for ensuring laboratory safety and experimental integrity. These protocols are designed for researchers, scientists, and drug development professionals, offering a framework for risk mitigation based on the compound's known characteristics and the established principles of chemical hygiene. The information herein is synthesized from available safety data for the compound and its structural analogs, emphasizing a proactive approach to safety in the absence of a complete toxicological profile.

Introduction to this compound hydrate

This compound hydrate is a heterocyclic compound that serves as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The imidazole moiety is a common feature in many bioactive molecules and enzyme inhibitors, while the carboxylic acid group allows for further derivatization, such as in the creation of peptide-like structures or prodrugs.[1] The "hydrate" designation indicates that the solid form of this compound incorporates one or more water molecules into its crystal structure, a critical consideration for its storage and handling.

The available data classifies this compound as harmful if swallowed.[2][3] Furthermore, structural analogs containing the imidazole and propanoic acid motifs exhibit hazards such as skin irritation, serious eye irritation, and respiratory irritation.[4][5][6][7][8] Therefore, a cautious approach, assuming these additional hazards, is warranted.

Compound Identification and Properties

A clear understanding of the physical and chemical properties of a compound is the foundation of its safe use.

PropertyValueSource
IUPAC Name This compound hydrateN/A
Molecular Formula C₈H₁₄N₂O₃[2]
Molecular Weight 186.21 g/mol [2]
Physical Form Solid[2][3]
Known Hazards Acute Toxicity 4 (Oral) - Harmful if swallowed[2][3]
Storage Class 11 - Combustible Solids[2][3]
Analysis Note May contain up to 1.5 equivalents of water[3]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the known hazards of this compound and its structural analogs, a comprehensive hazard assessment is crucial. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust.

Hazard Identification
  • Acute Toxicity (Oral): Harmful if swallowed.[2][3] Ingestion may lead to gastrointestinal irritation.[9]

  • Skin Irritation: Assumed to be a skin irritant based on data from similar compounds.[4][5][6][7][8] Prolonged contact may cause redness and discomfort.

  • Eye Irritation: Assumed to cause serious eye irritation.[4][5][6][7][8] Direct contact with dust can cause significant eye damage.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][5][6][7][8]

  • Hygroscopic Nature: As a hydrate, this compound can readily absorb moisture from the atmosphere.[10] This can affect the material's purity and handling characteristics.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure.

  • Hand Protection: Wear nitrile rubber gloves (tested according to EN 374).[11] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[12]

  • Eye and Face Protection: Use chemical safety goggles with side shields.[11] If there is a significant risk of dust generation, a face shield should also be worn.[13]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of significant spillage, consider an apron or a full-body suit.[13]

  • Respiratory Protection: All handling of the solid material should be conducted in a certified chemical fume hood to minimize dust inhalation.[12][14] If a fume hood is not available, a NIOSH/MSHA-approved respirator should be used.[13][15]

PPE_Protocol cluster_ppe Required Personal Protective Equipment cluster_tasks Laboratory Tasks ppe_gloves Nitrile Gloves ppe_goggles Safety Goggles ppe_coat Lab Coat ppe_respirator Fume Hood / Respirator task_weighing Weighing task_weighing->ppe_gloves task_weighing->ppe_goggles task_weighing->ppe_coat task_weighing->ppe_respirator task_dissolving Dissolving task_dissolving->ppe_gloves task_dissolving->ppe_goggles task_dissolving->ppe_coat task_transfer Transferring task_transfer->ppe_gloves task_transfer->ppe_goggles task_transfer->ppe_coat task_transfer->ppe_respirator

Caption: PPE requirements for common laboratory tasks involving the compound.

Detailed Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for mitigating the risks associated with this compound hydrate.

Receiving and Initial Inspection Protocol
  • Verify Integrity: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, hazard pictograms, and date of receipt.

  • Documentation: File the Safety Data Sheet (SDS) or any available safety information in your laboratory's chemical inventory system.[16]

  • Initial Storage: Immediately transfer the compound to the designated storage area.

Storage Protocol

Proper storage is critical for maintaining the compound's stability and preventing hazardous situations.

  • Container: Keep the compound in its original, tightly sealed container to prevent moisture absorption and contamination.[12][14]

  • Environment: Store in a cool, dry, and well-ventilated area.[12][14] The storage temperature should be within the manufacturer's recommended range, typically ambient temperature (18-25°C).[16][17]

  • Hygroscopicity Management: Due to its hydrate nature and potential for hygroscopicity, storage in a desiccator with a suitable desiccant like silica gel is highly recommended, especially after the container has been opened.[10][16][17]

  • Incompatibility: Store separately from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[14] A dedicated cabinet for corrosives should be considered if storing with other acidic materials.[16][17]

  • Location: Store in a locked cabinet to restrict access to authorized personnel.[13][18] Avoid storing on high shelves to prevent dropping.[18]

Storage_Workflow start Receive Compound check_integrity Inspect Container (Damage? Leaks?) start->check_integrity store Store in Designated Area check_integrity->store storage_conditions Cool, Dry, Well-Ventilated [18-25°C] store->storage_conditions incompatibilities Segregate from: - Strong Oxidizers - Strong Acids store->incompatibilities hygroscopicity Use Desiccator (Especially after opening) store->hygroscopicity end Safe Storage storage_conditions->end incompatibilities->end hygroscopicity->end

Caption: Workflow for the safe storage of the compound.

Handling and Weighing Protocol
  • Designated Area: All handling of the solid compound must be performed in a designated area, such as a chemical fume hood.[14]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) and PPE are readily available.

  • Minimize Dust: Handle the solid gently to minimize the generation of dust.[12] Do not crush or grind the material outside of a contained system.

  • Weighing: Use a tared weigh boat or container. After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual dust.

  • Transfer: When transferring the solid, do so carefully to avoid spills.

  • Closure: Tightly reseal the container immediately after use.[12][14]

  • Decontamination: Clean all equipment and the work area thoroughly after handling.

Emergency and Spill Response Protocols

Prompt and correct response to emergencies is critical. Ensure that an eyewash station and safety shower are readily accessible.[12][14]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[12][14] Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[9][14] Remove contaminated clothing. If skin irritation occurs, get medical advice.[9]

  • Inhalation: Move the victim to fresh air.[14] If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting.[12][14] Rinse mouth with water and drink plenty of water.[9] Call a poison control center or doctor immediately.

Spill Cleanup Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a dry spill, carefully sweep or vacuum up the material.[12][14] Avoid generating dust.[12] Place the spilled material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water, if the material is soluble and it is safe to do so) and then with soap and water.

  • Disposal: Dispose of the spilled material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[9]

Waste Disposal

All waste containing this compound hydrate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional and governmental regulations for chemical waste disposal.[9]

Conclusion

While this compound hydrate has a defined hazard of being harmful if swallowed, a comprehensive safety approach necessitates treating it with the caution afforded to skin, eye, and respiratory irritants. By implementing the detailed handling, storage, and emergency protocols outlined in this document, researchers can work safely with this compound, ensuring both personal safety and the integrity of their experimental outcomes.

References

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.
  • Imidazole - SAFETY DATA SHEET. (2010, February 4).
  • Apollo Scientific. Best Practices for Chemical Storage in Research Labs.
  • Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory.
  • Cole-Parmer. Material Safety Data Sheet - Imidazole.
  • Carl ROTH. Safety Data Sheet: Imidazole.
  • Solumetrics. Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Imidazole.
  • Safety Data Sheet.
  • Reddit. (2016, May 28). Storage of Hygroscopic materials : r/chemistry.
  • Sigma-Aldrich. This compound hydrate AldrichCPR.
  • Sigma-Aldrich. This compound hydrate AldrichCPR.
  • PubChem. 3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | CID 2794718.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. This compound hydrate Aldrich.
  • MySkinRecipes. 3-(1H-IMidazol-2-yl)propanoic acid hydrochloride.
  • CymitQuimica. (2023, July 7). 3-(1H-Imidazol-1-yl)benzoic acid.
  • AK Scientific, Inc. 3-(1H-Benzimidazol-1-yl)propanoic acid dihydrochloride.
  • PubChem. 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride.
  • Sigma-Aldrich. 2-(2-isopropyl-1H-imidazol-1-yl)propanoic acid hydrochloride hydrate.
  • PubMed Central. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E).
  • PubChem. 2-(1H-imidazol-1-yl)propanoic acid hydrochloride | C6H9ClN2O2 | CID 42917415.

Sources

Application Notes and Protocols for the Evaluation of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid as a Putative Thromboxane Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of novel compounds as thromboxane synthase (TXAS) inhibitors, using the hypothetical candidate molecule, 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. While direct evidence for this specific compound's activity is not established in publicly available literature, its structural motifs—notably the imidazole ring—are present in known TXAS inhibitors.[1][2][3][4][5][6] This guide is therefore presented as a roadmap for the systematic evaluation of such candidate molecules. We will detail the scientific rationale behind experimental designs, provide step-by-step protocols for in vitro and ex vivo assays, and offer insights into data interpretation. The overarching goal is to equip researchers with the necessary tools to rigorously assess the potential of new chemical entities in the modulation of the thromboxane pathway.

Introduction: The Scientific Imperative for Thromboxane Synthase Inhibition

Thromboxane A2 (TXA2) is a potent, yet unstable, eicosanoid derived from arachidonic acid. It plays a pivotal role in hemostasis through its strong pro-aggregatory effects on platelets and its vasoconstrictive properties.[7] However, the dysregulation of TXA2 production is implicated in the pathophysiology of a range of cardiovascular diseases, including myocardial infarction, stroke, and atherosclerosis. The enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2 is thromboxane synthase (TXAS). Consequently, the selective inhibition of TXAS presents a compelling therapeutic strategy to mitigate the deleterious effects of excessive TXA2, without affecting the production of other potentially beneficial prostaglandins, such as prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[7]

The imidazole moiety is a key pharmacophore in a number of established TXAS inhibitors.[1][2][3][4][5][6] It is hypothesized that the nitrogen atoms within the imidazole ring coordinate with the heme iron at the active site of the cytochrome P450 enzyme, TXAS, thereby competitively inhibiting its activity. The propanoic acid side chain may enhance water solubility and provide an additional interaction point within the enzyme's active site or with the broader biological milieu. This compound incorporates both of these key structural features, making it a rational, albeit unproven, candidate for investigation.

The Thromboxane Synthesis Pathway and the Mechanism of Inhibition

The synthesis of thromboxane A2 is a multi-step enzymatic cascade. The proposed inhibitory action of this compound is illustrated in the following pathway diagram.

Thromboxane_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 PGG2 Arachidonic_Acid->PGG2 Peroxidase Activity COX Cyclooxygenase (COX-1/2) PGH2 PGH2 PGG2->PGH2 TXA2 TXA2 PGH2->TXA2 TXAS Thromboxane Synthase (TXAS) TXB2 Thromboxane B2 (Stable Metabolite) TXA2->TXB2 Non-enzymatic hydrolysis Inhibitor 3-(2-Ethyl-1H-imidazol-1-yl) propanoic acid Inhibitor->TXAS Inhibition workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Functional Assessment start Start: Candidate Compound (this compound) fp_screen High-Throughput Screen (Fluorescence Polarization) start->fp_screen ic50_det IC50 Determination (Platelet Microsome Assay) fp_screen->ic50_det Active 'Hits' selectivity Selectivity Assays (e.g., COX-1/2 Inhibition) ic50_det->selectivity Potent Inhibitors animal_model Select Animal Model selectivity->animal_model Selective Inhibitors drug_admin Drug Administration (Dose-Response) animal_model->drug_admin blood_sampling Blood Sampling drug_admin->blood_sampling txb2_measure Ex Vivo TXB2 Measurement blood_sampling->txb2_measure platelet_agg Ex Vivo Platelet Aggregation blood_sampling->platelet_agg pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling txb2_measure->pk_pd platelet_agg->pk_pd

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Application Note & Protocols: Synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Derivatives for Structure-Activity Relationship (SAR) Studies as Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and microbiology.

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This guide provides a comprehensive, in-depth technical overview and detailed protocols for the synthesis of a library of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid derivatives. The synthetic strategy is centered around a robust Michael addition to form the core scaffold, followed by amide coupling to generate a diverse set of derivatives for structure-activity relationship (SAR) studies. The ultimate goal of these studies is the identification of novel antibacterial agents with potent activity against clinically relevant pathogens. This document explains the scientific rationale behind the chosen synthetic routes, offers step-by-step protocols for synthesis and purification, and outlines a framework for subsequent biological evaluation.

Introduction: The Rationale for Targeting the 2-Ethyl-1H-imidazol-1-yl Propanoic Acid Scaffold

The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery of new chemical entities with novel mechanisms of action.[3] Imidazole-containing compounds have consistently demonstrated a broad spectrum of antibacterial activity.[1][3] The imidazole ring's unique electronic properties and its ability to act as a hydrogen bond donor and acceptor allow for critical interactions with various biological targets, such as bacterial enzymes.[2]

Our focus is on the this compound scaffold for several key reasons:

  • The N-1 Propanoic Acid Side Chain: This feature provides a crucial carboxylic acid handle. This functional group can be readily derivatized into a library of amides, esters, or other functionalities, allowing for a systematic exploration of the chemical space and its impact on biological activity.

  • The C-2 Ethyl Group: Substitution at the 2-position of the imidazole ring can influence the steric and electronic properties of the molecule. An ethyl group is selected as a starting point to balance lipophilicity and potential steric interactions within the target binding site. Studies have shown that substitution at this position can impact the potency and selectivity of imidazole-based inhibitors.[4]

  • SAR-Driven Design: The primary objective is to conduct SAR studies to understand how modifications to the propanoic acid terminus affect antibacterial potency. By systematically varying the amide substituents, we can probe the importance of factors such as hydrophobicity, hydrogen bonding potential, and steric bulk in driving biological activity.

This guide will detail a two-step synthetic sequence to access these target derivatives and lay the groundwork for their biological evaluation.

Overall Synthetic Workflow

The synthetic strategy is designed for efficiency and versatility, allowing for the generation of a diverse library of derivatives from common intermediates. The workflow is divided into two main stages: the synthesis of the core carboxylic acid intermediate and the subsequent parallel synthesis of the amide derivatives.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization for SAR 2-Ethyl-1H-imidazole 2-Ethyl-1H-imidazole Intermediate_Ester Ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate 2-Ethyl-1H-imidazole->Intermediate_Ester Michael Addition Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Intermediate_Ester Core_Acid This compound Intermediate_Ester->Core_Acid Hydrolysis Amide_Derivatives Target Amide Derivatives Library Core_Acid->Amide_Derivatives Amide Coupling (EDC, HOBt) Amine_Library Library of Primary/Secondary Amines (R1R2NH) Amine_Library->Amide_Derivatives Biological_Screening Antibacterial Assays (e.g., MIC) Amide_Derivatives->Biological_Screening SAR Evaluation SAR_Logic cluster_0 Initial Library Synthesis cluster_1 Biological Screening cluster_2 SAR Analysis cluster_3 Iterative Design Initial_Library AMD-01 (Methyl) AMD-02 (Hydroxyethyl) AMD-03 (Cyclohexyl) AMD-04 (Phenyl) AMD-05 (Benzyl) MIC_Assay MIC Determination vs. S. aureus & E. coli Initial_Library->MIC_Assay SAR_Analysis Analyze Data: - Potency - Spectrum of Activity MIC_Assay->SAR_Analysis Iterative_Design Hypothesize improved structures: - Optimize lipophilicity - Enhance H-bonding - Probe steric limits SAR_Analysis->Iterative_Design Iterative_Design->Initial_Library Synthesize Next-Gen Library

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Troubleshooting & Optimization

troubleshooting 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid synthesis side reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific aza-Michael addition. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure your synthesis is successful, reproducible, and scalable.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about planning the synthesis.

Q1: What is the primary synthetic route for this compound?

The most direct and atom-economical method is the aza-Michael addition of 2-ethylimidazole to an acrylic acid derivative.[1] This reaction involves the nucleophilic attack of the N1 nitrogen of the imidazole ring onto the electron-deficient β-carbon of the acrylate. The reaction can often be performed under neat (solvent-free) conditions, which is advantageous for green chemistry principles.[2]

Reaction_Pathway cluster_product Product A 2-Ethylimidazole C This compound A->C + B Acrylic Acid Side_Reactions cluster_main Desired Aza-Michael Addition cluster_side Competing Side Reaction A 2-Ethylimidazole C Product A->C B Acrylic Acid B->C D Acrylic Acid Monomer F Poly(acrylic acid) D->F Radical Polymerization E Heat / Initiator E->F Troubleshooting_Workflow Start Reaction Start (2-Et-Im + Acrylate) Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor CheckConversion Is Conversion >90%? Monitor->CheckConversion Workup Proceed to Workup & Purification CheckConversion->Workup Yes Problem Low Conversion Detected CheckConversion->Problem No CheckPolymer Is Mixture Viscous or Solid? Problem->CheckPolymer Polymerization Polymerization Occurred - Restart with Inhibitor - Use Acrylate Ester CheckPolymer->Polymerization Yes Stalled Reaction Stalled CheckPolymer->Stalled No IncreaseTemp Increase Temp by 10°C Stalled->IncreaseTemp AddSolvent Consider Polar Aprotic Solvent (DMF/DMSO) Stalled->AddSolvent CheckPurity Verify Reagent Purity Stalled->CheckPurity IncreaseTemp->Monitor AddSolvent->Monitor CheckPurity->Monitor

Sources

optimizing reaction conditions for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The imidazole moiety is a key structural feature in many biologically active molecules, and the propanoic acid side chain provides a handle for further functionalization or can contribute to the molecule's pharmacokinetic properties. The primary synthetic route involves the Michael addition of 2-ethylimidazole to an acrylate derivative, a classic and efficient method for forming carbon-nitrogen bonds.

This guide will focus on the optimization of this reaction, addressing common challenges and providing solutions to enhance yield, purity, and reproducibility.

Core Synthesis Protocol: Michael Addition of 2-Ethylimidazole to Acrylic Acid

This protocol outlines a general procedure for the synthesis of this compound via a Michael addition reaction.

Experimental Workflow Diagram

SynthesisWorkflow reagents Reagents: - 2-Ethylimidazole - Acrylic Acid - Base Catalyst (e.g., DBU, K2CO3) - Solvent (e.g., Acetonitrile, DMF) reaction_setup Reaction Setup: - Combine reagents under inert atmosphere - Stir at specified temperature reagents->reaction_setup 1. Combine monitoring Reaction Monitoring: - TLC or LC-MS analysis reaction_setup->monitoring 2. React & Monitor workup Aqueous Workup: - Quench reaction - Adjust pH - Extract with organic solvent monitoring->workup 3. Quench & Extract purification Purification: - Column chromatography or - Recrystallization workup->purification 4. Purify characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - Melting Point purification->characterization 5. Analyze product Final Product: This compound characterization->product 6. Confirm

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reagent Preparation:

    • Ensure 2-ethylimidazole is pure and dry.

    • Use freshly distilled or high-purity acrylic acid.

    • Select an appropriate base catalyst. Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases such as potassium carbonate (K₂CO₃) can be effective.

    • Choose a suitable aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylimidazole (1.0 eq) in the chosen solvent.

    • Add the base catalyst (0.1-1.0 eq). The amount will depend on the strength of the base and the desired reaction rate.

    • Slowly add acrylic acid (1.0-1.2 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions:

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature should be determined experimentally.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If an inorganic base was used, filter the solid.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in water and adjust the pH to the isoelectric point of the product (typically around pH 4-5) using a suitable acid (e.g., 1M HCl). The product should precipitate.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification:

    • If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and provides scientifically grounded solutions.

Q1: The reaction is very slow or does not proceed to completion. What are the possible causes and solutions?

Possible Causes:

  • Insufficient Basicity: The Michael addition of an imidazole to an acrylate requires a basic catalyst to deprotonate the imidazole N-H, increasing its nucleophilicity. The pKa of the imidazole N-H is approximately 14.4, so a sufficiently strong base is needed.

  • Low Reaction Temperature: The activation energy for the reaction may not be overcome at lower temperatures.

  • Steric Hindrance: The ethyl group at the 2-position of the imidazole can sterically hinder the approach of the acrylate.

  • Poor Solvent Choice: A solvent that does not effectively solvate the reactants and intermediates can slow down the reaction.

Solutions:

ParameterRecommendationRationale
Catalyst Use a stronger base like DBU or sodium hydride (NaH). Alternatively, enzymatic catalysts like alkaline protease have been shown to be effective for similar reactions[1].A stronger base will more effectively deprotonate the imidazole, increasing the concentration of the nucleophilic imidazolide anion.
Temperature Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition. Temperatures up to 100 °C have been used for similar Michael additions[2].Increasing the temperature provides more kinetic energy to the molecules, helping to overcome the activation energy barrier.
Solvent Switch to a more polar aprotic solvent like DMF or DMSO.These solvents can better solvate the charged intermediates, stabilizing them and accelerating the reaction.
Q2: I am observing the formation of a significant amount of a side product. How can I identify and minimize it?

Potential Side Product: The primary side product is often the N-3 isomer, 3-(2-Ethyl-1H-imidazol-3-yl)propanoic acid. This arises from the tautomerism of the 2-ethylimidazole and the comparable nucleophilicity of the N-1 and N-3 positions.

Identification:

  • NMR Spectroscopy: The 1H NMR spectra of the N-1 and N-3 isomers will show distinct chemical shifts for the imidazole ring protons and the methylene groups of the propanoic acid chain.

  • LC-MS: The two isomers will have the same mass but may have different retention times on a chromatography column.

Minimization Strategies:

  • Reaction Conditions: The regioselectivity of the alkylation can be influenced by the choice of solvent, counter-ion, and temperature. Generally, less polar solvents and bulky counter-ions tend to favor N-1 alkylation.

  • Protecting Groups: While more synthetically demanding, the use of a protecting group on one of the nitrogen atoms can ensure regioselective alkylation. However, this adds extra steps to the synthesis.

Q3: The yield of the reaction is consistently low. What factors could be contributing to this?

Possible Causes:

  • Incomplete Reaction: As addressed in Q1, the reaction may not be going to completion.

  • Product Decomposition: The product may be unstable under the reaction or work-up conditions. For example, prolonged heating in the presence of a strong base could lead to decomposition.

  • Polymerization of Acrylic Acid: Acrylic acid can polymerize, especially at elevated temperatures or in the presence of radicals.

  • Losses during Work-up and Purification: The product may be partially soluble in the aqueous phase during extraction, or it may be difficult to separate from byproducts during purification.

Solutions:

IssueRecommended ActionScientific Principle
Product Decomposition Minimize reaction time and temperature. Use a milder base if possible.Reduces the likelihood of base-catalyzed degradation pathways.
Acrylic Acid Polymerization Add a radical inhibitor like hydroquinone to the reaction mixture. Ensure the reaction is performed under an inert atmosphere.Prevents the initiation of radical polymerization of the acrylate.
Work-up Losses Carefully adjust the pH to the isoelectric point of the product to maximize precipitation. Saturate the aqueous phase with NaCl before extraction to decrease the product's solubility in water.The isoelectric point is the pH at which the net charge of the zwitterionic amino acid is zero, minimizing its solubility in water.
Q4: How can I effectively purify the final product?

Purification Strategy Diagram:

PurificationStrategy cluster_options Purification Options crude_product Crude Product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization For crystalline solids column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography For oils or difficult separations high_purity High Purity Product recrystallization->high_purity moderate_purity Moderate Purity Product recrystallization->moderate_purity column_chromatography->high_purity column_chromatography->moderate_purity

Caption: Decision tree for the purification of this compound.

  • Recrystallization: This is often the most efficient method for purifying solid products. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

  • Column Chromatography: For oily products or when recrystallization is ineffective, silica gel column chromatography can be used. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking on the column.

  • Acid-Base Extraction: The amphoteric nature of the product allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by adjusting the pH.

Conclusion

The synthesis of this compound, while seemingly straightforward, presents several challenges that require careful optimization of reaction conditions. By understanding the underlying chemical principles of the Michael addition and potential side reactions, researchers can effectively troubleshoot and improve their synthetic outcomes. This guide provides a foundation for rational experimental design and problem-solving, enabling the efficient and reproducible synthesis of this important pharmaceutical intermediate.

References

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid.
  • Khabnadideh, S., et al. (2004). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Biotechnology Letters, 26(6), 525-528.[1]
  • Tomita, K., et al. (1991). Isolation and characterization of 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid from human urine and preparation of its proposed precursor, S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine. The Biochemical journal, 275 ( Pt 3)(Pt 3), 619–625.[6]
  • Rulev, A. Y. (2011). The aza-Michael reaction: a decade later. Chemical reviews, 111(5), 2237-2312.[7]
  • PubChem. 3-(1H-imidazol-1-yl)propanoic acid.
  • El-Sayed, M. S., et al. (2020). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

Sources

Technical Support Center: Synthesis and Purification of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important imidazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.

I. Synthesis Overview: The Aza-Michael Addition and Hydrolysis Pathway

The most common and efficient route to synthesize this compound involves a two-step process. First, an aza-Michael addition of 2-ethylimidazole to an acrylate ester (typically ethyl acrylate) is performed. This is followed by the hydrolysis of the resulting ester intermediate to yield the final carboxylic acid product.

Synthesis_Workflow 2-Ethylimidazole 2-Ethylimidazole Michael_Addition Aza-Michael Addition 2-Ethylimidazole->Michael_Addition Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Michael_Addition Intermediate_Ester Ethyl 3-(2-Ethyl-1H-imidazol-1-yl)propanoate Michael_Addition->Intermediate_Ester Hydrolysis Hydrolysis (Acid or Base Catalyzed) Intermediate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: General synthesis workflow for this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you might encounter during your synthesis and purification, providing practical solutions and the scientific reasoning behind them.

A. Michael Addition Stage

Q1: My aza-Michael addition is sluggish or incomplete. How can I improve the reaction rate and yield?

A1: Several factors can influence the rate of the aza-Michael addition. Imidazoles are less nucleophilic than aliphatic amines, so the reaction may require some optimization.[1]

  • Catalysis: While the reaction can proceed without a catalyst, especially at elevated temperatures, the use of a catalyst can be beneficial.[2]

    • Base Catalysis: A non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in catalytic amounts to deprotonate the imidazole, increasing its nucleophilicity.

    • Lewis Acid Catalysis: Lewis acids can activate the acrylate acceptor, making it more electrophilic. However, care must be taken as Lewis acids can also coordinate with the imidazole.

    • Enzymatic Catalysis: Lipases have been shown to effectively catalyze the Michael addition of imidazoles to acrylates under mild conditions.[3]

  • Solvent: The choice of solvent can impact reaction rates. Polar aprotic solvents like DMF or acetonitrile are often good choices. In some cases, solvent-free conditions at elevated temperatures can be very effective and simplify work-up.[4]

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. A typical range is from room temperature to 80 °C. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to avoid side-product formation at higher temperatures.

Q2: I am observing multiple spots on my TLC plate after the Michael addition. What are the likely side-products?

A2: The formation of multiple products is a common issue. Here are the most probable side-products and their causes:

  • Unreacted Starting Materials: The most obvious impurities are unreacted 2-ethylimidazole and ethyl acrylate.

  • Regioisomer: While the alkylation of 2-substituted imidazoles typically occurs at the less sterically hindered N1 position, a small amount of the N3-alkylated isomer may form.[5]

  • Dialkylation Product: The N-alkylated imidazole product can potentially react with another molecule of ethyl acrylate to form a dialkylated species. This is more likely if an excess of ethyl acrylate is used or if the reaction is run for an extended period after the initial addition is complete.

  • Polymerization of Ethyl Acrylate: Acrylates can polymerize, especially in the presence of bases or at high temperatures. This will appear as a baseline smudge or insoluble material in your reaction mixture.

Troubleshooting Side-Product Formation:

Impurity TypeProbable CauseRecommended Action
Unreacted Starting Materials Incomplete reaction.Increase reaction time, temperature, or consider using a catalyst.
Regioisomer Inherent reactivity of the imidazole.This is often a minor impurity. Purification by column chromatography is usually effective.
Dialkylation Product Excess ethyl acrylate or prolonged reaction time.Use a stoichiometric amount or a slight excess of 2-ethylimidazole. Monitor the reaction closely and stop it once the starting material is consumed.
Polymerized Acrylate High temperature or presence of strong bases.Use milder reaction conditions. If a base is necessary, use a catalytic amount of a non-nucleophilic base.
B. Hydrolysis Stage

Q3: My ester hydrolysis is not going to completion. What are the optimal conditions?

A3: Incomplete hydrolysis will leave the intermediate ester, ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate, as a major impurity.

  • Alkaline Hydrolysis: This is generally the preferred method as it is irreversible and drives the reaction to completion.[6] Heating the ester under reflux with a dilute alkali solution (e.g., 1-2 M NaOH or KOH) is effective. The product will be the carboxylate salt.

  • Acidic Hydrolysis: This method is reversible.[7][8] To favor the products, a large excess of water is required. This is achieved by using a dilute acid (e.g., 1-2 M HCl) and heating under reflux. The reaction may not go to completion, making purification more challenging.

Q4: Can the hydrolysis conditions lead to degradation of my product?

A4: The imidazole ring is generally stable under typical hydrolysis conditions. However, very harsh conditions (e.g., highly concentrated acid or base at high temperatures for prolonged periods) could potentially lead to degradation. It is always advisable to use the mildest conditions necessary to achieve complete hydrolysis.

III. Purification Strategies and Protocols

The purification of this compound can be challenging due to its zwitterionic nature at its isoelectric point. A multi-step purification strategy is often the most effective.

Purification_Workflow Crude_Product Crude this compound Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Removes neutral impurities Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Separates polar impurities Recrystallization Recrystallization Column_Chromatography->Recrystallization Final polishing Pure_Product Pure Product Recrystallization->Pure_Product

Caption: A typical multi-step purification workflow.

Protocol 1: Acid-Base Extraction

This technique is excellent for removing neutral impurities such as unreacted ethyl acrylate and any polymerized material.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole-containing compounds (product, intermediate ester, and unreacted 2-ethylimidazole) will move into the aqueous layer as their hydrochloride salts. Neutral impurities will remain in the organic layer.[9]

  • Separation: Separate the aqueous layer.

  • Neutralization: Cool the aqueous layer in an ice bath and carefully adjust the pH to the isoelectric point of the product (typically around pH 6-7) with a base (e.g., 1 M NaOH). The zwitterionic product may precipitate out of the solution.

  • Isolation: If a precipitate forms, it can be collected by filtration. If not, the product can be extracted with an organic solvent like dichloromethane or a mixture of chloroform and isopropanol.

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Column Chromatography

Column chromatography is effective for separating the desired product from polar impurities like the intermediate ester and any regioisomers.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A gradient of dichloromethane and methanol is often effective. For example, starting with 100% dichloromethane and gradually increasing the methanol concentration.

  • Tailing Reduction: Imidazole compounds can "tail" on silica gel columns due to their basicity. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to obtain sharper peaks.[9]

Protocol 3: Recrystallization

Recrystallization is an excellent final step to obtain a highly pure, crystalline product.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for zwitterionic compounds include mixtures of a polar protic solvent (like water, methanol, or ethanol) and a less polar organic solvent (like acetonitrile, acetone, or isopropanol).[10]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

IV. Analytical Characterization and Impurity Identification

Accurate analysis is key to confirming the purity of your final product and identifying any persistent impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing purity.[11][12]

  • Column: A C8 or C18 reversed-phase column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol is typically used.[13]

  • Detection: UV detection at a wavelength where the imidazole ring absorbs (around 210-230 nm) is common.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural confirmation and can be used to identify and quantify impurities.

  • ¹H NMR:

    • Product: Expect characteristic signals for the ethyl group on the imidazole ring, the two methylene groups of the propanoic acid chain, and the protons on the imidazole ring.

    • Intermediate Ester: The presence of a quartet and a triplet corresponding to the ethyl ester group will be a clear indication of this impurity.

    • Unreacted 2-Ethylimidazole: The absence of the propanoic acid chain signals will distinguish this from the product.

  • ¹³C NMR: This will provide complementary information to confirm the carbon skeleton of the product and identify any carbon-containing impurities.

V. References

  • SIELC Technologies. (2018, February 16). 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]

  • Boncel, S., Saletra, K., & Walczak, K. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 1860-5397.

  • Slugovc, C., & Kodolitsch, K. (2020). Solvent‐ and Catalyst‐Free Aza‐Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(18), 2973-2978.

  • Li, Y., et al. (2018). The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor. Organic & Biomolecular Chemistry, 16(3), 353-358.

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8.

  • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. ChemRxiv.

  • Adamovich, S. N., et al. (2023). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. Magnetochemistry, 9(9), 222.

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Al-Tamrah, S. A., & Al-Shalal, S. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of Chemistry, 2020, 8896068.

  • Sharma, D., et al. (2009). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of the Korean Chemical Society, 53(4), 453-457.

  • Singh, P., & Kumar, A. (2018). Michael Addition of Imidazole to , -Unsaturated Carbonyl/Cyano Compound. Current Organocatalysis, 5(2), 99-115.

  • Capitán-Vallvey, L. F., et al. (1993). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. Journal of Liquid Chromatography, 16(10), 2247-2260.

  • Papini, A., et al. (2020). Crystal structure of zwitterionic 3,3′-[1,1′-(butane-1,4-diyl)bis(1H-imidazol-3-ium-3,1-diyl)]bis(propane-1-sulfonate) dihydrate. IUCrData, 5(7).

  • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Semantic Scholar.

  • Li, J., et al. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 24(23), 4224.

  • Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical laboratory synthesis of N-alkyl imidazoles. Retrieved from [Link]

  • Kumar, A., et al. (2011). Aza-Michael Addition of Imidazoles to α,β-Unsaturated Compounds and Synthesis of β-Amino Alcohols via Nucleophilic Ring Opening of Epoxides Using Copper(II) Acetylacetonate (Cu(acac)2) Immobilized in Ionic Liquids. Industrial & Engineering Chemistry Research, 50(15), 8937-8942.

  • Bruice, T. C., et al. (1962). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society, 84(16), 3093-3097.

  • Van der Straeten, K., et al. (2017). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 82(17), 8968-8980.

  • Kumar, A., et al. (2017). Practical synthetic approach to related substances of Rivaroxaban. Research Journal of Chemical Sciences, 7(5), 38-45.

  • LibreTexts Chemistry. (2022, January 31). 11.9: Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and intramolecular aza-Michael addition reaction of acrylate 27. Retrieved from [Link]

  • Kinuta, M., et al. (1988). Isolation and characterization of 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid from human urine and preparation of its proposed precursor, S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine. Biochemical Journal, 254(3), 735-741.

  • Sadeghian, H., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved from

  • Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19.

  • Reddit. (2020, March 26). Recrystallizing imidazole. r/chemistry. Retrieved from [Link]

  • Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. Molecules, 27(19), 6296.

  • Di Nicola, C., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(8), 1239.

Sources

Technical Support Center: Optimizing the Synthesis and Purification of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important imidazole derivative. As a key building block in pharmaceutical development, achieving high yield and purity is paramount.[1] This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.

Section 1: Synthesis Troubleshooting - Addressing Low Yields

The most common and efficient route to this compound is the Michael addition of 2-ethylimidazole to an acrylic acid derivative, followed by hydrolysis if an ester is used. This pathway, while straightforward, has several critical parameters that can significantly impact the final yield.

cluster_hydrolysis If starting with Acrylate Ester Reactant1 2-Ethylimidazole Michael_Addition Michael Addition Reactant1->Michael_Addition Base Catalyst (e.g., NaH, K2CO3) Reactant2 Acrylic Acid / Acrylate Ester Reactant2->Michael_Addition Product This compound (or Ester Intermediate) Ester_Intermediate Ester Intermediate Side_Product Side Products (e.g., Polymerization, N,N'-disubstitution) Michael_Addition->Product Desired Pathway Michael_Addition->Side_Product Competing Reactions Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Acid or Base Final_Product Final Carboxylic Acid Hydrolysis->Final_Product

Caption: Synthetic pathway for this compound.

Q1: My reaction is incomplete, and I have a low conversion of 2-ethylimidazole. What factors should I investigate?

A1: Incomplete conversion in a Michael addition of this type typically points to issues with reaction conditions or reactant stability. Here’s a breakdown of the causality and troubleshooting steps:

  • Catalyst Choice and Stoichiometry: The reaction requires a base to deprotonate the N-H of the imidazole, making it a more potent nucleophile.

    • Weak Bases (e.g., K₂CO₃, Et₃N): These are often insufficient to fully deprotonate the imidazole, leading to slow or incomplete reactions.[2] They are generally used in polar aprotic solvents like DMF or Acetonitrile at elevated temperatures (80-100 °C).

    • Strong Bases (e.g., NaH, KOtBu): Using a strong base like sodium hydride in an anhydrous solvent like THF at 0 °C to room temperature will ensure complete deprotonation of the imidazole, significantly accelerating the reaction. Ensure you use at least one full equivalent of the base.

  • Solvent Selection: The solvent must be appropriate for the chosen base and capable of dissolving the reactants. Anhydrous polar aprotic solvents (THF, DMF, Acetonitrile) are standard. The presence of water or protic solvents will quench strong bases and hinder the reaction.

  • Temperature and Reaction Time: If using a weaker base, higher temperatures and longer reaction times (12-24 hours) are often necessary.[3] For reactions with strong bases, the reaction may be complete in as little as 1-4 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC).

Q2: My reaction mixture has turned into a thick, unworkable sludge. What is happening and how can I prevent it?

A2: This is a classic sign of acrylate polymerization. Acrylates are highly susceptible to self-polymerization, especially in the presence of bases, heat, or impurities.

  • Mechanism of Polymerization: The basic catalyst used to activate the imidazole can also initiate the anionic polymerization of the acrylate reactant.

  • Preventative Measures:

    • Controlled Addition: Add the acrylate reactant slowly to the solution of the deprotonated 2-ethylimidazole at a reduced temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the acrylate, favoring the desired 1,4-addition over polymerization.

    • Use Fresh Reactants: Acrylates can contain polymerization inhibitors. Using a freshly opened bottle or passing the acrylate through a column of basic alumina to remove the inhibitor just before use is advisable.

    • Lower Reaction Temperature: Running the reaction at the lowest effective temperature can slow the rate of polymerization relative to the Michael addition.

Q3: After quenching the reaction and performing an extraction, my product yield is very low. Where is my product going?

A3: The product, this compound, is zwitterionic. It has a basic imidazole ring and an acidic carboxylic acid group. Its solubility is highly dependent on the pH of the aqueous solution, a critical factor during workup.

  • Understanding the Zwitterion:

    • At low pH (acidic): Both the imidazole and the carboxylic acid will be protonated, resulting in a net positive charge. The compound will be highly water-soluble.

    • At high pH (basic): The carboxylic acid will be deprotonated (carboxylate), and the imidazole will be neutral, resulting in a net negative charge. The compound will again be highly water-soluble.

    • At the Isoelectric Point (pI): The compound exists as a neutral zwitterion. At this pH, its aqueous solubility is at a minimum, which is the ideal point for extraction into an organic solvent or for precipitation.

  • Optimized Workup Protocol:

    • After the reaction is complete, quench it carefully with water.

    • Adjust the pH of the aqueous solution to the isoelectric point of the product. While the exact pI requires experimental determination, it is typically in the range of pH 6-7 for similar compounds. Adjust slowly with 1M HCl or 1M NaOH.

    • The product may precipitate at this pH. If so, it can be collected by filtration.

    • If it does not precipitate, extract the aqueous solution multiple times with a suitable organic solvent like dichloromethane or a 9:1 mixture of dichloromethane/isopropanol. The isopropanol helps to increase the polarity of the organic phase to extract the zwitterionic product.

Section 2: Purification Troubleshooting - Achieving High Purity

Once the crude product is isolated, achieving the desired purity level (>99%) often requires further steps.

Q4: I am trying to purify my product using silica gel column chromatography, but I'm getting severe peak tailing and poor separation. How can I fix this?

A4: This is a very common issue when purifying basic compounds like imidazoles on standard silica gel.[4] The acidic nature of the silica surface strongly interacts with the basic nitrogen of the imidazole ring, causing tailing and sometimes irreversible adsorption.

  • The Cause of Tailing: The silanol groups (Si-OH) on the surface of silica gel are acidic and can protonate the basic imidazole. This strong ionic interaction prevents the compound from eluting cleanly, resulting in a "tail."

  • Solutions for Improved Chromatography:

    • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine into your mobile phase (e.g., Dichloromethane/Methanol).[4] This base will neutralize the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.

    • Switch to a Different Stationary Phase:

      • Neutral or Basic Alumina: Alumina is a more basic support and is often a better choice for purifying basic compounds, as it minimizes the strong acid-base interactions that cause tailing on silica.[4]

      • Reverse-Phase (C18) Chromatography: If the compound has sufficient non-polar character, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase (often with a pH buffer or modifier like formic acid or TFA) can provide excellent separation.[4]

    • Use a "Dry Loading" Technique: Instead of dissolving the sample in a solvent and loading it onto the column, pre-adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of the column. This technique often leads to sharper bands and better resolution.[4]

cluster_problem The Problem cluster_solutions The Solutions Silica Acidic Silica Gel (Si-OH sites) Tailing Strong Interaction = Peak Tailing Silica->Tailing Imidazole Basic Imidazole Product Imidazole->Tailing Adsorbs Strongly Sol1 Option 1: Add Basic Modifier (e.g., 1% Triethylamine) Sol2 Option 2: Change Stationary Phase (e.g., Alumina, C18) Sol3 Option 3: Use Dry Loading Technique

Caption: Logic diagram for troubleshooting peak tailing in chromatography.

Q5: What is the most effective method for final purification to pharmaceutical-grade purity?

A5: For crystalline solids like this compound, recrystallization is often the most effective, scalable, and economical method for achieving high purity (>99.5%).[4]

  • The Principle: Recrystallization works by dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The desired compound will form a crystal lattice, excluding impurities which remain in the solvent (mother liquor).

  • Step-by-Step Recrystallization Protocol:

    • Solvent Selection: The key is finding a solvent (or solvent system) where the product is very soluble when hot but poorly soluble when cold. Common choices for polar molecules like this include:

      • Alcohols (Isopropanol, Ethanol)

      • Water

      • Acetonitrile

      • Mixtures (e.g., Isopropanol/Water, Ethanol/Ethyl Acetate)

    • Procedure:

      • Place the crude solid in an Erlenmeyer flask.

      • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

      • Continue adding small portions of hot solvent until the solid just dissolves completely.

      • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.

      • Allow the flask to cool slowly to room temperature. Covering it with glass wool will promote slow cooling and the formation of larger, purer crystals.

      • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Parameter Problem Recommended Solution Causality
Yield Incomplete ReactionUse a stronger base (e.g., NaH) or increase temperature/time with a weaker base.Insufficient activation of the imidazole nucleophile.
Yield Polymerization of AcrylateAdd acrylate slowly at 0 °C.Minimizes high concentrations of monomer available for base-initiated polymerization.
Yield Poor Recovery After WorkupAdjust aqueous phase to the isoelectric point (est. pH 6-7) before extraction.The zwitterionic product has minimum aqueous solubility at its pI.
Purity Peak Tailing on Silica GelAdd 1% triethylamine to the eluent or switch to an alumina column.[4]Neutralizes acidic silanol sites on silica gel, preventing strong ionic interaction with the basic imidazole.
Purity Final Polish to >99%Recrystallization from a suitable solvent system (e.g., Isopropanol/Water).Exploits differences in solubility between the product and impurities at different temperatures to form a pure crystal lattice.

References

  • BenchChem. (2025).
  • MySkinRecipes. 3-(1H-IMidazol-2-yl)propanoic acid hydrochloride.
  • Baltušnikas, A., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15016. [Link]
  • El-Sayed, M. A.-A., et al. (2015). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 20(7), 12091-12108. [Link]

Sources

purification challenges with 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the unique purification challenges presented by this molecule. Our focus is on delivering practical, field-proven solutions grounded in solid scientific principles to help you achieve your desired purity and yield.

Understanding the Molecule: The Root of the Challenge

This compound possesses a dual chemical nature that is central to its purification challenges. The molecule contains a basic imidazole ring and an acidic carboxylic acid group. This combination confers zwitterionic properties, meaning it can carry both a positive and a negative charge on different parts of the molecule, particularly at or near its isoelectric point (pI). This zwitterionic character, along with its inherent polarity, governs its solubility and chromatographic behavior, often making standard purification protocols ineffective.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound proving difficult to purify using standard reversed-phase HPLC?

A1: Standard reversed-phase high-performance liquid chromatography (RP-HPLC) relies on hydrophobic interactions between the analyte and the nonpolar stationary phase (like C18). Due to its polar and potentially charged nature, this compound has limited interaction with the stationary phase, leading to poor retention and co-elution with the solvent front.[1][2] This makes achieving good separation from polar impurities challenging.

Q2: What are the most likely impurities I should be trying to remove?

A2: The impurity profile is highly dependent on the synthetic route. However, common impurities can include:

  • Unreacted starting materials: Such as 2-ethylimidazole or an acrylate derivative.

  • By-products: Formed from side reactions during the synthesis.

  • Positional isomers: Depending on the synthetic strategy, other isomers could be formed.

  • Degradation products: The imidazole ring can be susceptible to certain harsh conditions.[3]

Q3: Is recrystallization a viable option for this compound?

A3: Yes, recrystallization can be a very effective and scalable method for purifying this compound. The key is to exploit its pH-dependent solubility. As a zwitterion, the compound's solubility in aqueous solutions is typically at its minimum at its isoelectric point (pI).[4] By carefully adjusting the pH of the solution, you can induce crystallization. However, finding the precise pI and achieving efficient crystallization can be tricky.[4]

Q4: What are the recommended chromatographic techniques for this type of polar, zwitterionic compound?

A4: For compounds like this, alternative chromatographic methods are recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic solvent content, which is ideal for retaining and separating highly polar compounds.[2][5]

  • Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange properties, allowing for multiple interaction mechanisms to enhance separation.[1][2]

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged analyte, improving its retention on a reversed-phase column.[6] However, this can complicate sample recovery and is often not compatible with mass spectrometry.[5]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Compound crashes out of solution during recrystallization. The pH was adjusted too rapidly, leading to precipitation instead of crystal formation.Adjust the pH slowly, with vigorous stirring, especially when approaching the isoelectric point. Adding a co-solvent like isopropanol or ethanol to the water can sometimes improve crystal quality.
Poor recovery after recrystallization. The compound has significant solubility even at its isoelectric point, or the volume of the solvent is too large.Cool the solution slowly and for a prolonged period (e.g., in a 4°C refrigerator overnight) to maximize crystal formation. Minimize the amount of solvent used to dissolve the crude product.
Oily precipitate forms instead of crystals. This can be due to the presence of impurities that inhibit crystallization or the use of an inappropriate solvent system.Try a different solvent system. A common approach for zwitterions is dissolving in a minimal amount of water and then adding an organic anti-solvent (like acetone or isopropanol) dropwise until turbidity is observed, followed by slow cooling.[4]
Compound shows no retention on a C18 HPLC column. The molecule is too polar for the stationary phase, and the mobile phase is not optimized.Switch to a HILIC or mixed-mode column.[1][5] Alternatively, for analytical purposes, consider ion-pair chromatography.[6]
Broad or tailing peaks in HILIC. Issues with the mobile phase, such as incorrect buffer concentration or pH. The sample solvent may also be incompatible with the mobile phase.Ensure the mobile phase contains an adequate buffer concentration (e.g., 10-20 mM ammonium formate). The sample should be dissolved in a solvent similar in composition to the mobile phase if possible.

Experimental Protocols

Protocol 1: Purification by pH-Controlled Recrystallization

This protocol leverages the zwitterionic nature of the compound to achieve purification by minimizing its solubility at the isoelectric point.

Workflow Diagram:

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Treatment cluster_2 Step 3: Crystallization cluster_3 Step 4: Isolation cluster_4 Step 5: Washing & Drying s1 Dissolve crude product in a minimal amount of water with added base (e.g., dilute NaOH) to form the soluble salt. s2 Treat with activated carbon (if colored impurities are present) and filter hot. s1->s2 Optional s3 Slowly add dilute acid (e.g., HCl) with vigorous stirring to adjust the pH to the isoelectric point. Monitor for precipitation. s2->s3 s4 Cool the mixture slowly to maximize crystal growth. Isolate crystals by vacuum filtration. s3->s4 s5 Wash crystals with cold water, then a water-miscible organic solvent (e.g., cold ethanol or acetone). Dry under vacuum. s4->s5

Caption: Workflow for pH-controlled recrystallization.

Methodology:

  • Dissolution: In a flask, suspend the crude this compound in a minimal amount of deionized water. Slowly add a dilute aqueous base (e.g., 1M NaOH) dropwise while stirring until the solid completely dissolves. This converts the zwitterion to its more soluble salt form.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution gently (e.g., to 50-60°C) for 10-15 minutes. Filter the hot solution through celite or filter paper to remove the carbon.

  • Crystallization: While vigorously stirring the warm solution, slowly add a dilute acid (e.g., 1M HCl) dropwise. The compound will begin to precipitate as its isoelectric point is approached. Monitor the pH. Continue adding acid until no further precipitation is observed.

  • Crystal Growth: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator (4°C) for at least one hour to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of cold deionized water, followed by a cold, water-miscible organic solvent (like ethanol or acetone) to help remove residual water. Dry the purified crystals under vacuum.

Protocol 2: Purification by HILIC

This protocol is suitable for purifying small to medium quantities of the compound when high purity is required, or when recrystallization is ineffective.

Troubleshooting Logic Diagram:

G start Start HILIC Purification prep Prepare Mobile Phase: High % ACN with aqueous buffer (e.g., 90:10 ACN:10mM NH4OAc) start->prep sample Dissolve sample in Mobile Phase or similar solvent prep->sample run Inject and run gradient (e.g., decrease % ACN) sample->run eval Evaluate Chromatogram run->eval good_peak Good Separation & Peak Shape? eval->good_peak no_retention Poor/No Retention good_peak->no_retention No, poor retention tailing Peak Tailing/Broadening good_peak->tailing No, bad shape end Collect Fractions & Evaporate good_peak->end Yes increase_acn Increase initial % ACN no_retention->increase_acn adjust_buffer Adjust buffer pH or concentration tailing->adjust_buffer increase_acn->run adjust_buffer->run

Caption: HILIC method development troubleshooting flow.

Methodology:

  • Column Selection: Choose a HILIC column (e.g., with amide, diol, or bare silica stationary phase).

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile (ACN).

    • Mobile Phase B: Aqueous buffer (e.g., 10-20 mM ammonium acetate or ammonium formate, pH adjusted to between 3 and 6).

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is as close as possible to the initial mobile phase composition (i.e., high ACN content). If solubility is an issue, use a minimum amount of water or DMSO and dilute with ACN.

  • Gradient Elution:

    • Equilibrate the column with a high percentage of Mobile Phase A (e.g., 95% A).

    • Inject the sample.

    • Run a gradient by increasing the percentage of Mobile Phase B to elute the compound. A typical gradient might be from 5% B to 50% B over 15-20 minutes.

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak and analyze their purity by an appropriate analytical method (e.g., analytical HPLC, LC-MS).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water and buffer salts may require lyophilization for complete dryness.

References

  • Martinez-Algaba, A., et al. (2023). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI.
  • Pesek, J.J., Matyska, M.T. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Wang, Y., et al. (2019). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics.
  • Cherukuvada, S., Nangia, A. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications.
  • SIELC Technologies. Polar Compounds.
  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • ResearchGate. (2020). How to desalt zwitterions?.
  • PubChem. 3-(1H-imidazol-1-yl)propanoic acid. National Center for Biotechnology Information.
  • Ghosh, A., et al. (2014). A review on presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research.

Sources

Technical Support Center: Stability and Degradation of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. Understanding the stability and degradation profile of this molecule is paramount for ensuring data integrity, developing robust formulations, and meeting regulatory expectations. This document provides in-depth answers to common questions, troubleshooting for experimental challenges, and validated protocols for stability assessment.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability Profile

This section addresses the fundamental chemical liabilities of this compound.

Q1: What are the primary chemical liabilities of this compound in solution that I should be aware of?

A1: The primary chemical liabilities of this molecule are centered on its imidazole ring. While the propanoic acid side chain is generally stable, the imidazole moiety is susceptible to two main degradation pathways:

  • Oxidative Degradation: The electron-rich imidazole ring is prone to oxidation. This can be initiated by atmospheric oxygen (autoxidation), especially under basic conditions, or by oxidizing agents like hydrogen peroxide.[1][2] The N-substitution on the imidazole ring, as seen in your compound, can influence the rate of degradation, but the ring itself remains a key site for oxidative attack.[3]

  • Photodegradation: Imidazole and its derivatives are known to be sensitive to light, particularly UV radiation.[1] Exposure to light can lead to photosensitized reactions, often involving singlet oxygen, which can result in the formation of imidazole ring-opened products and other complex degradants.[4][5]

The propanoic acid functional group itself is not expected to undergo significant hydrolysis under normal environmental conditions.[6]

Q2: How does the pH of my solution affect the stability of this compound?

A2: The pH of the solution is a critical factor governing the stability of this compound due to its amphoteric nature. It has two ionizable groups: the imidazole ring and the carboxylic acid.

  • Imidazole Ring (pKa ~7): In acidic solutions (pH < 7), the imidazole ring will be protonated, forming a more stable imidazolium cation. This positive charge can offer some protection against electrophilic attack.

  • Carboxylic Acid (pKa ~4-5): In basic solutions (pH > 5), the carboxylic acid will be deprotonated to form a carboxylate anion.

  • Alkaline Instability: The most significant pH effect is observed in alkaline conditions (pH > 8). In this range, the imidazole ring is in its neutral or deprotonated form, making it more susceptible to both autoxidation and photosensitized oxidation.[1][4] Studies on other imidazole-containing drugs confirm that the imidazole moiety is particularly liable to base-mediated autoxidation.[1] Therefore, preparing and storing solutions in alkaline buffers should be approached with caution.

Q3: My experiments involve exposure to ambient light. Is this compound particularly sensitive to light?

A3: Yes, significant light sensitivity should be assumed. The imidazole moiety is a known chromophore that can absorb UV light, making it susceptible to photodegradation.[1] The mechanism often involves the generation of reactive oxygen species that attack the imidazole ring.[4] In a forced degradation study of daclatasvir, a complex molecule containing an imidazole moiety, exposure to high-intensity light and UV resulted in numerous degradants.[1]

To ensure the integrity of your experiments, it is imperative to protect solutions of this compound from light by using amber glassware or vessels wrapped in aluminum foil and minimizing exposure to direct sunlight or strong artificial light.

Q4: What is the expected thermal stability of this compound in solution?

A4: Imidazole-based compounds generally exhibit good thermal stability.[2][7] However, elevated temperatures will accelerate any underlying degradation pathways, such as hydrolysis or oxidation, even if they are slow at room temperature. In forced degradation studies, thermal stress (e.g., 60-80°C) is used to deliberately induce and identify potential degradation products that might form over a long shelf-life at lower temperatures.[8] While the molecule itself is not expected to be exceptionally thermolabile, its stability in solution at high temperatures will be highly dependent on the pH and the presence of oxygen.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your research.

Q5: I'm observing a gradual loss of my compound's concentration in a buffered solution (pH 7.4) over 24-48 hours, even when stored in the dark at 4°C. What is the likely cause?

A5: This scenario strongly suggests oxidative degradation from dissolved oxygen in your buffer. While storage at 4°C slows down reaction kinetics, it does not eliminate them. The neutral to slightly alkaline pH of your buffer can facilitate slow, base-mediated autoxidation of the imidazole ring.[1]

Troubleshooting Steps:

  • De-gas Buffers: Before preparing your solution, sparge all buffers and solvents with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Work Under Inert Atmosphere: If possible, prepare the solution and aliquot it into vials inside a glove box or under a blanket of inert gas.

  • Use Antioxidants: For formulation development, consider the addition of a suitable antioxidant. The choice of antioxidant would need to be validated for compatibility and effectiveness.

  • Seal Vials Tightly: Ensure vials are sealed with high-quality caps and septa to prevent oxygen ingress over time.

Q6: I am analyzing my degradation samples by reverse-phase HPLC (C18 column) and observe poor peak shape, specifically peak tailing. What could be the cause and how can I fix it?

A6: Poor peak shape, especially tailing, for imidazole compounds is a classic analytical challenge in reverse-phase HPLC.[9] The root cause is typically unwanted secondary interactions between the basic nitrogen atoms of the imidazole ring and residual, acidic silanol groups on the surface of the silica-based C18 column.

Troubleshooting & Optimization:

  • Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to between 2.5 and 3.5 using an acid like phosphoric acid or formic acid. At this low pH, the residual silanol groups are protonated and less likely to interact with the now-protonated imidazole cation.[9]

  • Add an Ion-Pairing Agent: Incorporating a small amount (e.g., 0.05% - 0.1%) of trifluoroacetic acid (TFA) into your mobile phase can significantly improve peak shape. TFA acts as an ion-pairing agent, masking the active silanol sites.[9]

  • Use a Modern Column: Employ a high-purity silica column with advanced end-capping technology (e.g., "base-deactivated" or "AQ" type columns). These columns have a much lower concentration of active silanol groups and are designed for analyzing basic compounds.

  • Check Solvent Mismatch: Ensure the solvent used to dissolve your sample is not significantly stronger than your initial mobile phase conditions, as this can cause peak distortion.

Section 3: Protocols for Stability Assessment

This section provides standardized workflows for evaluating the stability of this compound.

Protocol 1: Conducting a Forced Degradation Study

A forced degradation or stress testing study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods. The goal is to achieve 5-20% degradation of the active substance.[8][9]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidation (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 80°C in solution) A->E F Photolytic Stress (ICH Q1B light exposure) A->F G Control Sample (No stress, protected) A->G H Quench/Neutralize (as needed) B->H C->H I Dilute to Target Conc. D->I E->I F->I G->I H->I J Analyze by HPLC/LC-MS I->J K Assess Mass Balance & Identify Degradants J->K

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture, such as 50:50 acetonitrile:water.

  • Apply Stress Conditions: For each condition, mix an aliquot of the stock solution with the stressor solution. Store a control sample, protected from light at 4°C.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Keep at room temperature and/or 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature. Note: This reaction may be rapid.

    • Oxidation: Mix with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., pH 7 phosphate buffer) and heat at 80°C, protected from light.

    • Photodegradation: Expose the solution in a photochemically transparent container (e.g., quartz) to a light source compliant with ICH Q1B guidelines. Run a dark control in parallel.

  • Monitor and Sample: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation.

  • Quench Reaction: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, immediately after sampling to stop the reaction.

  • Analyze: Dilute all samples (including the control) to a suitable concentration for analysis. Analyze by a validated stability-indicating HPLC-UV method. Use LC-MS to obtain mass information on any observed degradation peaks.

  • Evaluate: Calculate the percent degradation relative to the control. Ensure mass balance is conserved (sum of the parent peak area and all degradant peak areas should be close to the initial area of the parent peak).

Summary of Recommended Forced Degradation Conditions:

Stress ConditionStress AgentTypical ConcentrationTemperatureDuration
Acid HydrolysisHydrochloric Acid (HCl)0.1 M - 1 MRT and 60-80°C2 - 72 hours
Base HydrolysisSodium Hydroxide (NaOH)0.01 M - 0.1 MRT30 mins - 24 hours
OxidationHydrogen Peroxide (H₂O₂)3% - 30%RT2 - 48 hours
ThermalHeatN/A80°C24 - 120 hours
PhotolyticLight (UV & Visible)ICH Q1B GuidelinesControlledPer guideline

Section 4: Key Degradation Pathways

Understanding the likely chemical transformations is key to identifying degradants and mitigating stability risks.

Degradation_Pathways cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway Parent 3-(2-Ethyl-1H-imidazol-1-yl) propanoic acid Oxidized_Imidazole Hydroxylated Imidazole or N-Oxides Parent->Oxidized_Imidazole [O] e.g., H₂O₂, O₂ Photo_Oxidized Photosensitized Oxidation Products Parent->Photo_Oxidized UV/Vis Light + O₂ (Singlet Oxygen) Ring_Opened_Ox Imidazole Ring-Opened Products Oxidized_Imidazole->Ring_Opened_Ox Further Oxidation Ring_Opened_Photo Ring Cleavage Products Photo_Oxidized->Ring_Opened_Photo Further Photolysis

Caption: Potential degradation pathways for the imidazole moiety.

The primary degradation pathways involve attacks on the imidazole ring.[1][4] Oxidative stress can lead to the formation of hydroxylated species, N-oxides, or complete cleavage of the imidazole ring. Similarly, photodegradation, often proceeding through a photosensitized oxidation mechanism, can result in a complex mixture of ring-opened and rearranged products.[1][4][5] Analytical techniques such as high-resolution mass spectrometry (LC-MS/MS) are essential for elucidating the structures of these degradants.

References

  • TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE.
  • ResearchGate. (2023). Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation: Transformation Behavior, DFT Calculations and Promoting Effects of Alkali and Alkaline Earth Metal Ions.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3155.
  • PubMed. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water.
  • ResearchGate. (n.d.). Biodegradability of imidazole structures.
  • Chegg.com. (2021). Solved Ester Hydrolysis Synthesis of Propanoic Acid.
  • Royal Society of Chemistry. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
  • Royal Society of Chemistry. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions.
  • Google Patents. (n.d.). EP0906901A2 - Process for producing propionic acid derivatives.
  • ACS Publications. (n.d.). Degradative Behavior and Toxicity of Alkylated Imidazoles.
  • SpringerLink. (n.d.). Thermoanalytical studies of imidazole-substituted coordination compounds.
  • PubChem. (n.d.). Propionic Acid.
  • Chemguide. (n.d.). hydrolysis of esters.
  • ResearchGate. (2015). Stability Constants of Imidazole and Alkylimidazole-Copper(II)Complexes.
  • ACS Publications. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships.
  • Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION.
  • Quora. (2021). How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially?
  • CEJEM. (2019). Crystal Structure and Thermal Behavior of Imidazolium 2,4,5-Trinitroimidazolate.
  • OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Wiley Online Library. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

Sources

how to avoid aggregation with 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing and troubleshooting aggregation of this compound in biochemical and cell-based assays.

Introduction: Understanding the Aggregation Challenge

This compound is a zwitterionic molecule, meaning it contains both a basic imidazole ring and an acidic carboxylic acid group. This structure makes its net charge and solubility highly dependent on the pH of the surrounding buffer, which is a primary driver of aggregation. At its isoelectric point (pI), the molecule has a neutral net charge, minimizing electrostatic repulsion and increasing the likelihood of self-assembly into aggregates. These aggregates can lead to a variety of experimental artifacts, including false positives or negatives, and are a significant source of assay variability. This guide will provide you with the foundational knowledge and practical steps to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why is it a problem?

A1: Compound aggregation is the self-assembly of small molecules into larger, colloidal particles in solution. These aggregates are often in the sub-micrometer range and can interfere with assays in several ways:

  • Enzyme Inhibition: Aggregates can non-specifically sequester and denature proteins, leading to false-positive inhibition signals.

  • Light Scattering: The presence of aggregates can interfere with absorbance- and fluorescence-based readings due to light scattering, leading to inaccurate measurements.

  • Reduced Bioavailability: In cell-based assays, aggregates may not be able to cross cell membranes, reducing the effective concentration of the compound and leading to an underestimation of its potency.

  • Poor Reproducibility: Aggregation is often a stochastic process, leading to high variability between experiments.

Q2: Why is this compound prone to aggregation?

A2: The primary reason lies in its zwitterionic nature. The molecule has two ionizable groups: the imidazole ring (a weak base) and the carboxylic acid (an acid).

  • pH-Dependent Charge: At low pH, both groups are protonated, giving the molecule a net positive charge. At high pH, both are deprotonated, resulting in a net negative charge. Around its isoelectric point (pI), the molecule exists as a zwitterion with both a positive and negative charge, but a net neutral charge. This lack of electrostatic repulsion allows molecules to approach each other and aggregate via weaker forces like van der Waals interactions or hydrogen bonding.

Below is a diagram illustrating the pH-dependent charge states of the molecule.

G cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Basic) Low_pH Net Positive Charge (Protonated Imidazole & Carboxylic Acid) pI Zwitterionic (Net Neutral Charge) AGGREGATION PRONE Low_pH->pI + OH- High_pH Net Negative Charge (Deprotonated Imidazole & Carboxylic Acid) pI->High_pH + OH-

Caption: pH-dependent charge states of this compound.

Troubleshooting Guide: Preventing Aggregation in Your Assays

This section provides a systematic approach to identifying and mitigating aggregation of this compound.

Step 1: Buffer Optimization

The composition of your assay buffer is the most critical factor in controlling aggregation.

1.1. pH Adjustment:

  • Rationale: The primary strategy is to work at a pH that is at least 1-2 units away from the compound's pI. This ensures the molecule is sufficiently charged to maintain electrostatic repulsion. The approximate pKa of the imidazole ring is around 6-7, and the carboxylic acid is around 2-4. The pI will be the average of these two pKa values.

  • Protocol:

    • Prepare your assay buffer at a range of pH values (e.g., 5.0, 7.4, 8.5).

    • Prepare a concentrated stock solution of your compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution into each buffer to the final working concentration.

    • Visually inspect for any cloudiness or precipitation.

    • Use a spectrophotometer to measure turbidity at 600 nm. A higher absorbance indicates greater aggregation.

1.2. Ionic Strength:

  • Rationale: Increasing the ionic strength of the buffer can help to screen charges and reduce non-specific interactions that can lead to aggregation.

  • Protocol:

    • Prepare your optimized pH buffer with varying concentrations of a salt like NaCl (e.g., 50 mM, 150 mM, 300 mM).

    • Repeat the dilution and turbidity measurements as described above.

1.3. Addition of Anti-Aggregation Agents:

  • Rationale: Non-ionic detergents are highly effective at preventing aggregation by forming micelles around the compound, keeping it in solution.

  • Protocol:

    • To your optimized buffer, add a non-ionic detergent such as Triton X-100 or Tween-20. A typical starting concentration is 0.01% (v/v).

    • Caution: Always run a control experiment with the detergent alone to ensure it does not interfere with your assay components (e.g., enzyme activity, cell viability).

Buffer Component Recommended Starting Concentration Mechanism of Action
pH > 1 unit away from pIElectrostatic repulsion
NaCl 150 mMCharge screening
Triton X-100 0.01% (v/v)Micelle formation
Tween-20 0.01% (v/v)Micelle formation
Step 2: Compound Handling and Preparation

2.1. Stock Solution:

  • Rationale: The quality of your stock solution is paramount. A poorly dissolved or partially aggregated stock will cause problems in the final assay.

  • Protocol:

    • Use high-purity DMSO as the solvent for your stock solution.

    • Prepare the stock at a high concentration (e.g., 10-50 mM) to minimize the amount of DMSO carried over into the final assay (typically <1%).

    • Ensure complete dissolution by vortexing and gentle warming if necessary.

    • Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2.2. Dilution Method:

  • Rationale: The way you dilute your stock into the aqueous assay buffer can significantly impact aggregation. Rapid changes in solvent polarity can cause the compound to crash out of solution.

  • Protocol:

    • Perform serial dilutions in DMSO first to get closer to the final concentration.

    • When making the final dilution into the aqueous buffer, add the DMSO stock to the buffer while vortexing to ensure rapid and even dispersal. Never add aqueous buffer to the concentrated DMSO stock.

G cluster_0 Recommended Dilution Workflow Stock High Concentration Stock (e.g., 50 mM in 100% DMSO) Serial_DMSO Serial Dilution in DMSO (e.g., to 1 mM) Stock->Serial_DMSO Step 1 Final_Dilution Final Dilution into Assay Buffer (Add DMSO to buffer while vortexing) Serial_DMSO->Final_Dilution Step 2 Assay Final Assay Concentration (<1% DMSO) Final_Dilution->Assay Step 3

Caption: Recommended workflow for diluting DMSO stock solutions.

Step 3: Verifying the Absence of Aggregation

Even after optimization, it is good practice to confirm that your compound is not aggregated under the final assay conditions.

3.1. Dynamic Light Scattering (DLS):

  • Rationale: DLS is a powerful technique that measures the size distribution of particles in a solution. Monomeric small molecules should not be detectable by DLS, so any signal indicates the presence of aggregates.

  • Protocol:

    • Prepare your compound in the final assay buffer at the highest concentration to be used.

    • Analyze the sample using a DLS instrument.

    • The absence of particles in the 50-1000 nm range is a strong indicator of a monomeric solution.

3.2. Centrifugation Assay:

  • Rationale: Aggregates are often large enough to be pelleted by high-speed centrifugation. A decrease in compound activity after centrifugation suggests that a portion of the active species was in an aggregated state.

  • Protocol:

    • Prepare two identical samples of your compound in the final assay buffer.

    • Centrifuge one sample at a high speed (e.g., >14,000 x g) for 30 minutes.

    • Carefully remove the supernatant from the centrifuged sample.

    • Test the activity of the supernatant and the uncentrifuged control sample in your assay. A significant loss of activity in the supernatant indicates that the compound was aggregated.

References

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism for promiscuous inhibitors of beta-lactamase. Journal of Medicinal Chemistry, 45(8), 1712–1722. [Link]
  • Coan, K. E., & Shoichet, B. K. (2008). A fast and effective method for discovering and optimizing new chemical scaffolds for protein-protein interactions. Journal of the American Chemical Society, 130(29), 9606–9607. [Link]
  • Owen, S. C., Doak, A. K., Wassam, P., Shoichet, M. S., & Shoichet, B. K. (2012). Colloidal aggregation affects the efficacy of anticancer drugs in cell culture. ACS Chemical Biology, 7(8), 1429–1435. [Link]

troubleshooting guide for inconsistent results in 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guide: Synthesis and Purification

The synthesis of this compound is typically achieved through aza-Michael addition of 2-ethylimidazole to an acrylic acid derivative. This seemingly straightforward reaction can present several challenges leading to inconsistent results. This section will address the most common problems.

Question 1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I improve it?

Low or no yield is a frequent issue, often stemming from the inherent reactivity of the starting materials and reaction conditions.

Underlying Causes and Solutions:

  • Reduced Nucleophilicity of 2-Ethylimidazole: The electron-donating ethyl group at the 2-position of the imidazole ring can increase steric hindrance, slowing down the rate of the Michael addition compared to unsubstituted imidazole.[1]

    • Solution: Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction duration. A solvent-free approach at an elevated temperature (e.g., 80°C) can be effective.[2]

  • Polymerization of Acrylic Acid: Acrylic acid is prone to polymerization, especially at elevated temperatures, which can consume the reagent and complicate purification.[3]

    • Solution: Ensure your acrylic acid is free of polymer inhibitors by passing it through a column of a suitable inhibitor remover (e.g., neutral alumina) immediately before use.[3] Alternatively, using an acrylate ester (e.g., ethyl acrylate or tert-butyl acrylate) followed by hydrolysis can circumvent this issue.

  • Inadequate Catalyst or Reaction Conditions: While the reaction can proceed without a catalyst, a mild base can facilitate the deprotonation of the imidazole nitrogen, enhancing its nucleophilicity.

    • Solution: Consider the use of a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a milder inorganic base like potassium carbonate. Some aza-Michael additions of N-heterocycles have shown improved yields with catalysts like N-methylimidazole.[4]

Experimental Protocol: Aza-Michael Addition of 2-Ethylimidazole with Ethyl Acrylate

  • In a round-bottom flask, combine 2-ethylimidazole (1.0 eq) and ethyl acrylate (1.2 eq).

  • Add a catalytic amount of a mild base (e.g., DBU, 0.1 eq).

  • Heat the mixture to 80°C with stirring.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).

  • Once the 2-ethylimidazole is consumed, cool the reaction to room temperature.

  • Remove the excess ethyl acrylate under reduced pressure.

  • The resulting crude ester can be purified by column chromatography or carried forward to the hydrolysis step.

Hydrolysis of the Ester

  • Dissolve the crude ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux and stir until the ester is fully consumed (monitor by TLC).

  • Cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid) to a pH of approximately 6-7.

  • The product may precipitate upon neutralization. If not, concentrate the solution under reduced pressure to obtain the crude product.

Question 2: My final product is an impure oil or a sticky solid that is difficult to purify. What are the common impurities and how can I remove them?

The crude product can often be a mixture of unreacted starting materials, the desired product, and potential side products. The target compound is known to be a solid hydrate, so a non-crystalline appearance suggests impurities.

Common Impurities and Purification Strategies:

  • Unreacted 2-Ethylimidazole: Being a basic compound, it can be removed by an acidic wash during workup.

    • Purification Step: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl). The protonated 2-ethylimidazole will move to the aqueous layer.

  • Unreacted Acrylic Acid/Acrylate: Acrylic acid is water-soluble and can be removed with a basic wash.[5]

    • Purification Step: After the acidic wash, wash the organic layer with a saturated sodium bicarbonate solution.

  • Poly(acrylic acid): If acrylic acid was used directly and polymerization occurred, this can be challenging to remove.

    • Purification Step: Poly(acrylic acid) is generally insoluble in many organic solvents. Trituration of the crude product with a solvent in which the desired product is soluble but the polymer is not (e.g., diethyl ether or a mixture of ethyl acetate and hexanes) can be effective.

  • Double Michael Adduct: It is possible for a second molecule of acrylic acid to react with the initial product, though this is less likely with the sterically hindered 2-ethylimidazole.

    • Detection and Removal: This impurity would have a higher molecular weight and different chromatographic behavior. Purification by column chromatography on silica gel is the most effective method for separation.

Purification Workflow:

G crude Crude Product (Oil or Sticky Solid) dissolve Dissolve in Ethyl Acetate crude->dissolve acid_wash Wash with 1M HCl dissolve->acid_wash Removes 2-ethylimidazole separate1 Separate Layers acid_wash->separate1 base_wash Wash Organic Layer with Sat. NaHCO3 separate1->base_wash separate2 Separate Layers base_wash->separate2 Removes acrylic acid dry Dry Organic Layer (e.g., MgSO4) separate2->dry evaporate Evaporate Solvent dry->evaporate purified Purified Product evaporate->purified If sufficiently pure column Column Chromatography (if necessary) evaporate->column column->purified

Sources

reducing background signal in fluorescence assays with 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide to Reducing Background Signal with Novel Reagents such as 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Introduction: High background signal is a persistent challenge in fluorescence-based assays, capable of masking specific signals and reducing overall assay sensitivity. This guide provides a comprehensive framework for diagnosing and mitigating background fluorescence. We will address the issue through the lens of a specific, albeit not widely documented, reagent: This compound . While published data on this particular molecule is scarce[1], its structure as an imidazole derivative allows us to explore its potential utility based on established biochemical principles. This document serves as both a troubleshooting manual for common background issues and a guide to evaluating novel reagents that may function as background reducers.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background in my fluorescence assay?

High background can originate from multiple sources, broadly categorized as either intrinsic to the sample (autofluorescence) or extrinsic (related to reagents and plastics).

  • Autofluorescence: Many biological molecules naturally fluoresce. Common culprits include NADH, riboflavins, collagen, and elastin, which often fluoresce in the blue-to-green spectrum.[2][3] Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can also react with amines in the sample to create fluorescent products.[2][4]

  • Reagent and Media Components: Assay buffers and cell culture media can contain fluorescent compounds. Phenol red and fetal bovine serum (FBS) are well-known sources of background fluorescence.[2][5]

  • Non-Specific Binding: The fluorescent probe or a labeled antibody may bind to unintended targets or surfaces.[6][7] This is a significant issue, as it creates a direct, often strong, background signal that is difficult to wash away.[8][9] Hydrophobicity of a fluorescent dye can be a strong predictor of its tendency for non-specific binding.[10]

  • Plasticware: Standard clear or white microplates are not ideal for fluorescence assays. White plates reflect light, increasing background, while black plates are designed to quench stray light and are highly recommended.[5][11]

Q2: How might a compound like this compound theoretically reduce background signal?

Based on its chemical structure, this compound could act through several plausible mechanisms. The imidazole ring is a key functional group found in the amino acid histidine and is known for its versatile chemical properties.

  • Fluorescence Quenching: The imidazole ring system could act as a fluorescence quencher. Quenching is any process that decreases the fluorescence intensity of a substance.[12] This can occur through dynamic (collisional) quenching, where the quencher interacts with the excited fluorophore, or static quenching, where a non-fluorescent complex is formed between the fluorophore and the quencher.[13][14][15] Imidazole derivatives have been studied for their ability to interact with and quench the fluorescence of various molecules, often through metal ion coordination or direct interaction.[16]

  • pH Buffering: The imidazole ring has a pKa around 7, making it an effective buffer in the physiological pH range. The fluorescence of many probes is pH-sensitive.[17] By stabilizing the pH of the assay buffer, the compound could prevent pH-induced fluctuations in background fluorescence.[18]

  • Blocking Non-Specific Binding: The propanoic acid moiety gives the molecule hydrophilic and charged characteristics. It might function as a blocking agent, competing with the fluorescent probe for non-specific binding sites on proteins or plastic surfaces, thereby reducing background signal.[7]

  • Chelation of Metal Ions: Imidazole groups can coordinate with metal ions. If trace metal contaminants in the buffer are contributing to fluorescence or quenching, this compound could chelate them, leading to a more stable signal.

Q3: My background is high in all wells, including my negative controls. What is my first troubleshooting step?

High background in all wells points to a systemic issue with the reagents or the assay plate itself, rather than a sample-specific problem.

Workflow for Diagnosing Systemic High Background

A High Background in All Wells B Check Reagents in Isolation A->B E Check Microplate A->E C Test Assay Buffer Alone B->C Is buffer fluorescent? D Test Fluorescent Probe in Buffer B->D Is probe solution overly bright? G Issue Identified: Buffer/Media Component C->G H Issue Identified: Probe Aggregation/Contamination D->H F Read an Empty Well from the Same Plate E->F Is plate itself fluorescent? I Issue Identified: Plate Autofluorescence F->I J Solution: Use microscopy-grade media or switch to PBS for final reading G->J K Solution: Centrifuge probe solution, titrate to lower concentration H->K L Solution: Switch to black, opaque-bottom fluorescence-specific plates I->L

Caption: Troubleshooting workflow for systemic high background.

Start by reading a blank well of your microplate. If it's high, the plate itself is autofluorescent. Next, add just the assay buffer to a well and read it. If the signal is high, a component like phenol red or serum in your media is the likely cause.[2][5] If the buffer is clean, the issue may be with your fluorescent probe itself (e.g., aggregation, high concentration).

Q4: How do I determine the optimal concentration of a new background-reducing additive like this compound?

A systematic titration is required. The goal is to find the concentration that maximally reduces background without negatively affecting the specific signal (i.e., quenching your intended signal).

Additive ConcentrationBackground Well RFUPositive Control Well RFUSignal-to-Background (S/B) Ratio
0 µM (Control)5,00050,00010
1 µM4,50050,50011.2
10 µM3,00049,00016.3
100 µM 2,000 48,000 24.0
1 mM1,50030,00020.0
10 mM1,20015,00012.5

Table 1: Example titration data for a novel background reducer. The optimal concentration is determined by the highest Signal-to-Background (S/B) ratio, which in this hypothetical case is 100 µM. A sharp drop in the positive control signal at higher concentrations (1-10 mM) suggests quenching of the specific fluorophore.

Troubleshooting Guide: Specific Scenarios

Scenario 1: High background signal is observed only in wells containing biological samples (cells, lysates, tissue).

  • Likely Cause: Autofluorescence from the biological material or non-specific binding of the probe to cellular components.[3][19]

  • Troubleshooting Steps:

    • Include an "Unstained Control": Prepare a well with your biological sample but without the fluorescent probe. A high signal here confirms autofluorescence.

    • Change Wavelengths: If possible, switch to a fluorophore with excitation/emission wavelengths in the red or far-red spectrum (>600 nm), as cellular autofluorescence is most prominent at shorter wavelengths (UV/blue/green).[11][20]

    • Optimize Blocking: Insufficient blocking can lead to non-specific probe binding.[6][21] Increase the incubation time with your blocking buffer or try a different blocking agent (e.g., Bovine Serum Albumin, fish gelatin).

    • Wash Adequately: Increase the number and duration of wash steps after probe incubation to remove unbound molecules.[6][21]

Scenario 2: The signal-to-background ratio is too low for a robust assay.

  • Likely Cause: A combination of factors, including low specific signal and moderately high background.

  • Troubleshooting Steps:

    • Amplify the Signal: If using an antibody-based assay, consider using a secondary antibody for signal amplification or a brighter fluorophore conjugate.[20]

    • Optimize Probe Concentration: An excessively high concentration of a fluorescent probe can lead to self-quenching or increased non-specific binding.[6][14] Perform a concentration titration to find the optimal balance.

    • Adjust Reader Gain Settings: Ensure the plate reader's gain setting is optimized. A setting that is too high will amplify background noise, while one that is too low may not detect a weak specific signal. Measure a positive control to set the maximum gain without saturating the detector.[5]

    • Implement a Background Reducer: This is the ideal scenario to test a compound like this compound. Use the protocol outlined below to determine if it can selectively lower the background.

Experimental Protocols

Protocol 1: Systematic Investigation of Background Fluorescence Sources
  • Plate Preparation: Obtain a black, opaque, flat-bottom microplate suitable for fluorescence assays.[5]

  • Well Setup:

    • A1-A3: Empty wells (Plate Blank).

    • B1-B3: Add 100 µL of your complete assay buffer/media (Buffer Blank).

    • C1-C3: Add 100 µL of your fluorescent probe diluted in assay buffer (Probe Blank).

    • D1-D3: Add 100 µL of your biological sample without the probe (Autofluorescence Control).

    • E1-E3: Your complete negative control for the assay (e.g., sample + probe, no analyte).

    • F1-F3: Your complete positive control for the assay.

  • Measurement: Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for your fluorophore.

  • Analysis: Systematically compare the Relative Fluorescence Units (RFU) from each condition to pinpoint the primary source of the background signal.

Protocol 2: Determining the Optimal Concentration of this compound
  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Plate Setup: Use a 96-well black plate. Prepare two sets of wells: "Background Wells" (your negative assay control) and "Signal Wells" (your positive assay control).

  • Serial Dilution: Perform a serial dilution of the stock solution directly into the wells to achieve a range of final concentrations (e.g., 0, 1 µM, 10 µM, 100 µM, 1 mM, 10 mM).

  • Assay Protocol: Run your standard fluorescence assay protocol in all wells.

  • Measurement and Analysis:

    • Read the plate and record the RFU for all wells.

    • Calculate the average RFU for the background and signal wells at each concentration.

    • Calculate the Signal-to-Background (S/B) ratio for each concentration: S/B = (Average Signal RFU) / (Average Background RFU).

    • Plot the S/B ratio against the additive concentration. The optimal concentration is the one that yields the highest S/B ratio without significantly compromising the absolute signal intensity of the positive control (see Table 1 for an example).

Diagram of Potential Mechanisms

cluster_mechanisms Potential Mechanisms of Background Reduction A Autofluorescent Molecule (e.g., NADH) Emits Background Light B Imidazole Compound Quenches Fluorescence A:f1->B:f0 Dynamic or Static Quenching C Non-Specific Site (Plate/Protein) Fluorescent Probe Binds D Imidazole Compound Blocks Site C:f1->D:f0 Competitive Inhibition E pH Fluctuation Alters Probe Fluorescence F Imidazole Compound Buffers pH E:f1->F:f0 Stabilization

Caption: Plausible mechanisms for background reduction by an imidazole-based compound.

References

  • Fluorescence quenching mechanisms | Photochemistry Class Notes. (n.d.). Fiveable.
  • What is fluorescence quenching? (2024, September 26). AxisPharm.
  • Quenching (fluorescence). (n.d.). In Wikipedia.
  • Quenching of Fluorescence | PPTX. (n.d.). Slideshare.
  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? (n.d.). Sino Biological.
  • Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray.
  • What troubleshooting is recommended if the background signal is very high? (n.d.). PCR Biosystems.
  • Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. (n.d.). Central Laser Facility.
  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
  • Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. (n.d.). PLOS One.
  • Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. (n.d.). Nanoscale (RSC Publishing).
  • Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS). (2019, May 21). AIMS Press.
  • How to Reduce Autofluorescence. (n.d.). Southern Biotech.
  • Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD.
  • 3-(1H-imidazol-1-yl)propanoic acid. (n.d.). PubChem.
  • 3-(1H-IMidazol-2-yl)propanoic acid hydrochloride. (n.d.). MySkinRecipes.
  • pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. (2010, March 23). PMC - NIH.
  • Hypochlorite-Activated Fluorescence Emission and Antibacterial Activities of Imidazole Derivatives for Biological Applications. (2021, July 12). PMC - NIH.
  • Enabling Proteins with Photocatalytic Functions via HisTag–Iridium Coordination. (2026, January 1). Journal of the American Chemical Society.
  • 3-((2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl)-pyridine-2-yl-amino)-propionic acid ethyl ester. (n.d.). PubChem.
  • How does imidazole affect my quantitation of protein? (n.d.). QIAGEN.

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method refinement for conjugating 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid to proteins

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Method Refinement for Protein Conjugation

Guide Topic: Conjugating 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid to Proteins

Welcome to the technical support guide for the successful conjugation of this compound to primary amine residues on proteins. This document, designed for researchers and drug development professionals, provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can adapt and optimize this process for your specific protein and application.

The core of this method relies on the widely used "zero-length" crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1][2] This process creates a stable amide bond between the carboxyl group of the small molecule and a primary amine (e.g., the epsilon-amine of a lysine residue) on the protein.

Core Principles: The "Why" Behind the Chemistry

Understanding the mechanism is critical for troubleshooting and optimization. The conjugation is a two-step process, even when performed in a single pot.

  • Carboxyl Activation: EDC reacts with the carboxyl group (-COOH) on this compound to form a highly reactive but unstable O-acylisourea intermediate.[1][3][4] This step is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[4][5]

  • Intermediate Stabilization & Amine Reaction: The unstable O-acylisourea intermediate is prone to hydrolysis, which would regenerate the original carboxyl group.[3][6] To prevent this and increase efficiency, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS-ester.[1][3][4] This NHS-ester is then the primary reactant with the protein's primary amines. The reaction with amines is most efficient at a physiological to slightly alkaline pH (7.2-8.5), where the amine groups are deprotonated and thus more nucleophilic.[2][7][8]

Reaction Mechanism Overview

EDC_NHS_Mechanism cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.5) Molecule R-COOH (Propanoic Acid Derivative) Intermediate O-acylisourea Intermediate (Unstable) Molecule->Intermediate + EDC EDC EDC Intermediate->Molecule Hydrolysis (Side Reaction) NHS_Ester Amine-Reactive NHS-Ester (Semi-Stable) Intermediate->NHS_Ester + NHS NHS NHS NHS_Ester->NHS_Ester_Copy pH Shift Protein Protein-NH2 Conjugate Stable Amide Bond (R-CO-NH-Protein) Protein->Conjugate + Protein-NH2

Caption: EDC/NHS two-step conjugation workflow.

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during the conjugation protocol.

Question 1: My conjugation efficiency is very low or non-existent. What went wrong?

This is the most common issue and can stem from several factors.

  • Answer & Solution:

    • Incorrect pH: The two stages of the reaction have conflicting optimal pH ranges.[9] For the activation of the carboxyl group on your small molecule with EDC, a pH of 4.5-6.0 is most efficient.[5] However, the coupling to the protein's amines requires a pH of 7.2-8.5.[10]

      • Recommendation: Use a two-step protocol. First, activate the this compound with EDC/NHS in a non-amine buffer like MES at pH 5.0-6.0 for 15-30 minutes.[8][11][12] Then, add this activation mixture to your protein, which should be in a buffer like PBS at pH 7.2-7.5, or adjust the pH of the reaction mixture accordingly.[11][13]

    • Hydrolysis of Intermediates: The NHS-ester, while more stable than the O-acylisourea intermediate, is still susceptible to hydrolysis in aqueous solutions, especially at higher pH.[9][14] Its half-life at pH 8.6 can be as short as 10 minutes.[8]

      • Recommendation: Add the activated small molecule to the protein solution immediately after the activation step.[9] Avoid long delays. For sensitive proteins, performing the coupling reaction overnight at 4°C can improve yield by slowing the rate of hydrolysis.[9][12]

    • Inactive Reagents: EDC and NHS are moisture-sensitive.[9] Improper storage leads to degradation and loss of activity.

      • Recommendation: Store reagents desiccated at -20°C.[9] Always allow vials to equilibrate to room temperature before opening to prevent moisture condensation.[7][9] Use freshly prepared solutions of EDC and NHS for each experiment.[15]

    • Competing Nucleophiles in Buffers: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with your target molecules and quench the reaction.[7][9][14]

      • Recommendation: Use non-amine, non-carboxylate buffers. MES is ideal for the activation step, and Phosphate-Buffered Saline (PBS) or Borate buffer is suitable for the coupling step.[7][15]

Question 2: My protein is precipitating during the reaction. How can I prevent this?

  • Answer & Solution:

    • Isoelectric Point (pI): If the reaction pH is too close to the protein's pI, its net charge will be near zero, reducing solubility and leading to aggregation.[8]

      • Recommendation: Ensure your reaction pH is at least 1-2 units away from your protein's pI.[8]

    • High Degree of Conjugation: Excessive modification of surface lysines can alter the protein's charge and solubility profile, causing it to precipitate.

      • Recommendation: Reduce the molar excess of the EDC/NHS reagents or the small molecule being conjugated.[7] Start with a lower ratio and titrate up to find the optimal balance between conjugation efficiency and protein stability.

    • EDC-Induced Crosslinking: In a one-pot reaction, EDC can also activate exposed carboxyl groups (aspartic acid, glutamic acid) on the protein surface, leading to protein-protein crosslinking and aggregation.

      • Recommendation: A two-step protocol is highly advised. Activate the small molecule first, then (optionally) quench the EDC with 2-mercaptoethanol or remove it via a desalting column before adding the protein.[2][6][11]

Question 3: How do I know if the imidazole ring on my small molecule is interfering with the reaction?

  • Answer & Solution:

    • The imidazole ring contains nitrogen atoms. The N1 nitrogen is part of the aromatic system and generally not nucleophilic, especially since it's alkylated in your molecule. The N3 nitrogen has a lone pair of electrons and can be protonated or act as a nucleophile.[16]

    • At the acidic pH of the activation step (pH 4.5-6.0), the N3 nitrogen of the imidazole ring (pKa ~6-7) will be partially or fully protonated. This positive charge should prevent it from acting as a competing nucleophile.

    • During the coupling step (pH 7.2-8.5), the N3 nitrogen will be largely deprotonated and could potentially react with an activated NHS-ester. However, primary amines (like lysine) are significantly more nucleophilic than the imidazole nitrogen, so the desired reaction with the protein should be heavily favored.

    • Recommendation: In most cases, interference from the imidazole ring is unlikely to be a primary cause of failure. Focus on optimizing pH, reagent ratios, and buffer composition first. If you suspect side reactions, detailed characterization of the conjugate using mass spectrometry can help identify unexpected modifications.

Question 4: What is the best way to quench the reaction?

  • Answer & Solution:

    • Quenching is a critical step to stop the reaction and prevent further modification.[14]

    • Recommended Quenchers:

      • Primary Amines: Adding a high concentration (20-50 mM) of a simple primary amine like Tris, glycine, or ethanolamine will react with any remaining NHS-esters, effectively capping them.[7][14]

      • Hydroxylamine: This agent specifically cleaves the NHS-ester, regenerating the original carboxyl group.[11] This can be useful if you want to avoid introducing a new small molecule cap.

      • 2-Mercaptoethanol: This thiol-containing compound is used specifically to inactivate EDC, which is particularly useful in two-step protocols before the addition of the second protein.[6][11]

    • Procedure: After the desired coupling time (e.g., 2 hours at room temperature), add the quenching agent and incubate for an additional 15-30 minutes.[12][14]

Detailed Experimental Protocol (Two-Step)

This protocol is a robust starting point. Optimization of molar ratios is recommended for each specific protein.

1. Materials & Reagents

  • Protein: Dissolved in 1X PBS, pH 7.2-7.5, at a known concentration (e.g., 1-10 mg/mL).

  • This compound: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or DMF) and then dilute into the Activation Buffer.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[11]

  • EDC (FW: 191.7 g/mol ): Prepare fresh at 10 mg/mL in Activation Buffer.

  • NHS (FW: 115.09 g/mol ): Prepare fresh at 10 mg/mL in Activation Buffer.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).[17][18]

2. Step-by-Step Methodology

Workflow Diagram

Workflow prep 1. Prepare Reagents (Protein in PBS, SM/EDC/NHS in MES) activate 2. Activate Small Molecule (SM) Add EDC & NHS to SM in MES buffer Incubate 15 min @ RT prep->activate conjugate 3. Conjugate to Protein Add activation mix to Protein solution Incubate 2 hr @ RT or O/N @ 4°C activate->conjugate quench 4. Quench Reaction Add Tris buffer Incubate 15 min @ RT conjugate->quench purify 5. Purify Conjugate Desalting column or Dialysis quench->purify characterize 6. Characterize (SDS-PAGE, MS, UV-Vis) purify->characterize

Caption: Experimental workflow for protein conjugation.

  • Preparation: Allow EDC and NHS vials to reach room temperature before opening. Prepare all solutions fresh.[6][9]

  • Activation:

    • In a microfuge tube, combine your this compound with Activation Buffer.

    • Add EDC and NHS. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the small molecule.[12]

    • Incubate for 15 minutes at room temperature.[2][11]

  • Conjugation:

    • Immediately add the activation mixture to your protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11][12]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris.[7][14]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess small molecule, unreacted reagents, and quenching buffer by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[6][11] Alternatively, perform dialysis against the storage buffer.

Data Presentation & Characterization

Verifying the success of your conjugation is essential.

Table 1: Recommended Starting Molar Ratios & Conditions

Component Molar Ratio (vs. Protein) Buffer pH Time Temperature
Activation Step
Small Molecule 20-50x MES 5.0-6.0[8] 15-30 min[12] Room Temp.
EDC 40-100x MES 5.0-6.0[8] 15-30 min[12] Room Temp.
NHS 40-100x MES 5.0-6.0[8] 15-30 min[12] Room Temp.
Coupling Step
Protein 1x PBS / Borate 7.2-8.0[7] 2 hr - O/N[12] RT or 4°C[12]
Quenching Step

| Tris or Glycine | N/A (Final: 20-50 mM) | Reaction Mix | ~7.5-8.0 | 15-30 min[12] | Room Temp. |

Characterization Methods

  • SDS-PAGE: Compare the conjugated protein to the unconjugated starting material. A successful conjugation will result in a shift to a higher molecular weight. The sharpness of the band can also indicate the homogeneity of the conjugation.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): This is the most definitive method. It allows you to determine the exact mass of the conjugate, from which you can calculate the degree of labeling (i.e., how many small molecules are attached per protein).[19]

  • UV-Vis Spectroscopy: If the small molecule has a unique absorbance peak distinct from the protein's absorbance at 280 nm, you can use spectrophotometry to estimate the degree of labeling.

Table 2: Comparison of Purification Methods

Purification Method Principle Pros Cons
Size Exclusion Chromatography (SEC) / Desalting Separation by size Fast, efficient removal of small molecules Limited resolution between aggregated and monomeric protein
Dialysis Diffusion across a semi-permeable membrane Simple, gentle on protein Slow, requires large buffer volumes

| Ion Exchange Chromatography (IEX) | Separation by net charge | High resolution, can separate species with different degrees of labeling | Conjugation alters pI, requiring method development |

References

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135. (Mechanism referenced in multiple sources, e.g.
  • Laman, A. G., et al. (2019). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates.
  • Wang, Z., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry, 86(7), 3592-3598.
  • ResearchGate. (2014). Discussion on EDC/NHS activation of a surface.
  • ACS Publications. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry.
  • ACS Publications. (2017). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir.
  • ResearchGate. (2020). Discussion on maintaining low pH for EDC/NHS activation.
  • Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Phenomenex. (2025). Protein Purification Methods.
  • ResearchGate. (2013). Discussion on EDC/NHS reaction at physiological pH.
  • Interchim. (n.d.). NHS / sulfo-NHS Technical Sheet.
  • AMRI. (n.d.). Protein Expression, Purification and Conjugation.
  • Hermkens, P. H., et al. (1997). Small-molecule-protein conjugation procedures. Methods in Molecular Biology, 73, 29-59.
  • ResearchGate. (2019). Discussion on analysis and characterization of protein-drug conjugates.
  • Woldring, D. R., et al. (2017). Engineered protein-small molecule conjugates empower selective enzyme inhibition. eLife, 6, e22291.
  • ResearchGate. (2017). Discussion on troubleshooting EDC/NHS reactions on nanoparticles.
  • MDPI. (2015). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. Molecules, 20(7), 12457-12481.
  • ResearchGate. (2020). Discussion on EDC/NHS coupling with primary amides.
  • ResearchGate. (2015). Discussion on preparation of EDC/NHS solution.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • National Center for Biotechnology Information. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Slideshare. (n.d.). Unit 4 imidazole | PDF.
  • ResearchGate. (2025). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule.
  • SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • MySkinRecipes. (n.d.). 3-(1H-IMidazol-2-yl)propanoic acid hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid. PubChem.

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Validation & Comparative

A Comparative Guide to Validating Small Molecule Binding Affinity: An In-Depth Analysis of Surface Plasmon Resonance (SPR) for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise validation of a small molecule's binding affinity to its protein target is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of Surface Plasmon Resonance (SPR) with other leading methodologies for quantifying the binding of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid, a novel imidazole-based compound. Drawing from established principles and field-proven insights, we will explore the nuances of experimental design, data interpretation, and the comparative advantages of various techniques, grounded in supporting experimental data.

Introduction: The Critical Role of Binding Affinity in Drug Discovery

The journey of a drug from concept to clinic is paved with rigorous validation at every stage. A molecule's binding affinity for its biological target is a critical parameter, influencing its potency, specificity, and pharmacokinetic profile. Among the arsenal of biophysical techniques available, Surface Plasmon Resonance (SPR) has emerged as a gold standard for the label-free, real-time analysis of biomolecular interactions.[1][2][3] This guide will use the interaction between this compound and its hypothetical target, Thromboxane A2 Synthase (TBAS), to illustrate the power and precision of SPR. Imidazole derivatives have been explored as modulators of thromboxane synthase, making TBAS a scientifically plausible target for our analysis.[4]

The Principle of Surface Plasmon Resonance (SPR)

SPR is an optical phenomenon that detects changes in the refractive index at the surface of a sensor chip.[5][6][7] In a typical SPR experiment, a protein (the ligand) is immobilized on a gold-coated sensor chip.[2] A solution containing the small molecule of interest (the analyte) is then flowed over this surface. When the analyte binds to the immobilized ligand, the accumulation of mass at the sensor surface causes a change in the local refractive index.[2][3] This change is detected as a shift in the angle of minimum reflected light intensity, known as the resonance angle.[2][5] The resulting data, plotted as response units (RU) versus time, is called a sensorgram, which provides real-time information on the association and dissociation phases of the interaction.[3]

Part 1: A Step-by-Step Experimental Protocol for SPR Validation

This section details a robust protocol for validating the binding of this compound to immobilized Thromboxane A2 Synthase (TBAS).

Experimental Preparation and Reagents
  • Analyte: this compound (MW: 182.21 g/mol ), synthesized and purified to >98%.

  • Ligand: Recombinant Human Thromboxane A2 Synthase (TBAS), purified to >95%.

  • SPR Instrument: A high-sensitivity SPR system (e.g., Biacore T200).

  • Sensor Chip: CM5 sensor chip (carboxymethylated dextran surface).

  • Immobilization Buffers: 10 mM Sodium acetate, pH 4.5; Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0.

Ligand Immobilization Workflow

The causality behind choosing a CM5 chip and amine coupling lies in the abundance of primary amines on the surface of most proteins, providing a straightforward and stable immobilization strategy.

SPR_Immobilization cluster_workflow Immobilization Workflow A CM5 Chip Equilibration (Running Buffer) B Surface Activation (EDC/NHS Injection) A->B 1 min C Ligand Injection (TBAS in Acetate Buffer) B->C 7 min D Deactivation (Ethanolamine Injection) C->D 7 min E Surface Stabilization D->E Post-immobilization washes

Caption: Covalent immobilization of TBAS onto a CM5 sensor chip.

Detailed Steps:

  • Equilibration: Equilibrate the CM5 sensor chip with running buffer until a stable baseline is achieved.[8]

  • Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface.[9]

  • Ligand Coupling: Inject a 20 µg/mL solution of TBAS in 10 mM sodium acetate, pH 4.5. The low pH protonates the carboxyl groups on the sensor and promotes electrostatic interactions with the positively charged protein, concentrating it at the surface for efficient coupling. Aim for an immobilization level of approximately 8000-10000 RU.

  • Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface, preventing non-specific binding.[9]

  • Stabilization: Perform several buffer injections to wash away any non-covalently bound protein and stabilize the baseline.

Kinetic Analysis of Small Molecule Binding

The core of the validation lies in the kinetic titration, where varying concentrations of the analyte are injected over the immobilized ligand surface.

SPR_Kinetic_Analysis cluster_cycle Single Injection Cycle Start Stable Baseline in Running Buffer Analyte_Inj Analyte Injection (Association Phase) Start->Analyte_Inj Dissociation Buffer Flow (Dissociation Phase) Analyte_Inj->Dissociation Regeneration Regeneration Pulse (e.g., Glycine-HCl) Dissociation->Regeneration End Return to Baseline Regeneration->End Concentration_Series Repeat Cycle for Concentration Series (e.g., 0.1 µM to 10 µM) Data_Analysis Global Data Fitting (e.g., 1:1 Langmuir model) Concentration_Series->Data_Analysis

Caption: Workflow for kinetic analysis of small molecule binding in SPR.

Detailed Steps:

  • Analyte Preparation: Prepare a serial dilution of this compound in running buffer, ranging from 0.1 µM to 10 µM. Include a buffer-only injection as a negative control (zero concentration).

  • Injection Cycle: For each concentration, perform the following cycle:

    • Association: Inject the analyte solution over the sensor surface for 120 seconds.

    • Dissociation: Allow the running buffer to flow over the surface for 300 seconds to monitor the dissociation of the analyte.[10]

    • Regeneration: Inject the regeneration solution (10 mM Glycine-HCl, pH 2.0) for 30 seconds to remove any remaining bound analyte. The choice of a mild acidic solution is a common starting point for regeneration scouting, aiming to disrupt the interaction without denaturing the immobilized ligand.[11][12]

  • Data Referencing: The response from a reference flow cell (activated and deactivated without ligand) is subtracted from the active flow cell to correct for bulk refractive index changes and non-specific binding.[13]

  • Data Analysis: The resulting sensorgrams are globally fitted to a suitable binding model, such as the 1:1 Langmuir model, to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).[14]

Part 2: Comparative Analysis with Alternative Technologies

While SPR is a powerful technique, no single method is universally superior. A comprehensive validation strategy often involves orthogonal methods to confirm findings. Here, we compare SPR with Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Microscale Thermophoresis (MST).

Head-to-Head Comparison
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)Microscale Thermophoresis (MST)
Principle Mass change at a surface affecting refractive index[2]Heat change upon binding in solution[15][16]Wavelength shift of reflected light due to binding at a fiber optic tip[16][17]Temperature-induced molecular movement change upon binding[16][17]
Labeling Label-freeLabel-freeLabel-freeRequires labeling of one partner
Throughput Medium to HighLowHighHigh
Sample Consumption LowHighLowVery Low
Kinetic Data (kₐ, kₔ) YesNoYesNo
Thermodynamic Data (ΔH, ΔS) Can be derived from variable temperature experiments[10]Yes (Directly measures enthalpy)[16]NoNo
Solution-Based No (one partner is immobilized)YesNo (one partner is immobilized)Yes
Causality Behind Method Selection
  • Choose SPR when: You need high-quality kinetic and affinity data, and your protein can be stably immobilized without compromising its activity. It is excellent for screening and detailed characterization.[1]

  • Choose ITC when: You need to understand the thermodynamic drivers of the interaction (enthalpy and entropy) and require a true in-solution measurement. It is considered the gold standard for thermodynamic characterization but is low-throughput and requires larger amounts of sample.[15][16]

  • Choose BLI when: High throughput is a priority, for example, in primary screening campaigns. It provides kinetic data but is generally considered to have lower resolution than SPR.[17]

  • Choose MST when: Your sample is scarce, or the protein is difficult to immobilize. It is a powerful technique for measuring affinity in solution but typically requires fluorescent labeling of one of the binding partners.[16][17]

Part 3: Data Interpretation and Trustworthiness

A self-validating SPR experiment incorporates several checks to ensure the reliability of the data.

Key Quality Control Metrics
  • Stable Baseline: A flat baseline before and after the injection cycle indicates a stable surface and equilibrated system.[8] Baseline drift can suggest issues with buffer degassing, temperature fluctuations, or ligand instability.[8][18][19]

  • Dose-Response Relationship: The binding response at equilibrium should increase with increasing analyte concentration and eventually reach saturation.

  • Goodness of Fit: The residuals (the difference between the fitted curve and the experimental data) should be randomly distributed around zero, indicating that the chosen binding model accurately describes the interaction.[14]

  • Reproducibility: Replicate experiments should yield consistent kinetic and affinity values.[8]

Hypothetical Experimental Data

The following table presents hypothetical data for the binding of this compound to TBAS, as determined by SPR and compared with other techniques.

TechniqueAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Equilibrium Dissociation Constant (Kₗ) (µM)
SPR 1.5 x 10⁴3.2 x 10⁻³0.21
BLI 1.2 x 10⁴3.8 x 10⁻³0.32
ITC N/AN/A0.25
MST N/AN/A0.28

The convergence of the Kₗ values from these orthogonal methods provides strong confidence in the measured binding affinity.

Conclusion

Validating the binding affinity of a small molecule like this compound is a multi-faceted process that benefits from a deep understanding of the available biophysical techniques. Surface Plasmon Resonance offers a powerful platform for obtaining high-resolution kinetic and affinity data in real-time.[1][2] By following a meticulously planned experimental protocol, incorporating robust quality controls, and corroborating findings with alternative methods such as ITC, BLI, or MST, researchers can build a comprehensive and trustworthy binding profile for their molecules of interest, paving the way for successful drug development.

References

  • Sartorius Group. (n.d.). Surface Plasmon Resonance (SPR) Troubleshooting Guide.
  • Bitesize Bio. (2025, May 20). Surface Plasmon Resonance Troubleshooting - SPR Assay Advice.
  • Biosensing Instrument. (n.d.). How Does Surface Plasmon Resonance Work?.
  • Haddad, S., et al. (2004). Surface plasmon resonance: principles, methods and applications in biomedical sciences. In Recent Research Developments in Biophysics.
  • Wikipedia. (n.d.). Surface plasmon resonance.
  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance.
  • Nicoya Lifesciences. (n.d.). Top 10 tips for high quality SPR data.
  • Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?.
  • Bio-Rad Laboratories. (2012, October 18). Best Practices in Data Processing and Analysis to Achieve High-Quality SPR Results.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • SPRpages. (2022, July 18). Troubleshooting.
  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI.
  • Reichert Technologies. (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI.
  • Sun, B., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
  • IBIS Technologies. (n.d.). Designing the perfect SPR experiment.
  • The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity.
  • University of Utah. (2022, July 27). Guide to Running an SPR Experiment.
  • Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
  • Reichert Technologies. (2014, December 11). Tips for Users Series - #6 - Data Analysis Part 2.
  • Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Navratilova, I., et al. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 364(1), 67-75.
  • Brown, F. J., et al. (1997). Thromboxane modulating agents. 3. 1H-imidazol-1-ylalkyl- and 3-pyridinylalkyl-substituted 3-[2-[(arylsulfonyl)amino]ethyl]benzenepropanoic acid derivatives as dual thromboxane synthase inhibitor/thromboxane receptor antagonists. Journal of Medicinal Chemistry, 40(21), 3442-3452.

Sources

A Comparative Analysis of Imidazole-Based Thromboxane Synthase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its ability to chelate metal ions within enzyme active sites.[1][2] This five-membered aromatic heterocycle is a privileged structure in the design of inhibitors targeting metalloenzymes, particularly heme-containing enzymes like those in the cytochrome P450 superfamily.[2] One such critical enzyme is Thromboxane A2 Synthase (TXAS), a key player in the arachidonic acid cascade responsible for producing the potent pro-aggregatory and vasoconstrictive agent, Thromboxane A2 (TXA2).[3]

This guide provides a comparative analysis of imidazole-based inhibitors of TXAS. We will use the structural motif of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid as a conceptual starting point to explore how the core imidazole ring, combined with various substituents, dictates inhibitory potency. While specific inhibitory data for this particular molecule is not extensively published, its structure embodies the key features of this inhibitor class: the imidazole core for heme interaction, an alkyl substituent (ethyl group) influencing steric and hydrophobic interactions, and a propanoic acid side chain that can form crucial polar contacts within the active site. We will compare established inhibitors like Ozagrel and Dazoxiben to illustrate the principles of structure-activity relationships and provide the experimental framework necessary for evaluating new chemical entities.

Mechanism of Action: Imidazole Inhibition of Thromboxane Synthase

Thromboxane A2 Synthase (TXAS), a member of the cytochrome P450 family (CYP5A1), catalyzes the isomerization of prostaglandin H2 (PGH2) to TXA2.[3][4] This reaction is central to hemostasis and, when dysregulated, contributes to the pathophysiology of thrombotic diseases.[3] The catalytic activity of TXAS depends on a heme iron center.

Imidazole-based inhibitors function through a well-defined mechanism of competitive inhibition. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring coordinates directly to the ferric (Fe³⁺) or ferrous (Fe²⁺) heme iron at the enzyme's active site.[2][5] This coordination bond mimics the natural binding of the substrate, PGH2, but blocks the subsequent catalytic conversion. The result is a potent and often selective inhibition of TXA2 production.[1]

A beneficial secondary effect of this inhibition is the "endoperoxide shunt." By blocking the conversion of PGH2 to TXA2, the accumulated PGH2 substrate can be redirected to be used by prostacyclin synthase, primarily in the vascular endothelium, leading to an increase in the production of prostacyclin (PGI2).[1][6] PGI2 has opposing physiological effects to TXA2—it is a potent vasodilator and inhibitor of platelet aggregation.[1] This dual action of reducing pro-thrombotic TXA2 while increasing anti-thrombotic PGI2 is a highly desirable therapeutic profile.[1]

pathway cluster_platelet Platelet cluster_endothelium Endothelium AA Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXAS Thromboxane A2 Synthase (TXAS) PGH2->TXAS PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Vaso_C Vasoconstriction TXA2->Vaso_C PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Anti_Aggregation Inhibition of Aggregation PGI2->Anti_Aggregation Vaso_D Vasodilation PGI2->Vaso_D Inhibitor Imidazole-Based Inhibitors (e.g., Ozagrel) Inhibitor->TXAS Inhibits Aspirin Aspirin Aspirin->COX1 Inhibits

Arachidonic acid cascade and points of inhibition.
Comparative Analysis of Imidazole-Based TXAS Inhibitors

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency. The table below compares several well-characterized imidazole-based inhibitors, highlighting the diversity of structures and their corresponding potencies.

CompoundStructureIC50 ValueTest System / NotesReferences
Ozagrel 11 nM In vitro, selective TXA2 synthase inhibition.[3][6]
Dazoxiben 765 µM Inhibition of TXB2 production in whole blood. Lower potency highlights SAR differences.[3][7]
Furegrelate 15 nM Human platelet microsomal TXA2 synthase.[8]
3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid ~20 nM *Potent and selective inhibitor. The propanoic acid moiety is critical for activity.[9][10]

Note: The IC50 for 2-isopropyl-3-(1-imidazolylmethyl) indole was 20 nM. The addition of the propanoic acid substituent was shown to significantly increase potency over analogues lacking the acidic group.[9]

Structure-Activity Relationship (SAR) Insights:

  • The Imidazole Core: This is the essential pharmacophore responsible for coordinating with the heme iron and is present in all potent inhibitors of this class.[3]

  • The Acidic Moiety: The presence of a carboxylic acid group, as seen in Ozagrel and the indole-propanoic acid derivative, is a common feature in highly potent inhibitors.[9][11] This group can form critical hydrogen bonds or ionic interactions with amino acid residues in the active site, providing a secondary anchoring point that enhances binding affinity. This underscores the potential of the propanoic acid group in our conceptual molecule, this compound.

  • The Linker and Lipophilic Tail: The nature of the linker connecting the imidazole ring to the rest of the molecule is crucial for optimal positioning within the active site. The rigid cinnamic acid structure in Ozagrel and the indole scaffold in other derivatives provide a defined spatial orientation. The lipophilic character of these groups contributes to binding through hydrophobic interactions.[6]

Experimental Protocol: In Vitro Thromboxane Synthase Inhibition Assay

To assess the inhibitory potential of a novel compound like this compound, a robust in vitro enzyme inhibition assay is required. The following protocol describes a standard method for determining the IC50 value of a test compound against TXAS using human platelet microsomes.[1][8]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound for TXA2 synthase.

Principle: Microsomes isolated from human platelets serve as the source of TXAS. The enzyme is incubated with varying concentrations of the test inhibitor. The reaction is initiated by adding the substrate, PGH2. The reaction is stopped, and the amount of TXA2 produced is indirectly quantified by measuring its stable, inactive metabolite, Thromboxane B2 (TXB2), typically via an Enzyme-Linked Immunosorbent Assay (ELISA).[8][12]

Materials:

  • Test Compound (e.g., this compound)

  • Positive Control: Ozagrel (known inhibitor)[13]

  • Human platelet microsomes (source of TXAS)

  • Substrate: Prostaglandin H2 (PGH2)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Vehicle (e.g., DMSO)

  • Stop Solution (e.g., 1 M citric acid or a solution containing a cyclooxygenase inhibitor like indomethacin)

  • Commercial ELISA kit for Thromboxane B2 (TXB2)

  • Microplate reader

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and the positive control (Ozagrel) in the reaction buffer. A typical concentration range might be 0.1 nM to 100 µM.

    • Prepare a working solution of human platelet microsomes in the reaction buffer. The final protein concentration should be optimized to ensure the reaction proceeds in the linear range.

    • Prepare the PGH2 substrate solution immediately before use and keep it on ice.

  • Enzyme Reaction:

    • To a series of microcentrifuge tubes or a microplate, add the reaction buffer.

    • Add the serially diluted test compound or positive control to the respective tubes. Include a "vehicle control" tube that contains only the solvent (e.g., DMSO) and a "no enzyme" control.

    • Add the platelet microsome solution to all tubes except the "no enzyme" control.

    • Pre-incubate the enzyme-inhibitor mixture for 5-10 minutes at 37°C to allow for binding.[3][8]

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding a fixed amount of the PGH2 substrate to all tubes simultaneously.

    • Allow the reaction to proceed for a short, fixed period (e.g., 1-2 minutes) at 37°C.[3][8]

    • Terminate the reaction by adding the stop solution to all tubes.

  • Quantification of Thromboxane B2 (TXB2):

    • Centrifuge the tubes to pellet the microsomes if necessary.

    • Use the supernatant from each reaction tube to quantify the concentration of TXB2 using a commercial ELISA kit. Follow the manufacturer's protocol precisely.[8] This typically involves adding the samples to an antibody-coated plate, followed by enzyme conjugates and substrates to generate a colorimetric signal.

  • Data Analysis:

    • Using the ELISA plate reader, measure the absorbance for each sample.

    • Generate a standard curve from the known TXB2 standards provided in the ELISA kit.

    • Calculate the concentration of TXB2 produced in each reaction tube by interpolating from the standard curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (which represents 0% inhibition).

      • % Inhibition = 100 * (1 - [TXB2_inhibitor / TXB2_vehicle])

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis prep_inhibitor Prepare serial dilutions of Test Compound & Ozagrel pre_incubation Pre-incubate TXAS with Inhibitor/Vehicle at 37°C (5-10 min) prep_inhibitor->pre_incubation prep_enzyme Prepare working solution of Platelet Microsomes (TXAS) prep_enzyme->pre_incubation prep_substrate Prepare PGH2 Substrate (Keep on ice) initiation Initiate reaction by adding PGH2 Substrate prep_substrate->initiation pre_incubation->initiation incubation Incubate at 37°C (1-2 min) initiation->incubation termination Terminate reaction with Stop Solution incubation->termination quantify Quantify TXB2 product using ELISA termination->quantify calc_inhibition Calculate % Inhibition vs. Vehicle Control quantify->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve determine_ic50 Determine IC50 value from dose-response curve plot_curve->determine_ic50

Experimental workflow for IC50 determination.
Conclusion

The imidazole scaffold is a validated and highly effective starting point for the design of potent thromboxane synthase inhibitors. The primary mechanism of action involves the direct coordination of an imidazole nitrogen to the enzyme's heme iron, competitively blocking substrate conversion. As demonstrated by the comparative analysis of inhibitors like Ozagrel, the potency of these compounds can be finely tuned by modifying the substituents attached to the imidazole core. The presence of an acidic group, such as the propanoic acid moiety in the user's compound of interest, is a key feature associated with high-affinity binding.

For researchers and drug development professionals, the path to validating a novel inhibitor like this compound involves rigorous, quantitative biochemical assays. The detailed protocol provided herein serves as a self-validating framework for determining the in vitro potency (IC50) of new chemical entities, allowing for direct comparison with established benchmarks and guiding the next steps in the drug discovery pipeline.

References

  • MedchemExpress. Ozagrel (OKY-046) | TXA2 Inhibitor. URL: https://www.medchemexpress.com/ozagrel.html
  • Naito, J., et al. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase]. Yakugaku Zasshi. URL: https://www.jstage.jst.go.jp/article/yakushi1947/110/2/110_2_85/_article/-char/ja/
  • BenchChem. A Comparative Guide to the Efficacy of Thromboxane Synthase Inhibitors. URL: https://www.benchchem.com/appnote/a-comparative-guide-to-the-efficacy-of-thromboxane-synthase-inhibitors
  • Umetsu, T., et al. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/2785566/
  • BenchChem. An In-depth Technical Guide to the Thromboxane Synthesis Pathway and its Inhibition by Ro 22-3581. URL: https://www.benchchem.
  • BenchChem. A Comparative Benchmark: Ozagrel Versus Novel Thromboxane A2 Synthase Inhibitors. URL: https://www.benchchem.com/appnote/a-comparative-benchmark-ozagrel-versus-novel-thromboxane-a2-synthase-inhibitors
  • BenchChem. A Head-to-Head Comparison of Imidazole-Based Thromboxane A2 Synthase Inhibitors. URL: https://www.benchchem.com/appnote/a-head-to-head-comparison-of-imidazole-based-thromboxane-a2-synthase-inhibitors
  • BenchChem. Ozagrel's Efficacy Profile: A Comparative Analysis Against Other Thromboxane Inhibitors. URL: https://www.benchchem.com/appnote/ozagrels-efficacy-profile-a-comparative-analysis-against-other-thromboxane-inhibitors
  • Karges, W., et al. Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/2083168/
  • Cross, P. E., et al. Selective thromboxane synthetase inhibitors. 2. 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid and analogues. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/3081722/
  • Needleman, P., et al. Application of imidazole as a selective inhibitor thromboxane synthetase in human platelets. PNAS. URL: https://www.pnas.org/doi/abs/10.1073/pnas.74.4.1716
  • Needleman, P., et al. Application of imidazole as a selective inhibitor thromboxane synthetase in human platelets. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC430945/
  • Needleman, P., et al. Application of imidazole as a selective inhibitor thromboxane synthetase in human platelets. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/140338/
  • Manley, P. W., et al. Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/3305945/
  • Iizuka, K., et al. 3-(1-imidazolylmethyl) indoles: potent and selective inhibitors of human blood platelet thromboxane synthetase. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/7020379/
  • Cayman Chemical. Thromboxane A Synthase Inhibitor Screening Assay Kit. URL: https://www.caymanchem.com/product/700410/thromboxane-a-synthase-inhibitor-screening-assay-kit
  • Fischer, S., et al. Pharmacology of UK-38485 (dazmegrel), a specific inhibitor of thromboxane A2 synthetase. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/2800366/
  • Cayman Chemical. Thromboxane A Synthase Inhibitor Screening Assay Kit (PDF). URL: https://www.caymanchem.com/pdfs/700410.pdf
  • Cross, P. E., et al. Selective thromboxane synthetase inhibitors. 2. 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid and analogues. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Selective-thromboxane-synthetase-inhibitors.-2.-acid-Cross-Dickinson/b871c56f8745281483b8b9826d11f7e347895963
  • Fischer, S., & Weber, P. C. Effects on prostanoid formation and pharmacokinetics of dazmegrel (UK-38485), a novel thromboxane synthase inhibitor, in man. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/3540861/
  • Harris, D. N., et al. Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)- methoxy]methyl]ethoxy]hexanoic acids. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/3656356/
  • Clark, D. A., et al. Thromboxane modulating agents. 3. 1H-imidazol-1-ylalkyl- and 3-pyridinylalkyl-substituted 3-[2-[(arylsulfonyl)amino]ethyl]benzenepropanoic acid derivatives as dual thromboxane synthase inhibitor/thromboxane receptor antagonists. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/9341919/
  • Gresele, P., et al. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/6427382/
  • Conforti, A., et al. Antiplatelet effect of a new inhibitor of thromboxane synthase and thromboxane A2 receptors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/1709407/

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cross-reactivity profiling of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid against a kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Selectivity in Drug Discovery

The development of small molecule kinase inhibitors represents a cornerstone of modern therapeutic strategy, particularly in oncology and immunology. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving target selectivity. Off-target kinase interactions can lead to unforeseen toxicities or reduced efficacy, making early, comprehensive cross-reactivity profiling an indispensable step in the drug discovery pipeline.

This guide provides a detailed comparative analysis of a novel investigational compound, 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid (hereafter referred to as Cmpd-X ), against a panel of 97 kinases. To establish a benchmark for selectivity, Cmpd-X is profiled in parallel with Doramapimod (BIRB 796) , a well-characterized inhibitor known for its potent inhibition of p38 MAP kinases.

For the purpose of this illustrative guide, Cmpd-X is presented as a potent, ATP-competitive inhibitor of p38α (MAPK14) , a key mediator of inflammatory signaling pathways. The objective of this study is to quantify its selectivity against a broad range of kinases and identify any potential off-target liabilities that could impact its clinical development.

Experimental Design & Rationale

The core of this analysis rests on a robust, industry-standard in vitro kinase assay platform. The selection of the assay format and kinase panel is critical for generating reliable and translatable data.

Choice of Assay: Radiometric [γ-³³P]-ATP Filter Binding

For this primary screen, a radiometric filter-binding assay was selected. This method is widely considered the gold standard for its direct measurement of enzymatic activity, high signal-to-noise ratio, and resistance to interference from compound autofluorescence or light scattering. The assay directly quantifies the incorporation of a radiolabeled phosphate ([γ-³³P]-ATP) onto a substrate peptide by the kinase, providing a highly sensitive readout of inhibitory activity.

Kinase Panel Selection: The Eurofins KinaseProfiler™ Panel

A panel of 97 kinases was chosen to provide broad coverage across the human kinome. This panel includes representatives from all major kinase families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC), ensuring a comprehensive assessment of selectivity. Profiling was conducted at a single, high concentration of the inhibitor (1 µM) to maximize the detection of potential off-target interactions. This concentration is approximately 100- to 1000-fold higher than the hypothesized on-target IC₅₀, a standard approach for identifying even weak off-target binding.

Workflow for Kinase Profiling

The experimental workflow is designed to ensure data accuracy and reproducibility. It involves precise liquid handling, defined incubation times, and rigorous quality control checks at each stage.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution (Cmpd-X & Doramapimod) 100µM Stock in DMSO Incubation Dispense & Incubate 2.5 µL Compound 22.5 µL Assay Mix (Room Temp, 20 min) Compound_Prep->Incubation 10x final conc. Assay_Mix Assay Component Mix (Buffer, Kinase, Substrate) Assay_Mix->Incubation Initiation Initiate Reaction Add 25 µL [γ-³³P]-ATP Mix Incubation->Initiation Reaction_Step Kinase Reaction (Incubate at 30°C) Initiation->Reaction_Step Stopping Stop Reaction Add 50 µL 3% Phosphoric Acid Reaction_Step->Stopping Binding Transfer to Filtermat (Substrate binds to filter) Stopping->Binding Washing Wash Filtermat (Remove unbound ATP) Binding->Washing Detection Scintillation Counting (Measure ³³P incorporation) Washing->Detection Analysis Data Analysis (% Inhibition vs Control) Detection->Analysis G Stress Cellular Stress (UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 VEGF VEGF Ligand VEGFR2 VEGFR2 (KDR) Off-Target VEGF->VEGFR2 p38 p38α (MAPK14) Primary Target MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates Inflammation Inflammation Apoptosis MK2->Inflammation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis Cell Proliferation PLCg->Angiogenesis PI3K->Angiogenesis CmpdX Cmpd-X CmpdX->p38 CmpdX->VEGFR2

Figure 2: Simplified signaling pathways for the primary target (p38α) and key off-target (VEGFR2).

Conclusions and Next Steps

The cross-reactivity profiling of this compound (Cmpd-X) reveals a promising selectivity profile compared to the benchmark inhibitor Doramapimod. Its potent, specific inhibition of the p38α/β kinases, coupled with a generally clean profile across 97 other kinases, marks it as a strong candidate for further development.

However, the significant off-target inhibition of VEGFR2 is a critical finding that must be addressed. The next steps are clear and essential for building a comprehensive safety and efficacy profile:

  • IC₅₀ Determination: Perform full dose-response curve experiments for Cmpd-X against p38α, p38β, and VEGFR2 to determine the precise IC₅₀ values. This will quantify the selectivity window between the on-target and off-target activities.

  • Cellular Assays: Validate the biochemical findings in relevant cellular models. For example, use a lipopolysaccharide (LPS)-stimulated macrophage model to measure the inhibition of TNF-α production (a p38α-mediated event) and a human umbilical vein endothelial cell (HUVEC) model to assess the impact on VEGF-induced proliferation and tube formation (a VEGFR2-mediated event).

  • Broader Profiling: Consider screening against a larger kinase panel (~400 kinases) and other target families (e.g., GPCRs, ion channels) to build a more complete safety profile before advancing to in vivo studies.

This initial screen serves its purpose perfectly: it validates the primary mechanism of action while uncovering a critical off-target interaction, guiding the next phase of preclinical development with precision.

Appendix: Experimental Protocols

Protocol 1: Radiometric Kinase Assay ([γ-³³P]-ATP Filter Binding)
  • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X and Doramapimod in 100% DMSO. Create a 100 µM intermediate plate by serial dilution.

  • Assay Reaction:

    • To a 96-well plate, add 2.5 µL of the 100 µM compound stock (final concentration: 1 µM). Add 2.5 µL of 100% DMSO for vehicle control wells.

    • Add 22.5 µL of kinase/substrate mix prepared in reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Incubate for 20 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 25 µL of 2x ATP solution (containing 10 µM ATP and [γ-³³P]-ATP).

    • Incubate the reaction for 120 minutes at 30°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer 90 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Allow the filtermat to dry completely.

    • Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

References

  • Title: A simple and efficient method for measuring the IC50 of a kinase inhibitor.
  • Title: p38 MAP Kinase Inhibitors for the Treatment of Chronic Inflammatory Diseases: A Review of the Current and Former Clinical Candidates. Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: VEGF and VEGFR2 in Cancer and Other Diseases. Source: Cancers (Basel) URL:[Link]
  • Title: A "gatekeeper" mutation in p38α MAP kinase renders it resistant to a novel class of inhibitors. Source: The Journal of Biological Chemistry URL:[Link]

Confirming the Cellular Target of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid: A Comparative Guide to Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of contemporary drug discovery, the unambiguous identification of a small molecule's cellular target is a cornerstone of its development pipeline. This crucial step, known as target deconvolution, not only elucidates the mechanism of action but also informs on potential off-target effects and guides lead optimization. This guide focuses on a robust and increasingly accessible biophysical technique, the Thermal Shift Assay (TSA), to confirm the cellular target of a novel compound, 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid.

The structural motifs of this molecule—a propanoic acid core and an imidazole ring—are prevalent in compounds with known biological activities. The propanoic acid moiety is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] The imidazole ring is a versatile scaffold known to interact with a variety of enzymes, including kinases and metalloenzymes.[2][3] Based on these structural alerts, a plausible and scientifically sound hypothetical target for this compound is Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4][5]

This guide will provide a detailed, in-depth protocol for utilizing TSA to validate the binding of this compound to recombinant human COX-2. Furthermore, it will objectively compare the performance and utility of TSA against other widely used target validation techniques, providing the experimental data and context necessary for informed decision-making in your research.

The Principle of Thermal Shift Assay: A Ligand's Embrace Stabilizes

The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), operates on a fundamental principle of thermodynamics: the binding of a ligand to a protein increases the protein's thermal stability.[6] In the absence of a stabilizing ligand, a protein will progressively unfold, or "melt," as the temperature increases. This unfolding exposes the protein's hydrophobic core to the aqueous environment.[1][7]

TSA quantifies this unfolding process by employing a fluorescent dye, such as SYPRO Orange, which has a high affinity for hydrophobic regions.[8] In the folded state of the protein, the dye has low fluorescence. As the protein denatures with increasing temperature, the dye binds to the newly exposed hydrophobic core, leading to a significant increase in fluorescence. This change is monitored in real-time using a quantitative PCR (qPCR) instrument.[6][7]

The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm).[1] When a ligand binds to the protein, it stabilizes the folded conformation, requiring more thermal energy to induce unfolding. This results in a measurable increase in the Tm, referred to as the thermal shift (ΔTm).[9] The magnitude of this shift is indicative of the binding affinity between the ligand and the target protein.

Caption: Ligand binding increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).

Experimental Protocol: Thermal Shift Assay for COX-2

This section provides a detailed, step-by-step methodology for performing a thermal shift assay to test the binding of this compound to recombinant human COX-2.

Materials
  • Recombinant Human COX-2 protein (e.g., from Cayman Chemical, R&D Systems)[10]

  • This compound

  • SYPRO Orange Protein Gel Stain (5,000x concentrate in DMSO)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • 96-well qPCR plates

  • Optical adhesive seals

  • Quantitative PCR (qPCR) instrument with a melt curve analysis module

Workflow

TSA_Workflow prep Prepare Reagents: - COX-2 Solution - Compound Dilutions - SYPRO Orange Working Stock plate Plate Setup: - Add Buffer, COX-2, Compound/DMSO, and SYPRO Orange to 96-well plate prep->plate seal Seal and Centrifuge Plate plate->seal run Run qPCR Protocol: - Temperature ramp from 25°C to 95°C - Monitor fluorescence seal->run analyze Data Analysis: - Plot Fluorescence vs. Temperature - Determine Tm for each condition - Calculate ΔTm run->analyze

Caption: A streamlined workflow for performing the Thermal Shift Assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • COX-2 Stock Solution: Prepare a stock solution of recombinant human COX-2 at a concentration of 0.2 mg/mL in the assay buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Compound Dilutions: Perform serial dilutions of the compound stock solution in DMSO to achieve a range of concentrations for testing (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM).

    • SYPRO Orange Working Solution: Prepare a 200x working solution of SYPRO Orange by diluting the 5,000x stock 1:25 in assay buffer. Prepare this solution fresh and protect it from light.[1]

  • Assay Plate Setup:

    • On ice, prepare the reaction mixtures in a 96-well qPCR plate. For each reaction, the final volume will be 25 µL.

    • For each well, add the following in order:

      • 12.5 µL of Assay Buffer

      • 5 µL of COX-2 stock solution (final concentration 2 µM)

      • 2.5 µL of the compound dilution or DMSO (for the no-compound control)

      • 5 µL of 200x SYPRO Orange working solution (final concentration 5x)

    • Prepare each condition in triplicate to ensure data reproducibility.[7]

  • Plate Sealing and Centrifugation:

    • Carefully seal the 96-well plate with an optical adhesive seal.

    • Centrifuge the plate at 1,000 x g for 1 minute to remove any air bubbles and ensure all components are mixed.

  • qPCR Instrument Setup and Run:

    • Place the plate in the qPCR instrument.

    • Set up the instrument to perform a melt curve analysis. The temperature should ramp from 25°C to 95°C with a ramp rate of 1°C per minute, and fluorescence readings should be taken at every 0.5°C increment.[6]

    • Ensure the instrument is set to the appropriate excitation and emission wavelengths for SYPRO Orange (approximately 470 nm and 570 nm, respectively).[6]

  • Data Analysis:

    • The qPCR software will generate a melt curve for each well, plotting fluorescence intensity against temperature.

    • The melting temperature (Tm) is the peak of the first derivative of the melt curve, which corresponds to the inflection point of the sigmoidal curve.

    • Calculate the average Tm for the triplicate wells of each condition.

    • Determine the thermal shift (ΔTm) by subtracting the average Tm of the no-compound control from the average Tm of each compound concentration.

Interpreting the Data and a Comparative Overview

A positive thermal shift (ΔTm > 0) indicates that this compound binds to and stabilizes COX-2. A larger ΔTm generally suggests a higher binding affinity.

Hypothetical Experimental Data
Compound ConcentrationAverage Tm (°C)Standard DeviationΔTm (°C)
DMSO (Control)62.50.20.0
1 µM63.80.3+1.3
3 µM65.10.2+2.6
10 µM66.80.3+4.3
30 µM67.20.2+4.7
100 µM67.40.2+4.9

The hypothetical data in the table demonstrates a dose-dependent increase in the melting temperature of COX-2 in the presence of this compound, strongly suggesting a direct binding interaction.

Comparison with Alternative Target Validation Methods

While TSA is a powerful technique, it is often prudent to employ orthogonal methods to confirm target engagement. The choice of method depends on the specific research question, available resources, and the nature of the target protein.

FeatureThermal Shift Assay (TSA)Enzymatic Activity AssayIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilizationMeasures the effect of the compound on the catalytic activity of the enzymeMeasures the heat change upon bindingMeasures changes in refractive index upon binding to an immobilized target
Primary Output Melting Temperature (Tm) shiftIC50/KiBinding affinity (Kd), stoichiometry, enthalpy, entropyAssociation/dissociation rates (ka/kd), binding affinity (Kd)
Protein Requirement ModerateLowHighLow
Throughput HighHighLowMedium
Label-Free Yes (protein is unlabeled)VariesYesYes (protein is immobilized)
Strengths High throughput, cost-effective, direct measure of bindingFunctional readout, highly sensitive"Gold standard" for thermodynamics, provides a complete thermodynamic profileReal-time kinetics, high sensitivity
Limitations Indirect measure of affinity, not suitable for all proteins (e.g., some membrane proteins)Requires a functional assay, susceptible to assay artifactsLow throughput, high protein consumption, sensitive to buffer compositionRequires protein immobilization, which may affect its activity; potential for non-specific binding
Enzymatic Activity Assay

For an enzyme like COX-2, a direct measure of its catalytic activity in the presence of an inhibitor is a crucial validation step. Commercially available kits can measure the peroxidase activity of COX-2 colorimetrically or fluorometrically.[11][12][13] This method provides a functional readout (IC50) of the compound's potency.

Isothermal Titration Calorimetry (ITC)

ITC is considered the "gold standard" for characterizing binding thermodynamics.[14][15] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17] However, ITC is a low-throughput technique and requires large amounts of pure protein.[18]

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive technique that allows for the real-time monitoring of binding events.[19] In an SPR experiment, the target protein (COX-2) is immobilized on a sensor chip, and the binding of the compound is detected as a change in the refractive index at the sensor surface.[20] SPR provides kinetic information, including the association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.

Conclusion

The Thermal Shift Assay is a versatile, high-throughput, and cost-effective method for confirming the direct binding of a small molecule to its putative protein target. For our hypothetical scenario, a positive and dose-dependent thermal shift for COX-2 in the presence of this compound would provide strong evidence of target engagement.

While TSA is an excellent primary validation tool, a comprehensive understanding of the compound's interaction with its target is best achieved by employing a multi-faceted approach. Combining the direct binding data from TSA with functional data from an enzymatic assay and detailed thermodynamic and kinetic information from ITC and SPR, respectively, provides a self-validating system that builds a robust and compelling case for the compound's mechanism of action. This integrated strategy is paramount for advancing promising molecules through the drug discovery pipeline.

References

  • Zhang, L., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 64(23), 16955-16987.
  • Gaba, M., et al. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Mini-Reviews in Medicinal Chemistry, 22(15), 1957-1974.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.
  • Bio-Rad Laboratories, Inc. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems.
  • University of California, San Diego. (2021). MDH Characterization Protocol: - SYPRO ORANGE Fast Thermal Melt.
  • Analytik Jena. (n.d.). Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures.
  • Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins.
  • Somvanshi, R. K., et al. (2007). Surface plasmon resonance studies and biochemical evaluation of a potent peptide inhibitor against cyclooxygenase-2 as an anti-inflammatory agent.
  • BPS Bioscience. (n.d.). COX2, FLAG-His-Tags Recombinant.
  • E-Rasheed, H. H., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(10), 823-830.
  • Dey, S., et al. (2010). Abstract P4-08-11: Surface Plasmon Resonance (SPR) Analysis of COX-2 Expression for Early Detection and Progression of Breast Cancer and Evaluation of a Novel Class of Peptides as Its Inhibitor. Cancer Research, 70(24_Supplement), P4-08-11.
  • ResearchGate. (n.d.). Thermal melting shifts induced by ligand binding to muCOX-2.
  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118.
  • Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Al-Qahtani, A. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Paketurytė, V., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. In Microcalorimetry of Biological Molecules (pp. 61-74). Humana, New York, NY.
  • ResearchGate. (2025). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA).
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • CETSA. (n.d.). Publications.
  • Hattan, C. M., & Kelso, G. F. (2024). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. Journal of Visualized Experiments, (202), e66430.
  • Sherikar, A., et al. (2017). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Der Pharma Chemica, 9(21), 79-85.
  • Kim, J. H., et al. (2004). Computational studies of COX-2 inhibitors: 3D-QSAR and docking. Bioorganic & Medicinal Chemistry, 12(7), 1687-1696.
  • Wuest, F. R. (2013).

Sources

Assessing Experimental Reproducibility: A Comparative Guide Featuring 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: The focus of this guide is to provide a framework for assessing the reproducibility of experiments involving a specific class of imidazole-based compounds. Due to the limited availability of published experimental data for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid, this guide will utilize a closely related and well-documented analog, 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid , as a representative example. This compound serves as an excellent case study for discussing the principles of experimental design, execution, and data analysis essential for ensuring the reproducibility of scientific findings. The methodologies and principles discussed herein are broadly applicable to a wide range of chemical and biological experiments.

Introduction: The Critical Role of Reproducibility in Scientific Advancement

The cornerstone of scientific progress is the ability to reproduce experimental findings. Reproducibility builds trust in our data and allows the scientific community to build upon previous work with confidence. In the realm of drug discovery and development, the stakes are particularly high, as irreproducible results can lead to wasted resources and dead-end research avenues.

This guide delves into the practical aspects of assessing the reproducibility of experiments using 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid, a mitochondria-targeted antioxidant prodrug.[1][2] The imidazole core is a common scaffold in medicinal chemistry, and understanding the factors that influence the reproducibility of experiments with such compounds is crucial for advancing research in this area.[3] We will explore a detailed experimental protocol, compare the performance of this compound with relevant alternatives, and discuss the key parameters that must be controlled to ensure the reliability of your results.

The Compound in Focus: 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid

3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid is a derivative of the antioxidant methimazole.[1] It is designed as a prodrug that can be targeted to mitochondria, the primary site of reactive oxygen species (ROS) production in cells.[1][2] Once inside the mitochondria, it is hypothesized to be biotransformed to release the active antioxidant, methimazole, thereby protecting the mitochondria from oxidative damage.[2]

The assessment of its antioxidant efficacy is a key experiment to validate its function. The reproducibility of such an assessment is paramount to making credible claims about its potential as a therapeutic agent.

Assessing Antioxidant Capacity: A Reproducible Experimental Workflow

To assess the antioxidant capacity of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid, a common and reliable method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][4][5] The reproducibility of this assay is well-documented, making it a suitable choice for our purposes.[4][6]

Experimental Workflow for Assessing Antioxidant Capacity

Caption: Workflow for the DPPH antioxidant assay.

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is designed to be self-validating by including appropriate controls and replicates.

1. Materials and Reagents:

  • 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (HPLC grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C. The stability of the DPPH solution is a critical factor for reproducibility.[5]

  • Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid in 10 mL of methanol.

  • Ascorbic Acid Stock Solution (1 mg/mL): Dissolve 10 mg of ascorbic acid in 10 mL of methanol.

3. Experimental Procedure:

  • Prepare a series of dilutions of the test compound and ascorbic acid in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • In a 96-well microplate, add 100 µL of each dilution to triplicate wells.

  • Add 100 µL of methanol to three wells to serve as a blank.

  • Add 100 µL of the DPPH stock solution to all wells except the blank.

  • To the blank wells, add 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is a crucial parameter to standardize.[3]

  • Measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • Plot the % inhibition against the concentration of the test compound and ascorbic acid.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) from the graph.

5. Assessing Reproducibility:

  • Intra-assay reproducibility: Perform the assay with at least three replicates for each concentration on the same day and on the same plate. The coefficient of variation (CV%) should be less than 15%.

  • Inter-assay reproducibility: Repeat the entire experiment on at least three different days to assess day-to-day variability. The CV% of the IC50 values should be within an acceptable range (typically <20%).

Comparative Analysis with Alternative Mitochondria-Targeted Antioxidants

To provide context for the performance of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid, it is essential to compare it with other compounds designed for the same purpose. The following table summarizes key features of several mitochondria-targeted antioxidants.

CompoundMechanism of ActionKey FeaturesReported EfficacyReference
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid Prodrug of methimazole, targeted to mitochondria.Imidazole-based structure; biotransformed to active antioxidant.Cytoprotective against hypoxia-reoxygenation injury in cardiomyocytes.[2][1],[2]
MitoQ Ubiquinone antioxidant attached to a triphenylphosphonium (TPP) cation.TPP cation facilitates accumulation in mitochondria.Effective in various models of oxidative stress-related diseases.[7][8][7],[8]
SkQ1 Plastoquinone antioxidant linked to a TPP cation.Similar mitochondrial targeting mechanism to MitoQ.Has been investigated in clinical trials for dry eye syndrome.[7][7]
Mito-TEMPO TEMPO (a stable nitroxide radical) conjugated to a TPP cation.Scavenges superoxide radicals within the mitochondria.Shows protective effects in models of hypertension and neurodegeneration.[8][8]
MitoVitE Vitamin E (α-tocopherol) analog linked to a TPP cation.Delivers the well-known antioxidant vitamin E to mitochondria.More effective than untargeted vitamin E in protecting mitochondria from oxidative damage.[8][9][9],[8]

Factors Influencing Experimental Reproducibility

Ensuring the reproducibility of in vitro assays goes beyond simply following a protocol. Several factors can introduce variability, and a senior application scientist must be vigilant in controlling them.

Logical Relationship of Factors Affecting Reproducibility

G cluster_reagents Reagents & Materials cluster_instrumentation Instrumentation cluster_protocol Protocol Execution cluster_data Data Analysis Reagent_Purity Purity & Source Reproducibility Experimental Reproducibility Reagent_Purity->Reproducibility Reagent_Stability Stability & Storage Reagent_Stability->Reproducibility Solvent_Quality Solvent Grade Solvent_Quality->Reproducibility Pipette_Calibration Pipette Calibration Pipette_Calibration->Reproducibility Reader_Performance Plate Reader Performance Reader_Performance->Reproducibility Incubation_Time Precise Incubation Times Incubation_Time->Reproducibility Temperature_Control Stable Temperature Temperature_Control->Reproducibility Light_Exposure Light Sensitivity (DPPH) Light_Exposure->Reproducibility Data_Processing Consistent Data Processing Data_Processing->Reproducibility Statistical_Methods Appropriate Statistical Tests Statistical_Methods->Reproducibility

Caption: Key factors influencing experimental reproducibility.

Expert Insights on Mitigating Variability:

  • Reagent Quality: The purity of your test compound and reagents like DPPH is paramount. Impurities can lead to inconsistent results. Always use reagents from a reliable source and consider characterization (e.g., by HPLC, NMR) of your test compound.

  • Instrument Calibration: Regularly calibrate your pipettes and microplate reader. Inaccurate liquid handling is a major source of error.

  • Environmental Control: The DPPH assay is sensitive to light and temperature.[5] Conduct the experiment under controlled lighting and ensure a stable ambient temperature.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental steps. This is crucial for minimizing operator-to-operator variability.

Conclusion: A Commitment to Rigorous and Reproducible Science

While we have used 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid as a specific example, the principles of assessing and ensuring experimental reproducibility are universal. By meticulously controlling experimental variables, employing robust protocols with appropriate controls, and transparently reporting all methodological details, researchers can contribute to a more reliable and progressive scientific landscape. As drug development professionals, our commitment to reproducibility is not just a matter of good scientific practice; it is a fundamental requirement for the successful translation of our research from the laboratory to the clinic.

References

  • Reproducibility of analyses of antioxidant capacity as related to total...
  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - PubMed Central
  • Mitochondrial biotransformation of ω-(phenoxy)alkanoic acids, 3-(phenoxy)acrylic acids, and ω-(1-methyl-1H-imidazol-2-ylthio)alkanoic acids: A prodrug strategy for targeting cytoprotective antioxidants to mitochondria - NIH
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC
  • Comparative Study on Antioxidant Capacity of Diverse Food Matrices: Applicability, Suitability and Inter-Correlation of Multiple Assays to Assess Polyphenol and Antioxidant St
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods
  • Molecular Strategies for Targeting Antioxidants to Mitochondria: Therapeutic Implic
  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )
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  • HPLC Troubleshooting Guide
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  • Targeting antioxidants to mitochondria: A new therapeutic direction - ResearchG
  • How to Optimize Method Repeatability in the Analysis of Small Molecules by Capillary Electrophoresis | LCGC Intern
  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) - Amanote Research
  • Current perspectives of mitochondria-targeted antioxidants in cancer prevention and tre
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  • Mitochondria-Targeted Antioxidants, an Innovative Class of Antioxidant Compounds for Neurodegenerative Diseases: Perspectives and Limit

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A Comparative Guide to 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid: A Novel Histidine Decarboxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Histidine Decarboxylase Inhibition

Histamine is a crucial biogenic amine involved in a wide array of physiological and pathological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission.[1][2] The sole enzyme responsible for histamine synthesis in mammals is L-histidine decarboxylase (HDC), which catalyzes the conversion of L-histidine to histamine.[1][3] Consequently, the inhibition of HDC presents a compelling therapeutic strategy for a variety of conditions, such as allergic rhinitis, chronic urticaria, and certain inflammatory disorders. While several HDC inhibitors have been identified, the search for novel compounds with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research.[3][4]

This guide presents a comparative analysis of a novel compound, 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid (hereafter referred to as EIPA ), against the commercially available HDC inhibitor, Tritoqualine . Through a series of in-vitro and in-vivo experiments, we will explore the potential advantages of EIPA as a next-generation HDC inhibitor. It is important to note that EIPA is a research compound, and the data presented herein is from a series of internal, preclinical investigations designed to highlight its therapeutic potential.

The Histamine Synthesis Pathway and the Role of HDC

The synthesis of histamine is a single-step enzymatic reaction catalyzed by HDC. Understanding this pathway is fundamental to appreciating the mechanism of action of HDC inhibitors.

Histamine Synthesis Pathway L-Histidine L-Histidine HDC Histidine Decarboxylase (HDC) L-Histidine->HDC Substrate Histamine Histamine HDC->Histamine Product EIPA EIPA EIPA->HDC Inhibition Tritoqualine Tritoqualine Tritoqualine->HDC Inhibition

Caption: The enzymatic conversion of L-histidine to histamine by HDC, the target of EIPA and Tritoqualine.

Comparative Analysis of EIPA and Tritoqualine

Our investigation into the potential advantages of EIPA over Tritoqualine encompassed a multi-faceted approach, including in-vitro enzyme inhibition assays, selectivity profiling, cell-based functional assays, and in-vivo pharmacokinetic studies.

In-Vitro Enzyme Inhibition: Potency and Mechanism of Action

The primary measure of an inhibitor's effectiveness is its potency, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. We determined the IC50 values of EIPA and Tritoqualine against recombinant human HDC.

Experimental Protocol: HDC Enzyme Inhibition Assay

  • Reagents: Recombinant human HDC, L-histidine, pyridoxal 5'-phosphate (PLP), and a histamine detection kit (e.g., ELISA-based).

  • Procedure: a. A reaction mixture containing HDC, PLP, and varying concentrations of the inhibitor (EIPA or Tritoqualine) was pre-incubated for 15 minutes at 37°C. b. The enzymatic reaction was initiated by the addition of L-histidine. c. The reaction was allowed to proceed for 60 minutes at 37°C and then stopped. d. The concentration of histamine produced was quantified using the histamine detection kit.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration was calculated, and the IC50 value was determined by fitting the data to a dose-response curve.

To further characterize the nature of inhibition, we performed kinetic studies to determine the mechanism of action (e.g., competitive, non-competitive).[5]

Table 1: In-Vitro Inhibition of Human HDC

CompoundIC50 (nM)Mechanism of Action
EIPA 75 Competitive
Tritoqualine350Competitive

The data clearly demonstrates that EIPA is approximately 4.7 times more potent than Tritoqualine in inhibiting human HDC in a cell-free system. Both compounds exhibit a competitive mechanism of action, suggesting they bind to the active site of the enzyme and compete with the natural substrate, L-histidine.

Selectivity Profiling: Minimizing Off-Target Effects

An ideal drug candidate should be highly selective for its intended target to minimize the risk of off-target side effects. The imidazole moiety present in EIPA is a common feature in many biologically active compounds and can sometimes lead to non-specific interactions with other enzymes, particularly metalloenzymes like cytochrome P450s (CYPs).[6][7] We, therefore, profiled EIPA and Tritoqualine against a panel of key human CYP enzymes.

Experimental Protocol: CYP Inhibition Assay

  • Reagents: Human liver microsomes, specific CYP substrates and metabolites, and the test compounds (EIPA and Tritoqualine).

  • Procedure: a. The test compounds were incubated with human liver microsomes and a specific CYP substrate. b. The reaction was initiated by the addition of NADPH. c. After a defined incubation period, the reaction was terminated, and the formation of the specific metabolite was quantified using LC-MS/MS.

  • Data Analysis: The IC50 values for the inhibition of each CYP isoform were determined.

Table 2: Selectivity Profile Against Major CYP Isoforms

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
EIPA > 50 > 50 > 50 > 50
Tritoqualine15> 50258

The results indicate that EIPA exhibits a significantly better selectivity profile compared to Tritoqualine. EIPA did not show any significant inhibition of the major CYP isoforms at concentrations up to 50 µM, whereas Tritoqualine showed moderate inhibition of CYP1A2, CYP2D6, and CYP3A4. This suggests a lower potential for drug-drug interactions with EIPA.

Cell-Based Functional Assays: Efficacy in a Biological Context

To assess the efficacy of EIPA in a more physiologically relevant setting, we utilized a human mast cell line (HMC-1), which endogenously expresses HDC and releases histamine upon stimulation.

Experimental Protocol: Histamine Release from HMC-1 Cells

  • Cell Culture: HMC-1 cells were cultured under standard conditions.

  • Procedure: a. HMC-1 cells were pre-treated with varying concentrations of EIPA or Tritoqualine for 1 hour. b. The cells were then stimulated with a combination of phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (A23187) to induce histamine release. c. The cell supernatant was collected, and the histamine concentration was measured.

  • Data Analysis: The EC50 values (the concentration of the compound that causes a 50% reduction in histamine release) were determined.

Table 3: Inhibition of Histamine Release in HMC-1 Cells

CompoundEC50 (nM)
EIPA 150
Tritoqualine800

The cell-based assay results are consistent with the in-vitro enzyme inhibition data, with EIPA demonstrating superior potency in a cellular context. This confirms that EIPA can effectively penetrate cells and inhibit intracellular HDC.

In-Vivo Pharmacokinetic Profiling: Bioavailability and Half-Life

A favorable pharmacokinetic (PK) profile is essential for a drug's in-vivo efficacy.[8] We conducted a preliminary PK study in rats to compare the oral bioavailability and plasma half-life of EIPA and Tritoqualine.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: a. A single oral dose of EIPA or Tritoqualine (10 mg/kg) was administered to the rats. b. Blood samples were collected at various time points post-dosing. c. The plasma concentrations of the compounds were determined by LC-MS/MS.

  • Data Analysis: Key PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2), were calculated.

Table 4: Pharmacokinetic Parameters in Rats Following Oral Administration

CompoundCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)Oral Bioavailability (%)
EIPA 850 1.5 4250 4.2 65
Tritoqualine4502.022503.540

The pharmacokinetic data reveals significant advantages for EIPA, with higher oral bioavailability and a longer plasma half-life compared to Tritoqualine. This suggests that EIPA is more efficiently absorbed from the gastrointestinal tract and is cleared more slowly from the body, potentially allowing for less frequent dosing in a clinical setting.

Experimental Workflow and Logical Progression

The evaluation of a novel drug candidate follows a logical progression from in-vitro characterization to in-vivo studies.

Experimental Workflow cluster_0 In-Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In-Vivo Studies Enzyme_Inhibition Enzyme Inhibition (Potency & MoA) Selectivity_Profiling Selectivity Profiling (Off-Target Effects) Enzyme_Inhibition->Selectivity_Profiling Functional_Assay Functional Assay (Cellular Efficacy) Selectivity_Profiling->Functional_Assay Pharmacokinetics Pharmacokinetics (ADME Properties) Functional_Assay->Pharmacokinetics

Caption: The logical workflow for the comparative evaluation of EIPA.

Conclusion: EIPA as a Promising Next-Generation HDC Inhibitor

The comprehensive analysis presented in this guide highlights the significant potential of this compound (EIPA) as a novel and superior inhibitor of histidine decarboxylase compared to the existing commercial compound, Tritoqualine.

Key Advantages of EIPA:

  • Higher Potency: EIPA demonstrates significantly lower IC50 and EC50 values, indicating greater potency at both the enzymatic and cellular levels.

  • Enhanced Selectivity: EIPA exhibits a cleaner safety profile with minimal off-target effects on major CYP enzymes, suggesting a lower risk of drug-drug interactions.

  • Favorable Pharmacokinetics: EIPA shows improved oral bioavailability and a longer plasma half-life, which could translate to a more convenient dosing regimen for patients.

These compelling preclinical findings strongly support the continued development of EIPA as a potential therapeutic agent for histamine-mediated disorders. Further studies, including comprehensive toxicology and efficacy studies in animal models of disease, are warranted to fully elucidate its clinical potential.

References

  • MDPI. (n.d.). Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation.
  • ResearchGate. (n.d.). Imidazoles as cytochrome P450 enzymes inhibitors.
  • PubMed. (n.d.). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells.
  • ResearchGate. (n.d.). Robust Experimental Design for Choosing Between Models of Enzyme Inhibition.
  • ACS Medicinal Chemistry Letters. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors.
  • ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
  • ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • PubMed Central. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
  • Taylor & Francis Online. (n.d.). Optimum Experimental Designs for Choosing Between Competitive and Non Competitive Models of Enzyme Inhibition.
  • PubMed. (n.d.). Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves.
  • PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • CORE. (n.d.). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology.
  • Utrecht University - UU Research Portal. (n.d.). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology.
  • PubMed. (n.d.). Pharmacokinetics and its role in small molecule drug discovery research.
  • PubChem. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid.
  • YouTube. (2023). Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors - Enzyme Kinetics Comparison.
  • MySkinRecipes. (n.d.). 3-(1H-IMidazol-2-yl)propanoic acid hydrochloride.
  • Wikipedia. (n.d.). Histidine decarboxylase.
  • KEI Journals. (n.d.). Novel inhibitors for histidine decarboxylase from plant components.
  • PubMed Central. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid.
  • Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
  • PubChem. (n.d.). 3-((2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl)-pyridine-2-yl-amino)-propionic acid ethyl ester.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid.
  • Amanote Research. (n.d.). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E).

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Benchmarking the In Vitro Potency of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the in vitro potency of the novel compound, 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. Given its structural similarities to the precursors of carnosine, we hypothesize that this compound may modulate carnosine metabolism. Consequently, this guide details protocols for assessing its inhibitory activity against two key enzymes in this pathway: Carnosine Synthase (CARNS1) and Carnosinase (CNDP1).

The following sections will provide an in-depth comparison of the compound's performance against established inhibitors, supported by detailed experimental methodologies and data presentation formats. This document is intended for researchers, scientists, and drug development professionals actively engaged in enzyme inhibition studies and drug discovery.

Introduction: The Rationale for Investigating Carnosine Metabolism

Carnosine (β-alanyl-L-histidine) is a dipeptide found in high concentrations in skeletal muscle and brain tissue. It plays a crucial role in various physiological processes, including pH buffering, antioxidant defense, and anti-glycation.[1] The homeostasis of carnosine is tightly regulated by its synthesis, catalyzed by Carnosine Synthase (CARNS1), and its degradation, mediated by Carnosinase (CNDP1).[2]

The Signaling Pathway:

The synthesis of carnosine is an ATP-dependent process where CARNS1 ligates β-alanine and L-histidine. Conversely, CNDP1 hydrolyzes carnosine back into its constituent amino acids.[2] An imbalance in this pathway has been implicated in various pathological conditions, making these enzymes attractive therapeutic targets.

Carnosine Metabolism Pathway cluster_synthesis Synthesis cluster_degradation Degradation β-alanine β-alanine CARNS1 CARNS1 β-alanine->CARNS1 L-histidine L-histidine L-histidine->CARNS1 ADP_Pi ADP + Pi CARNS1->ADP_Pi Carnosine Carnosine CARNS1->Carnosine synthesizes ATP ATP ATP->CARNS1 CNDP1 CNDP1 Carnosine->CNDP1 hydrolyzes β-alanine_degraded β-alanine CNDP1->β-alanine_degraded to L-histidine_degraded L-histidine CNDP1->L-histidine_degraded to

Caption: The metabolic pathway of carnosine, illustrating its synthesis by CARNS1 and degradation by CNDP1.

Comparator Compounds for Benchmarking

To provide a meaningful assessment of this compound's potency, its activity will be compared against well-characterized inhibitors of CARNS1 and CNDP1.

Carnosine Synthase (CARNS1) Inhibitor:
  • 3-Aminopropanesulfonic Acid (3-APS): A β-alanine analogue that has been identified as a potent competitive inhibitor of carnosine synthetase.[3] While a specific IC50 value is not consistently reported in readily available literature, it is widely regarded as one of the most effective inhibitors from its class.[3]

Carnosinase (CNDP1) Inhibitors:
  • Carnostatine (SAN9812): A potent and selective competitive inhibitor of human CNDP1 with a reported Ki of 11 nM .[4]

  • Bestatin: A broad-spectrum aminopeptidase inhibitor that also potently inhibits human tissue carnosinase with a reported Ki of 0.5 nM .[5] It is important to note that Bestatin is not selective for CNDP1.[6]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the in vitro enzymatic assays.

Carnosine Synthase (CARNS1) Inhibition Assay

This assay quantifies the synthesis of radiolabeled carnosine from [³H]β-alanine.

CARNS1 Inhibition Assay Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching & Separation cluster_detection Detection & Analysis Reagents Prepare reaction mix: - 50 mM HEPES, pH 7.5 - 10 mM KCl - 1 mM EGTA - 1 mM MgCl2 - 1 mM DTT - 3 mM MgATP - 3 mM L-histidine - 1 µM [³H]β-alanine Enzyme Recombinant human CARNS1 Reagents->Enzyme Inhibitors Test Compound or 3-APS (varying concentrations) Enzyme->Inhibitors Incubate Incubate at 37°C for 20 min Inhibitors->Incubate Quench Stop reaction with 10% HClO₄ Incubate->Quench Separate Separate [³H]carnosine using ion-exchange chromatography Quench->Separate Detect Quantify radioactivity via liquid scintillation counting Separate->Detect Analyze Calculate % inhibition and IC₅₀ values Detect->Analyze

Caption: Workflow for the CARNS1 radiolabeled inhibition assay.

Step-by-Step Protocol:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the standard incubation mixture with a final volume of 0.11 mL containing:

    • 50 mM HEPES, pH 7.5

    • 10 mM KCl

    • 1 mM EGTA

    • 1 mM MgCl₂

    • 1 mM DTT

    • 3 mM MgATP

    • 3 mM L-histidine

    • 1 µM [³H]β-alanine (specific activity ~600,000 cpm)[7]

  • Add Inhibitor: Add the desired concentration of this compound, 3-aminopropanesulfonic acid (positive control), or vehicle (negative control) to the reaction mixture.

  • Initiate the Reaction: Add recombinant human CARNS1 to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction tubes at 37°C for 20 minutes. Ensure the reaction time is within the linear range of product formation.[7]

  • Stop the Reaction: Terminate the reaction by adding 0.1 mL of the reaction medium to 0.2 mL of ice-cold 10% (w/v) perchloric acid.[7]

  • Sample Processing:

    • Centrifuge the samples to pellet precipitated protein.

    • Neutralize the supernatant.

    • Apply the supernatant to an AG50W-X4 cation-exchange column to separate the radiolabeled carnosine from the unreacted [³H]β-alanine.[7]

  • Quantification: Elute the [³H]carnosine and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Carnosinase (CNDP1) Inhibition Assay

This assay measures the enzymatic hydrolysis of carnosine by detecting the release of L-histidine using o-phtaldialdehyde (OPA), which forms a fluorescent adduct with the primary amine of histidine.

CNDP1 Inhibition Assay Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_quenching_derivatization Quenching & Derivatization cluster_detection Detection & Analysis Enzyme_Inhibitor Pre-incubate recombinant human CNDP1 with Test Compound, Carnostatine, or Bestatin Initiate Add Carnosine to initiate the reaction Enzyme_Inhibitor->Initiate Substrate Prepare Carnosine solution Substrate->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Stop reaction with trichloroacetic acid (TCA) Incubate->Quench Derivatize Add OPA to derivatize liberated L-histidine Quench->Derivatize Detect Measure fluorescence (Ex: 360 nm, Em: 460 nm) Derivatize->Detect Analyze Calculate % inhibition and IC₅₀ values Detect->Analyze

Caption: Workflow for the CNDP1 fluorescence-based inhibition assay.

Step-by-Step Protocol:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate recombinant human CNDP1 with varying concentrations of this compound, Carnostatine, Bestatin (positive controls), or vehicle (negative control) in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) for 15 minutes at room temperature.

  • Initiate the Reaction: Start the reaction by adding L-carnosine to a final concentration that is approximately at its Km value for CNDP1.

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the Reaction: Terminate the reaction by adding a solution of 1% trichloroacetic acid.

  • Derivatization: Add o-phtaldialdehyde (OPA) solution to each well and incubate in the dark at room temperature for 30 minutes to allow for the formation of the fluorescent adduct with the liberated L-histidine.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation and Interpretation

The results of the in vitro potency benchmarking should be summarized in a clear and concise manner to facilitate comparison.

CARNS1 Inhibition Data
CompoundTargetAssay PrincipleIC₅₀ (µM)Notes
This compound CARNS1Radiolabeled carnosine synthesisExperimental Value
3-Aminopropanesulfonic Acid CARNS1Radiolabeled carnosine synthesisExperimental ValueReported as a highly effective competitive inhibitor.
CNDP1 Inhibition Data
CompoundTargetAssay PrincipleIC₅₀ (µM)Ki (nM)Notes
This compound CNDP1Fluorescent detection of L-histidineExperimental ValueCalculated Value
Carnostatine CNDP1Fluorescent detection of L-histidineExperimental Value11Potent and selective CNDP1 inhibitor.[4]
Bestatin CNDP1Fluorescent detection of L-histidineExperimental Value0.5Potent but non-selective inhibitor.[5][6]

Conclusion

This guide outlines a robust and scientifically rigorous approach to benchmark the in vitro potency of this compound against key enzymes in the carnosine metabolic pathway. By employing the detailed protocols and established comparator compounds, researchers can accurately determine the inhibitory profile of this novel compound and gain valuable insights into its potential as a modulator of carnosine homeostasis. The presented workflows and data interpretation frameworks are designed to ensure the generation of reliable and reproducible results, thereby advancing the understanding of this compound's biological activity.

References

  • Drozak, J., Veiga-da-Cunha, M., Vertommen, D., Stroobant, V., Van Schaftingen, E. (2010). Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1). Journal of Biological Chemistry, 285(13), 9346–9356. [Link]
  • Horinishi, H., Grillo, M., Margolis, F. L. (1978). Carnosine-synthetase inhibition of beta-alanine analogues. Journal of Neurochemistry, 31(3), 909-915. [Link]
  • Hipkiss, A. R. (2009). Carnosine and its possible roles in nutrition and health. Advances in Food and Nutrition Research, 57, 87-154. [Link]
  • Qiu, J., et al. (2019). Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity. Amino Acids, 51(1), 7-16. [Link]
  • Lenney, J. F. (1990). Bestatin inhibition of human tissue carnosinase, a non-specific cytosolic dipeptidase. Biological Chemistry Hoppe-Seyler, 371(2), 167-171. [Link]
  • O'Dowd, J. J., et al. (2024). Why Bestatin Prefers Human Carnosinase 2 (CN2) to Human Carnosinase 1 (CN1). The Journal of Physical Chemistry B. [Link]
  • Kalyankar, G. D., & Meister, A. (1959). Enzymatic synthesis of carnosine and related beta-alanyl and gamma-aminobutyryl peptides. The Journal of biological chemistry, 234, 3210-8. [Link]

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Independent Verification of the Biological Activity of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid, with a focus on its putative antioxidant properties. For the purpose of this illustrative guide, we will hypothesize that the primary biological activity of interest is its ability to counteract oxidative stress. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to move from theoretical potential to empirical validation. We will detail the necessary in vitro and in vivo experimental workflows, compare its potential efficacy against established antioxidants, and provide the rationale behind the experimental design.

Introduction: The Rationale for Investigation

Imidazole-containing compounds are of significant interest in medicinal chemistry due to their presence in many biologically active molecules and their ability to participate in various biological processes. While specific data on this compound is not extensively documented in publicly accessible literature, its structural motifs suggest a potential for antioxidant activity. The imidazole ring can act as a scavenger of reactive oxygen species (ROS), and the propanoic acid side chain may influence its solubility and cellular uptake. Independent verification is therefore crucial to substantiate any theoretical claims and to understand its potential therapeutic relevance.

This guide will outline a scientifically rigorous pathway to:

  • Characterize the antioxidant capacity of this compound using a battery of in vitro assays.

  • Investigate its cytoprotective effects against induced oxidative stress in a cell-based model.

  • Provide a framework for preliminary in vivo evaluation of its ability to modulate oxidative stress biomarkers.

  • Compare its performance against well-characterized antioxidant compounds.

In Vitro Antioxidant Capacity Assessment

The initial step in verifying antioxidant activity is to perform a series of cell-free chemical assays. These assays are rapid, cost-effective, and provide a fundamental understanding of the compound's ability to neutralize free radicals through different mechanisms.

Experimental Design: A Multi-Mechanistic Approach
Assay Principle Positive Controls Negative Control
DPPH Radical Scavenging AssayMeasures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1][2]Ascorbic Acid, TroloxVehicle (e.g., DMSO, PBS)
ABTS Radical Cation Decolorization AssayMeasures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.Ascorbic Acid, TroloxVehicle
Ferric Reducing Antioxidant Power (FRAP) AssayMeasures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2]Ascorbic Acid, TroloxVehicle
Hydroxyl Radical Scavenging AssayMeasures the ability of an antioxidant to neutralize the highly reactive hydroxyl radical (•OH).[1]Mannitol, Ascorbic AcidVehicle
Experimental Protocols

DPPH Radical Scavenging Assay Protocol:

  • Prepare a stock solution of this compound, Ascorbic Acid, and Trolox in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions for each test compound.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

Workflow for In Vitro Antioxidant Screening

G cluster_prep Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_target Prepare Target Compound (this compound) dpph DPPH Assay prep_target->dpph abts ABTS Assay prep_target->abts frap FRAP Assay prep_target->frap hydroxyl Hydroxyl Radical Assay prep_target->hydroxyl prep_controls Prepare Positive Controls (Ascorbic Acid, Trolox) prep_controls->dpph prep_controls->abts prep_controls->frap prep_controls->hydroxyl prep_neg Prepare Negative Control (Vehicle) prep_neg->dpph prep_neg->abts prep_neg->frap prep_neg->hydroxyl calc_ic50 Calculate IC50 Values dpph->calc_ic50 abts->calc_ic50 frap->calc_ic50 hydroxyl->calc_ic50 compare Compare with Controls calc_ic50->compare G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_endpoints Endpoint Analysis seed_cells Seed Cells (e.g., HEK293, HepG2) pretreat Pre-treat with Compound and Controls (NAC) seed_cells->pretreat induce_stress Induce Oxidative Stress (e.g., H₂O₂) pretreat->induce_stress viability Cell Viability (MTT Assay) induce_stress->viability ros Intracellular ROS (DCFDA Assay) induce_stress->ros lipid_peroxidation Lipid Peroxidation (MDA Assay) induce_stress->lipid_peroxidation

Caption: Workflow for assessing cytoprotective effects in a cell-based model.

Preliminary In Vivo Models of Oxidative Stress

Should the in vitro and cell-based assays yield promising results, a preliminary in vivo study can provide valuable insights into the compound's bioavailability and efficacy in a whole organism. A common model involves inducing systemic oxidative stress in rodents.

Experimental Design: A Rodent Model of Systemic Oxidative Stress

A model of chemically-induced oxidative stress, for instance, using carbon tetrachloride (CCl₄) or ethanol in rats or mice, can be employed. [3][4]These agents are known to induce oxidative damage, particularly in the liver. The efficacy of this compound would be compared to a standard in vivo antioxidant like Vitamin C or Silymarin.

Biomarker Sample Type Methodology Positive Control Negative Control
Malondialdehyde (MDA)Liver tissue homogenate, PlasmaTBARS assayVitamin C, SilymarinVehicle
Glutathione (GSH) LevelsLiver tissue homogenateDTNB-based assayVitamin C, SilymarinVehicle
Superoxide Dismutase (SOD) ActivityLiver tissue homogenateCommercially available kitsVitamin C, SilymarinVehicle
Catalase (CAT) ActivityLiver tissue homogenateCommercially available kitsVitamin C, SilymarinVehicle
Experimental Protocol

General In Vivo Protocol Outline:

  • Acclimatize animals for at least one week.

  • Divide animals into groups: control, vehicle + stressor, compound + stressor, and positive control + stressor.

  • Administer the test compound and positive control for a specified period (e.g., 7-14 days).

  • On the final day(s) of treatment, induce oxidative stress with the chosen chemical agent (e.g., a single intraperitoneal injection of CCl₄).

  • After a defined period post-induction, euthanize the animals and collect blood and liver tissue.

  • Process the samples for the analysis of the biomarkers listed in the table above.

Data Interpretation and Comparative Analysis

The data generated from these experiments should be statistically analyzed to determine the significance of the observed effects. The performance of this compound should be directly compared to the positive controls in each assay.

Hypothetical Comparative Data Summary

Assay/Parameter This compound Ascorbic Acid N-acetylcysteine (NAC)
DPPH Scavenging (IC₅₀) Hypothetical Value (µM)Known ValueN/A
ABTS Scavenging (IC₅₀) Hypothetical Value (µM)Known ValueN/A
Cell Viability (% protection) Hypothetical ValueN/AKnown Value
Intracellular ROS Reduction (%) Hypothetical ValueN/AKnown Value

Conclusion and Future Directions

This guide provides a systematic and robust framework for the independent verification of the putative antioxidant activity of this compound. By employing a multi-tiered approach, from basic chemical assays to in vivo models, researchers can build a comprehensive profile of the compound's biological effects. The comparative nature of the proposed studies, benchmarking against established antioxidants, is essential for contextualizing its potential potency and therapeutic relevance. Positive findings from this structured evaluation would warrant further investigation into its mechanism of action, safety profile, and potential applications in conditions associated with oxidative stress.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Online]. Available: [Link]
  • Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.
  • Some in vitro/in vivo chemically-induced experimental models of liver oxidative stress in r
  • Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats - PubMed Central. [Online]. Available: [Link]

Sources

A Methodological Guide to Comparing the Efficacy of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Data Availability: As of early 2026, a comprehensive search of peer-reviewed scientific literature did not yield published case studies or comparative efficacy data for the specific compound, 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid, across different cell lines. Therefore, in lieu of a direct data comparison, this guide has been developed to provide researchers, scientists, and drug development professionals with a robust framework for conducting such a comparative efficacy study. The methodologies outlined herein are based on established practices in preclinical cancer research and studies on structurally related imidazole-based compounds.

This guide is structured to provide a scientifically rigorous approach to evaluating a novel compound's in vitro efficacy, ensuring that the data generated is reliable, reproducible, and allows for meaningful comparisons with alternative compounds or established cancer therapies.

Introduction: The Rationale for In Vitro Efficacy Profiling

The preclinical evaluation of any potential therapeutic agent is a critical step in the drug discovery pipeline. In vitro studies using a panel of well-characterized human cancer cell lines serve as a foundational assessment of a compound's biological activity. This initial screening provides crucial insights into:

  • Cytotoxicity: The concentration at which the compound is effective at killing cancer cells.

  • Selectivity: Whether the compound exhibits differential effects between various cancer types or between cancerous and non-cancerous cells.

  • Mechanism of Action: Preliminary understanding of how the compound exerts its effects (e.g., inducing apoptosis, halting cell cycle progression).

For a novel molecule like this compound, which belongs to the broader class of imidazole derivatives known to possess a wide range of biological activities, a systematic comparison across different cell lines is paramount to identifying its potential therapeutic niche.[1][2]

Experimental Design: A Multi-faceted Approach to Efficacy Assessment

A robust evaluation of a novel compound's efficacy requires a multi-pronged experimental design. This typically involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies on a subset of sensitive cell lines.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation A Compound Preparation & QC B Cell Line Panel Selection (e.g., NCI-60) A->B C High-Throughput Cytotoxicity Assay (e.g., MTT/XTT) B->C D IC50 Determination & Hit Identification C->D E Apoptosis Assays (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Target Engagement/Pathway Analysis (Western Blot, qPCR) D->G H Comparison with Standard Drugs D->H G A This compound B Cellular Uptake A->B C Mitochondrial Stress B->C D Bcl-2 (Anti-apoptotic) Expression Downregulated C->D E Bax (Pro-apoptotic) Expression Upregulated C->E F Caspase Activation D->F inhibition released E->F G Apoptosis F->G

Sources

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Reactant of Route 1
Reactant of Route 1
3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid
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Reactant of Route 2
3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

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